Lobeline
説明
Structure
2D Structure
特性
IUPAC Name |
2-[(2R,6S)-6-[(2S)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-21,24H,8,13-16H2,1H3/t19-,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYUKLILVYORSK-HBMCJLEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](CCC[C@@H]1CC(=O)C2=CC=CC=C2)C[C@@H](C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023219 | |
| Record name | Lobeline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90-69-7 | |
| Record name | (-)-Lobeline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lobeline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lobeline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05137 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lobeline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lobeline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOBELINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0P25S3P81 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to Lobeline: Natural Sources, Extraction, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of lobeline, a piperidine alkaloid with significant pharmacological interest. It details its natural botanical sources, compares various extraction methodologies with quantitative data, provides detailed experimental protocols, and illustrates its key signaling pathways.
Natural Sources of this compound
This compound is an alkaloid naturally occurring in several plant species, primarily within the Lobelia genus.[1] The most well-known and commercially utilized source is Lobelia inflata, commonly known as Indian tobacco.[1][2][3] The alkaloid is present in all parts of the plant, including the leaves, stems, and seeds, with the aerial parts being the most common source for extraction.[3][4]
Other notable plant sources of this compound include:
-
Lobelia tupa (Devil's Tobacco)[1]
-
Lobelia chinensis [1]
-
Lobelia cardinalis (Cardinal Flower)[8]
-
Hippobroma longiflora [1]
The concentration of this compound can vary depending on the plant's maturity, growing conditions, and the specific part of the plant being analyzed.[9] For instance, in Lobelia inflata, this compound concentration tends to be higher in cultivated plants compared to wild ones and decreases as the plant matures.[9] However, the total yield of this compound per plant increases with greater biomass accumulation.[9]
Extraction Methodologies for this compound
The extraction of this compound from its botanical sources involves several methods, ranging from traditional solvent-based techniques to more modern, efficient approaches. The choice of method depends on factors such as desired yield and purity, cost, and environmental considerations.
Conventional Solvent Extraction
Conventional solvent extraction remains a common method for isolating this compound. This typically involves an acid-base liquid-liquid extraction procedure to specifically target the alkaloid.[10][11] The general principle involves using an acidified solvent to extract the protonated alkaloid from the plant material, followed by basification to deprotonate the alkaloid, allowing for its extraction into an organic solvent.
Advanced Extraction Techniques
To improve efficiency and reduce solvent consumption, several advanced extraction techniques can be applied. These methods often result in higher yields in shorter timeframes.
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent.[12][13] The collapse of these bubbles near the plant cell walls causes cell disruption, enhancing solvent penetration and facilitating the release of intracellular contents like this compound.[12][13] Key parameters influencing UAE include sonication time, temperature, solvent type, and solid-to-solvent ratio.[12]
-
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to the partitioning of analytes from the sample matrix into the solvent.[14][15][16] The direct and efficient heating can significantly reduce extraction time and solvent volume.[14][15][16] Important variables in MAE include microwave power, extraction time, solvent choice, and solid loading.[14][16]
Quantitative Data on this compound Extraction
The yield of this compound is highly dependent on the plant source and the extraction method employed. The following tables summarize available quantitative data.
Table 1: this compound Content in Different Plant Sources
| Plant Species | Part Used | This compound Content (% of dry weight) | Reference |
| Lobelia inflata | Aerial parts | 0.76% - 1.95% | [9] |
| Lobelia inflata (cultivated) | Aerial parts | Generally higher than wild plants | [9] |
Note: Data on specific percentage yields for other species is limited in the provided search results.
Table 2: Comparison of Extraction Yields
| Plant Material | Extraction Method | Solvent(s) | Key Parameters | Yield (mg/g of starting material) | Reference |
| Lobelia inflata plant tissue | Methanol followed by liquid-liquid acid-base extraction | Methanol, 2% H2SO4, Chloroform | N/A | 41.67 ± 8.22 | [10] |
| Lobelia tincture | Methanol followed by liquid-liquid acid-base extraction | Methanol, 2% H2SO4, Chloroform | N/A | 9.83 ± 1.11 | [10] |
| Lobelia nicotianaefolia herb powder | Maceration and liquid-liquid acid-base extraction | Water, Acetic Acid, Sodium Bicarbonate, Petroleum Ether, Sulphuric Acid, Ether, Chloroform | Maceration for 3 hours | Not specified in mg/g, but used for isolation | [6] |
Experimental Protocols
Protocol for Acid-Base Solvent Extraction of this compound from Lobelia nicotianaefolia**
This protocol is adapted from a study on the isolation of this compound for pharmacological testing.[6]
-
Maceration: Moisten 800 g of powdered Lobelia nicotianaefolia herb with 3.5 L of water and acidify with 700 mL of acetic acid. Allow the mixture to macerate for three hours.
-
Pressing: Press the macerated plant material to collect the liquid extract. Repeat the moistening and pressing process and combine the collected solutions.
-
Filtration: Filter the combined pressed solutions to remove solid plant debris.
-
Alkalinization and Initial Extraction: Make the filtrate alkaline with a 10% sodium bicarbonate solution. Perform a liquid-liquid extraction with petroleum ether (3 x 100 mL) to purify the extract.
-
Acidification: Shake the resulting ether extract with water (3 x 100 mL) that has been acidulated with sulphuric acid to a pH of 3.
-
Second Alkalinization and Extraction: Render the acidic solution alkaline again with a 10% sodium bicarbonate solution and extract with ether (3 x 50 mL).
-
Evaporation: Evaporate the ether fraction to dryness to obtain a yellow, oily residue containing the total alkaloids.
-
Selective Extraction of this compound: Dissolve the residue in 100 mL of water, acidify with 50 mL of dilute hydrochloric acid, and filter. Shake the filtrate successively with chloroform (3 x 50 mL). The chloroform layer will contain the this compound hydrochloride, leaving other alkaloid salts in the aqueous layer.
General Protocol Outline for Ultrasound-Assisted Extraction (UAE)
This is a generalized protocol based on the principles of UAE.[12][17][18] Optimization of specific parameters would be required for this compound extraction.
-
Sample Preparation: Dry and powder the aerial parts of the Lobelia plant material.
-
Mixing: Mix the powdered plant material with a suitable solvent (e.g., ethanol, methanol) in a vessel at a specific solid-to-solvent ratio.
-
Sonication: Immerse the vessel in an ultrasonic bath or place an ultrasonic probe directly into the mixture.[12] Apply ultrasound at a specific frequency (e.g., 20-100 kHz) and amplitude for a set duration.[18] Maintain a constant temperature throughout the process.[12]
-
Separation: After sonication, separate the extract from the solid plant material by centrifugation or filtration.
-
Solvent Evaporation: Evaporate the solvent from the extract, for example, using a rotary evaporator, to obtain the crude alkaloid extract.
-
Purification: Further purify the crude extract using techniques like chromatography if necessary.
Mechanism of Action and Signaling Pathways
This compound exhibits a complex pharmacology, interacting with multiple neurotransmitter systems.[1][19] Its primary actions are centered on nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2).[19][20]
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
This compound acts as a mixed agonist-antagonist at nAChRs.[1] It is a potent antagonist at α3β2() and α4β2() neuronal nicotinic receptor subtypes.[20] This interaction is thought to be central to its potential use in smoking cessation, as it can block nicotine-evoked dopamine release.[19][20]
Figure 1. this compound's antagonistic action at nAChRs blocks nicotine-stimulated dopamine release.
Interaction with VMAT2 and Dopamine Regulation
A primary mechanism of this compound is its interaction with the vesicular monoamine transporter 2 (VMAT2).[20] It inhibits dopamine uptake into and promotes its release from synaptic vesicles by binding to the tetrabenazine-binding site on VMAT2.[19][20] This disrupts the normal storage and release of dopamine, which is a key mechanism in its potential to treat psychostimulant abuse.[19] Unlike psychostimulants, this compound does not cause a surge in synaptic dopamine but rather appears to induce its metabolism within the neuron.[19]
Figure 2. this compound inhibits VMAT2, leading to increased cytosolic dopamine and subsequent metabolism.
Influence on GABA Levels
Some studies suggest that this compound can exert anticonvulsant effects by modulating the GABAergic system.[6][7][21][22] In preclinical models, this compound administration has been shown to significantly increase brain levels of Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[6][21][22] This enhancement of GABAergic transmission may contribute to its neuroprotective and anticonvulsant properties.[6][22]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Lobelia: Benefits, Dosage, and Side Effects [healthline.com]
- 3. thenaturopathicherbalist.com [thenaturopathicherbalist.com]
- 4. Lobelia. Indian Tobacco. | Henriette's Herbal Homepage [henriettes-herb.com]
- 5. This compound | C22H27NO2 | CID 101616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antiepileptic activity of this compound isolated from the leaf of Lobelia nicotianaefolia and its effect on brain GABA level in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Beyond Alkaloids: Novel Bioactive Natural Products From Lobelia Species [frontiersin.org]
- 8. Novel multifunctional pharmacology of lobinaline, the major alkaloid from Lobelia cardinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lobelia inflata · Electric Veg [electricveg.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Microwave-assisted extraction of embelin from Embelia ribes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microwave-assisted Green Extraction of Flavonoids: An Approach for the Development of Antiepileptic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ultrasound-assisted extraction of bioactive alkaloids from Phellodendri amurensis cortex using deep eutectic solvent aqueous solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel mechanism of action and potential use for this compound as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Beyond Alkaloids: Novel Bioactive Natural Products From Lobelia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antiepileptic activity of this compound isolated from the leaf of Lobelia nicotianaefolia and its effect on brain GABA level in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Pathway of Lobeline Biosynthesis in Lobelia inflata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Lobeline, the principal piperidine alkaloid of Lobelia inflata (Indian tobacco), has garnered significant interest in the scientific and pharmaceutical communities for its complex pharmacological profile, including its effects on nicotinic acetylcholine receptors and neurotransmitter transporters. This has led to its investigation as a potential therapeutic agent for substance abuse disorders and various neurological conditions. The intricate biosynthetic pathway of lobeline, involving precursors from both amino acid and phenylpropanoid metabolism, presents a fascinating case study in plant secondary metabolism. This technical guide provides an in-depth overview of the current understanding of this compound biosynthesis, detailing the key precursors, intermediates, and proposed enzymatic steps. It is designed to be a comprehensive resource for researchers seeking to understand, and potentially manipulate, the production of this valuable alkaloid.
Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process that draws upon two primary metabolic pathways: the lysine decarboxylation pathway for the formation of the piperidine ring and the phenylpropanoid pathway for the synthesis of the two C6-C2 side chains. Tracer studies using radiolabeled precursors have been instrumental in elucidating the key building blocks and intermediates of this pathway.
Formation of the Piperidine Ring from L-Lysine
The piperidine nucleus of this compound originates from the amino acid L-lysine. The initial committed step is the decarboxylation of L-lysine to produce cadaverine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC) . Cadaverine then undergoes oxidative deamination, likely catalyzed by a copper-containing amine oxidase, to yield 5-aminopentanal, which spontaneously cyclizes to form the Schiff base, Δ¹-piperideine . This cyclic imine serves as the core piperidine scaffold for subsequent elaboration.
Formation of the C6-C2 Side Chains from L-Phenylalanine
The two distinct C6-C2 side chains attached to the piperidine ring are derived from the aromatic amino acid L-phenylalanine. The first step in this branch of the pathway is the deamination of L-phenylalanine to cinnamic acid , catalyzed by phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then proposed to be converted to benzoylacetic acid , a key intermediate that provides the carbon skeleton for the side chains. The exact enzymatic steps leading from cinnamic acid to benzoylacetic acid in Lobelia inflata have not been fully characterized but are thought to involve hydroxylation and oxidation reactions.
Assembly and Maturation of the this compound Skeleton
The central event in this compound biosynthesis is the condensation of Δ¹-piperideine with two molecules derived from benzoylacetic acid. The proposed pathway proceeds through a symmetrical intermediate, lobelanine . It is hypothesized that Δ¹-piperideine undergoes a Mannich-like reaction with a derivative of benzoylacetic acid to form an initial intermediate, which then reacts with a second benzoylacetic acid-derived unit to yield lobelanine.
Lobelanine, a diketone, is then asymmetrically reduced to form this compound, which possesses one keto and one hydroxyl group on its side chains. The specific reductase enzyme responsible for this stereospecific conversion has not yet been isolated or characterized from Lobelia inflata.
Quantitative Data from Biosynthetic Studies
Tracer studies have provided quantitative insights into the incorporation of precursors into the this compound molecule. These studies typically involve feeding radiolabeled compounds to Lobelia inflata plants or cell cultures and subsequently measuring the radioactivity incorporated into the isolated this compound.
| Precursor Administered | Product Analyzed | Incorporation Rate (%) | Reference |
| [N-methyl-¹⁴C]lobelanine | [N-methyl-¹⁴C]this compound | 12 | [1] |
| [3-¹⁴C]Cinnamic acid | This compound | - | [2] |
| [¹⁴C]3-Hydroxy-3-phenylpropanoic acid | This compound | - | [2] |
| [¹⁴C]Lysine | This compound | - | [2] |
| [¹⁴C]Cadaverine | This compound | - | [2] |
| [¹⁴C]Δ¹,¹⁰-tetrahydropyridine | This compound | - | [2] |
Note: Specific incorporation percentages for all precursors were not consistently reported across the reviewed literature.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of tracer studies, enzymatic assays, and analytical techniques. Below are generalized protocols for key experimental approaches.
Protocol 1: Radiotracer Feeding Study
Objective: To determine the incorporation of a radiolabeled precursor into this compound.
Materials:
-
Lobelia inflata plants or hairy root cultures.[3]
-
Radiolabeled precursor (e.g., [¹⁴C]-L-lysine, [¹⁴C]-L-phenylalanine).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
HPLC system for this compound purification.
-
Standard laboratory glassware and solvents for extraction.
Procedure:
-
Precursor Administration: Introduce the radiolabeled precursor to the plant or culture system. For whole plants, this can be done via the wick method, stem injection, or by watering the soil. For cell or hairy root cultures, the precursor is added directly to the culture medium.
-
Incubation: Allow the plants or cultures to metabolize the precursor for a defined period (e.g., 24-72 hours).
-
Harvesting and Extraction: Harvest the plant material, freeze in liquid nitrogen, and lyophilize. Perform an acid-base extraction to isolate the alkaloid fraction.
-
Purification: Purify this compound from the crude alkaloid extract using techniques such as column chromatography followed by preparative HPLC.
-
Quantification and Radioactivity Measurement: Determine the concentration of the purified this compound using a validated analytical method (e.g., HPLC-UV). Measure the radioactivity of a known amount of the purified this compound using a liquid scintillation counter.
-
Calculation of Incorporation Rate: Express the incorporation of the radiolabeled precursor as a percentage of the total radioactivity administered that is recovered in the purified this compound.
Protocol 2: Lysine Decarboxylase (LDC) Enzyme Assay
Objective: To measure the activity of LDC in crude protein extracts from Lobelia inflata.
Materials:
-
Lobelia inflata tissue (e.g., roots, leaves).
-
Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing protease inhibitors and PVPP).
-
L-lysine solution.
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0).
-
Apparatus for CO₂ trapping or cadaverine quantification (e.g., HPLC).
Procedure:
-
Protein Extraction: Homogenize fresh or frozen plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to remove cell debris. The supernatant contains the crude protein extract.
-
Enzyme Reaction: Set up a reaction mixture containing the assay buffer, a known concentration of L-lysine, and an aliquot of the crude protein extract.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific time.
-
Termination of Reaction: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Product Quantification: Quantify the amount of cadaverine produced using a suitable method, such as HPLC with pre-column derivatization (e.g., with dansyl chloride).
-
Calculation of Enzyme Activity: Express the LDC activity as the amount of product formed per unit time per amount of protein (e.g., nmol cadaverine/min/mg protein).
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from L-lysine and L-phenylalanine.
Experimental Workflow for Tracer Studies
Caption: General experimental workflow for radiotracer feeding studies in Lobelia inflata.
Regulation of this compound Biosynthesis
The regulatory mechanisms governing this compound biosynthesis are not well understood. However, in many plant species, the production of secondary metabolites, including alkaloids, is regulated by various internal and external factors.
Signaling Molecules: Plant hormones such as jasmonates (e.g., methyl jasmonate) and salicylic acid are known to act as elicitors, triggering defense responses that often include the increased production of alkaloids. While studies on other plant species have shown a clear link between these signaling molecules and alkaloid biosynthesis, their specific role in regulating the this compound pathway in Lobelia inflata requires further investigation. Some studies have shown that salicylic acid can influence the production of other secondary metabolites in Lobelia species, suggesting a potential role in regulating alkaloid biosynthesis as well.[1]
Transcriptional Regulation: The expression of biosynthetic genes is a key control point in secondary metabolism. It is likely that specific transcription factors are involved in the coordinated regulation of the genes encoding the enzymes of the this compound pathway. The identification of these regulatory genes through transcriptomic analysis of Lobelia inflata under different conditions (e.g., elicitor treatment) would be a significant step towards understanding and engineering this compound production.
Future Directions
While significant progress has been made in outlining the biosynthetic pathway of this compound, several key areas remain to be explored:
-
Enzyme Identification and Characterization: The definitive identification, isolation, and characterization of all the enzymes involved in the pathway, particularly those responsible for the condensation and reduction steps, are crucial. This would involve proteomic and transcriptomic approaches coupled with biochemical assays.
-
Regulatory Networks: Elucidating the signaling pathways and the transcription factors that regulate the expression of this compound biosynthetic genes will provide a deeper understanding of how its production is controlled.
-
Metabolic Engineering: With the identification of the complete set of biosynthetic and regulatory genes, metabolic engineering strategies could be employed in Lobelia inflata or heterologous systems (e.g., yeast, E. coli) to enhance the production of this compound or to synthesize novel analogs with improved pharmacological properties.
Conclusion
The biosynthesis of this compound in Lobelia inflata is a testament to the complex and elegant metabolic capabilities of plants. From the simple amino acid precursors of L-lysine and L-phenylalanine, a sophisticated enzymatic machinery constructs the intricate and pharmacologically active this compound molecule. While the major building blocks and several key intermediates have been identified through diligent tracer studies, the complete enzymatic and regulatory landscape remains an exciting frontier for future research. A full understanding of this pathway will not only be a significant contribution to the field of plant biochemistry but will also pave the way for the biotechnological production of this important alkaloid and its derivatives for therapeutic applications.
References
Lobeline's Complex Dance with Nicotinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobeline, a natural alkaloid derived from Lobelia inflata, has long been investigated for its potential therapeutic applications, particularly in smoking cessation and substance abuse disorders. Its mechanism of action is multifaceted, centered on a complex interaction with nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth exploration of this compound's mechanism of action at nAChRs, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. It is intended to serve as a comprehensive resource for researchers and drug development professionals working on nAChR-targeting compounds.
Introduction: The Enigmatic Profile of this compound
This compound presents a paradoxical pharmacological profile, exhibiting both agonist and antagonist properties at neuronal nAChRs.[1] Unlike nicotine, to which it bears no structural resemblance, this compound's engagement with nAChRs does not always lead to receptor activation.[1] Its therapeutic potential is thought to arise from its ability to modulate nicotinic cholinergic transmission, particularly in brain regions associated with reward and addiction. This guide delves into the nuances of this interaction, dissecting its binding affinities, functional effects, and the downstream consequences for neurotransmitter systems.
Quantitative Pharmacology of this compound at Nicotinic Receptors
The interaction of this compound with various nAChR subtypes has been quantified through numerous studies. The following tables summarize the key binding affinity (Ki) and functional potency (IC50/EC50) data.
Table 1: Binding Affinity of this compound for nAChR Subtypes
| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| General nAChRs | [³H]-Nicotine | Rat Brain | 4.4 | [2] |
| α4β2 | [³H]-Cytisine | Rat Cortical Membranes | 16.0 | [3] |
| α4β2 | Not Specified | Not Specified | 4 | [4][5][6] |
| α3β2 | Not Specified | Not Specified | Potent Antagonist | [1][7] |
| α7 | Not Specified | Not Specified | Low Affinity | [4] |
Note: The asterisk () indicates that the exact subunit composition may vary depending on the expression system.*
Table 2: Functional Activity of this compound at nAChRs and Other Targets
| Assay | Effect | Preparation | IC50 / EC50 | Reference |
| Nicotine-evoked ⁸⁶Rb⁺ efflux | Inhibition (Antagonist) | Thalamic Synaptosomes | 0.7 µM | [8] |
| Nicotine-evoked ⁸⁶Rb⁺ efflux | Inhibition (Antagonist) | Rat Thalamic Synaptosomes | 0.85 µM (benzoate ester) | [4] |
| [³H]-Dopamine Uptake (Vesicular) | Inhibition | Rat Striatal Vesicles | 0.88 µM | [9] |
| [³H]-Dopamine Uptake (Synaptosomal) | Inhibition | Rat Striatal Synaptosomes | 80 µM | [9] |
| VMAT2 Binding ([³H]dihydrotetrabenazine) | Inhibition | Not Specified | 0.90 µM | [10] |
| VMAT2 Affinity (Ki) | Moderate Affinity | Not Specified | 5.46 µM | [4] |
Signaling Pathways and Mechanisms of Action
This compound's interaction with nAChRs is not a simple on-or-off mechanism. It involves a combination of direct receptor modulation and interference with downstream signaling, particularly concerning dopamine.
Direct Interaction with Nicotinic Receptors
This compound acts as a potent antagonist at α3β2* and α4β2* nAChR subtypes, which are crucial for nicotine-evoked dopamine release.[1][7] At higher concentrations, it can evoke some agonist-like effects, though these are often insensitive to classical nicotinic antagonists like mecamylamine, suggesting a non-receptor-mediated mechanism for some of its actions.[8][9]
The VMAT2 Connection: A Key to Understanding Dopamine Modulation
A critical aspect of this compound's mechanism is its interaction with the vesicular monoamine transporter 2 (VMAT2).[1] this compound inhibits VMAT2, which is responsible for packaging dopamine into synaptic vesicles for release.[9][10] This inhibition leads to a depletion of vesicular dopamine and an increase in cytosolic dopamine, which is then metabolized.[1][9] Consequently, this compound reduces the amount of dopamine available for release upon neuronal stimulation, effectively dampening the rewarding effects of psychostimulants.[1]
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate this compound's mechanism of action.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for specific nAChR subtypes.
-
Objective: To determine the Ki of this compound for a specific nAChR subtype.
-
Materials:
-
Membrane preparations from cells expressing the nAChR subtype of interest or from specific brain regions (e.g., rat cortex).
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-Nicotine, [³H]-Cytisine).
-
Increasing concentrations of unlabeled this compound.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
-
⁸⁶Rb⁺ Efflux Assay
This functional assay measures the ability of a compound to activate or inhibit nAChR channel function.
-
Objective: To determine if this compound acts as an agonist or antagonist at a specific nAChR subtype.
-
Materials:
-
Synaptosomes or cells expressing the nAChR subtype of interest.
-
⁸⁶Rb⁺ (a radioactive surrogate for K⁺).
-
Loading buffer containing ⁸⁶Rb⁺.
-
Perifusion system.
-
Test compounds (this compound, nicotine as a positive control).
-
Scintillation counter.
-
-
Procedure:
-
Load the cells or synaptosomes with ⁸⁶Rb⁺.
-
Place the loaded preparations in a perifusion system and wash to establish a stable baseline of ⁸⁶Rb⁺ efflux.
-
Expose the preparations to the test compound (this compound) to assess for agonist activity (an increase in ⁸⁶Rb⁺ efflux).
-
To assess for antagonist activity, pre-incubate the preparations with this compound before stimulating with a known nAChR agonist (e.g., nicotine). A reduction in the agonist-induced ⁸⁶Rb⁺ efflux indicates antagonism.
-
Collect fractions of the perifusate and measure the radioactivity to determine the rate of ⁸⁶Rb⁺ efflux.
-
Conclusion
The mechanism of action of this compound at nicotinic receptors is intricate and cannot be simply categorized as agonism or antagonism. It is a potent antagonist at key neuronal nAChR subtypes involved in dopamine release, particularly α4β2* and α3β2*.[1][7] Crucially, its ability to inhibit VMAT2 represents a significant, non-nAChR-mediated component of its pharmacological profile, leading to a reduction in dopamine storage and release.[1][9] This dual mechanism of action—nAChR antagonism and VMAT2 inhibition—underpins its potential to modulate the neurochemical and behavioral effects of psychostimulants. For researchers in drug development, a thorough understanding of this complex pharmacology is essential for the design of novel therapeutics targeting the nicotinic cholinergic system. The experimental approaches detailed in this guide provide a framework for the comprehensive evaluation of such compounds.
References
- 1. A novel mechanism of action and potential use for this compound as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and structurally simplified analogs exhibit differential agonist activity and sensitivity to antagonist blockade when compared to nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound esters as novel ligands for neuronal nicotinic acetylcholine receptors and neurotransmitter transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document: this compound: structure-affinity investigation of nicotinic acetylcholinergic receptor binding. (CHEMBL1132385) - ChEMBL [ebi.ac.uk]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound inhibits nicotine-evoked [(3)H]dopamine overflow from rat striatal slices and nicotine-evoked (86)Rb(+) efflux from thalamic synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Interaction of Lobeline with Vesicular Monoamine Transporter 2 (VMAT2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular interactions between lobeline, a natural alkaloid, and the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a critical protein in monoaminergic neurons, responsible for packaging neurotransmitters like dopamine into synaptic vesicles for subsequent release.[1][2][3] Its role in neurotransmitter homeostasis makes it a key target for therapeutic interventions, particularly in the context of substance use disorders involving psychostimulants like methamphetamine.[4][5] This document synthesizes quantitative data, details key experimental methodologies, and illustrates the underlying molecular pathways and experimental workflows.
Executive Summary
This compound, the primary alkaloid from Lobelia inflata, interacts with VMAT2 at the tetrabenazine (TBZ) binding site, functioning as an inhibitor of dopamine uptake into synaptic vesicles.[4][6][7] This action perturbs the fundamental mechanisms of dopamine storage and release, which is the basis for its investigation as a potential pharmacotherapy for psychostimulant abuse.[4][8] this compound's affinity for VMAT2 is significantly higher than for the dopamine transporter (DAT), suggesting that its primary mechanism of action in modulating the effects of psychostimulants is through its interaction with VMAT2.[6][9] By inhibiting VMAT2, this compound can reduce the dopamine-releasing effects of agents like methamphetamine.[9][10] This guide provides the core data and methodologies essential for researchers working on VMAT2 ligands and the development of novel therapeutics for substance use disorders.
Quantitative Data: Binding Affinity and Functional Potency
The interaction of this compound and its analogs with VMAT2 and other relevant transporters has been quantified through various in vitro assays. The following tables summarize the key binding affinity (Kᵢ) and functional inhibition (IC₅₀) values.
Table 1: Binding Affinity and Functional Inhibition of this compound at VMAT2 and DAT
| Ligand | Assay | Target | Preparation | Value | Reference |
| This compound | [³H]DTBZ Binding | VMAT2 | Rat Striatal Vesicle Membranes | IC₅₀ = 0.90 µM | [6][7] |
| This compound | [³H]DTBZ Binding | VMAT2 | Rat Whole Brain Synaptic Vesicles | Kᵢ = 2.04 µM | [9] |
| This compound | [³H]MTBZ Binding | VMAT2 | Vesicle Preparations | Kᵢ = 5.46 µM | [6][11] |
| This compound | [³H]DA Uptake | VMAT2 | Rat Striatal Vesicle Preparations | IC₅₀ = 0.88 µM | [6][9] |
| This compound | [³H]DA Uptake | VMAT2 | VMAT2-transfected HEK cells | Kᵢ = 1-2 µM | [12] |
| This compound | DA Release | VMAT2 | [³H]DA-preloaded Synaptic Vesicles | EC₅₀ = 25.3 µM | [7] |
| This compound | [³H]DA Uptake | DAT | Rat Striatal Synaptosomes | IC₅₀ = 80 µM | [6][9] |
Abbreviations: [³H]DTBZ - [³H]dihydrotetrabenazine; [³H]MTBZ - [³H]methoxytetrabenazine; [³H]DA - [³H]dopamine; DAT - Dopamine Transporter; VMAT2 - Vesicular Monoamine Transporter 2; IC₅₀ - Half maximal inhibitory concentration; Kᵢ - Inhibitory constant; EC₅₀ - Half maximal effective concentration.
Table 2: Comparative VMAT2 Binding and Functional Data for this compound Analogs
| Compound | [³H]DTBZ Binding (Kᵢ, µM) | Vesicular [³H]DA Uptake (Kᵢ, nM) | Reference |
| This compound | 2.04 | 1270 | [9][13] |
| Lobelane | 0.97 | 45 | [9] |
| Nor-lobelane | 2.31 | 45 | [6] |
| Ketoalkene | 1.35 | - | [11] |
Note: Data for analogs highlight the potential for structural modifications to improve affinity and selectivity for VMAT2.[6][14]
Mechanism of Action
This compound exerts its effects on the dopaminergic system primarily through its interaction with VMAT2. It binds to a site on the transporter that is distinct from the substrate binding site but overlaps with the binding site of tetrabenazine (TBZ).[1][6] This interaction competitively inhibits the transport of cytosolic dopamine into synaptic vesicles.[9] The consequences of this inhibition are twofold:
-
Inhibition of Vesicular Sequestration: By blocking VMAT2, this compound prevents the packaging of newly synthesized or re-uptaken dopamine into vesicles. This leads to an increase in the concentration of dopamine in the neuronal cytoplasm.[4][15]
-
Attenuation of Psychostimulant Effects: Psychostimulants like methamphetamine act by promoting a massive release of dopamine from synaptic vesicles into the cytosol, which is then reverse-transported by DAT into the synapse.[5][9] this compound attenuates this effect by inhibiting VMAT2, thereby reducing the amount of vesicular dopamine available for release by methamphetamine.[9][10][16]
The elevated cytosolic dopamine is then more susceptible to metabolism by monoamine oxidase (MAO) into dihydroxyphenylacetic acid (DOPAC).[9][12]
Key Experimental Protocols
The quantitative data presented in this guide are derived from specific, reproducible experimental protocols. The following sections detail the methodologies for the primary assays used to characterize the interaction of this compound with VMAT2.
[³H]Dihydrotetrabenazine ([³H]DTBZ) Radioligand Binding Assay
This competitive binding assay measures the affinity of a test compound (e.g., this compound) for the tetrabenazine binding site on VMAT2.
Methodology:
-
Membrane Preparation: Synaptic vesicles are prepared from rat striatal tissue. The tissue is homogenized in a cold sucrose buffer and subjected to differential centrifugation to isolate the vesicular fraction. The final pellet, rich in synaptic vesicles, is resuspended in an appropriate buffer. Protein concentration is determined using a standard method like the BCA assay.[17]
-
Assay Incubation: In a 96-well plate, the vesicle membrane preparation (50-120 µg protein) is incubated with a fixed concentration of the radioligand [³H]DTBZ (e.g., 1-2 nM) and a range of concentrations of the unlabeled test compound.[7][17]
-
Equilibrium and Separation: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C). The reaction is terminated by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[17][18]
-
Quantification: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known VMAT2 ligand (e.g., tetrabenazine) and subtracted from total binding to yield specific binding. The IC₅₀ value is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[17]
Vesicular [³H]Dopamine ([³H]DA) Uptake Assay
This functional assay measures the ability of a test compound to inhibit the transport of dopamine into synaptic vesicles by VMAT2.
Methodology:
-
Vesicle Preparation: Synaptic vesicles are prepared from rat striatum as described in the binding assay protocol.
-
Assay Initiation: The vesicle preparation is pre-incubated with a range of concentrations of the test compound (e.g., this compound).
-
Uptake Reaction: The uptake reaction is initiated by the addition of [³H]DA. The transport is ATP-dependent, driven by a proton gradient maintained by a V-type ATPase on the vesicle membrane.[2] The incubation is carried out for a short period (e.g., 1-5 minutes) at a physiological temperature (e.g., 30-37°C) to measure the initial rate of uptake.
-
Termination and Separation: The reaction is stopped by the addition of ice-cold buffer and rapid filtration, similar to the binding assay, to trap the vesicles containing accumulated [³H]DA.
-
Quantification and Analysis: Radioactivity is quantified by scintillation counting. The amount of [³H]DA uptake in the presence of the test compound is compared to the control (no compound) to determine the percent inhibition. The IC₅₀ value is calculated from the resulting concentration-response curve.
Conclusion and Future Directions
This compound's interaction with VMAT2 provides a compelling mechanism for its potential therapeutic effects in treating psychostimulant abuse. Its ability to inhibit VMAT2 function, thereby attenuating methamphetamine-evoked dopamine release, has been well-characterized. The quantitative data and experimental protocols outlined in this guide serve as a foundational resource for researchers in the field.
Future research is directed towards the systematic structural modification of the this compound molecule to enhance its affinity and selectivity for VMAT2 over other targets like nicotinic acetylcholine receptors.[6][8][19] Analogs such as lobelane have already shown promise with increased potency and selectivity.[9][20] The ultimate goal is the development of novel, potent, and selective VMAT2 inhibitors that can effectively treat substance use disorders without significant side effects or abuse liability.[5][10]
References
- 1. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]
- 2. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]
- 4. A novel mechanism of action and potential use for this compound as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The vesicular monoamine transporter-2: an important pharmacological target for the discovery of novel therapeutics to treat methamphetamine abuse [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of this compound Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and interaction at the vesicular monoamine transporter-2 of this compound analogs: potential pharmacotherapies for the treatment of psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of VMAT2 inhibitors this compound and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lobelane analogues as novel ligands for the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. This compound effects on tonic and methamphetamine-induced dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. benthamscience.com [benthamscience.com]
- 20. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Pharmacological Profile of Lobeline and Its Analogues
Abstract
This compound, a piperidine alkaloid derived from Lobelia inflata, has a complex and multifaceted pharmacological profile that has positioned it as a significant lead compound in the development of therapeutics for substance use disorders and other neurological conditions.[1][2][3] This document provides a comprehensive technical overview of the pharmacodynamics and pharmacokinetics of this compound and its structurally related analogues. It details its interactions with key molecular targets, including nicotinic acetylcholine receptors (nAChRs) and vesicular monoamine transporters (VMAT2), presenting quantitative binding and functional data, outlining key structure-activity relationships (SAR), and providing detailed experimental protocols for its characterization.
Introduction
(-)-Lobeline is the primary bioactive alkaloid isolated from Lobelia inflata, a plant historically used by Native Americans as "Indian tobacco".[1] Its complex pharmacology has been the subject of extensive research, particularly for its potential as a treatment for addiction to nicotine, amphetamines, and other psychostimulants.[3][4][5] this compound's mechanism of action is not mediated by a single target, but rather through its modulation of several key proteins involved in neurotransmission. Notably, it interacts with both nAChRs and monoamine transporters, distinguishing it from many other nicotinic ligands.[3] The development of analogues, such as lobelane, has been crucial in dissecting its pharmacology and improving selectivity for specific targets like VMAT2.[1][6]
Pharmacodynamics: Molecular Targets and Mechanism of Action
This compound's effects stem from its interactions with multiple receptor and transporter systems. Its profile is unique in that it combines high-affinity nAChR binding with potent inhibition of monoamine transporters.
Nicotinic Acetylcholine Receptors (nAChRs)
This compound binds with high affinity to neuronal nAChRs, particularly the α4β2 subtype, with Ki values reported in the low nanomolar range (1-5 nM), comparable to nicotine itself.[7][8] However, its affinity for the α7 nAChR subtype is significantly lower (Ki > 10,000 nM).[7][8]
Functionally, this compound's activity at nAChRs is complex. While it can displace high-affinity agonists like nicotine, it does not robustly activate α4β2 receptors, leading to its classification as a partial agonist or functional antagonist.[3][9][10] For example, studies in Xenopus oocytes expressing α4β2 receptors showed no activation by this compound.[9] This antagonist activity at presynaptic nAChRs is believed to contribute to its ability to inhibit nicotine-evoked dopamine release.[3][5]
Monoamine Transporters: VMAT2 and DAT
A critical aspect of this compound's pharmacology is its interaction with monoamine transporters, which is central to its potential for treating psychostimulant abuse.
-
Vesicular Monoamine Transporter 2 (VMAT2): this compound inhibits VMAT2, the transporter responsible for loading dopamine and other monoamines into synaptic vesicles for subsequent release.[1][3] By interacting with the tetrabenazine-binding site on VMAT2, this compound disrupts the storage of dopamine, leading to its metabolism within the neuron and reducing the amount of dopamine available for release upon stimulation.[3][5]
-
Dopamine Transporter (DAT): this compound also inhibits the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. However, its affinity for DAT is considerably lower than for VMAT2.[11]
The dual action on VMAT2 and DAT perturbs the fundamental mechanisms of dopamine storage and release, functionally antagonizing the effects of psychostimulants like amphetamine.[3][5]
Other Molecular Targets
-
μ-Opioid Receptors (MOR): Research has shown that this compound can bind to μ-opioid receptors, acting as an antagonist. It displaces the binding of the MOR agonist DAMGO with a Ki of 0.74 μM and inhibits morphine-activated potassium currents with an IC50 of 1.1 μM.[4] This interaction may contribute to its ability to diminish the effects of opioids.[4]
-
N-methyl-D-aspartate (NMDA) Receptors: Recent computational studies suggest that this compound binds to the amino-terminal domain (ATD) of the NMDA receptor, in a manner similar to the antagonist ifenprodil, potentially explaining some of its neuroprotective effects.[12]
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound and key analogues at various molecular targets.
Table 1: Receptor and Transporter Binding Affinities (Ki / IC50) of this compound and Key Analogues
| Compound | α4β2 nAChR (Ki) | α7 nAChR (Ki) | VMAT2 (Ki / IC50) | DAT (Ki) | Reference(s) |
|---|---|---|---|---|---|
| (-)-Lobeline | 4 nM | >10,000 nM | 0.92 µM (Ki) | 1.95 µM | [7][13][14] |
| (-)-Nicotine | 2 nM | >10,000 nM | - | - | [7][13] |
| Lobelane | Dramatically Reduced | - | 0.92 µM (Ki) | 1.95 µM | [6][14] |
| meso-transdiene (MTD) | Dramatically Reduced | - | - | 0.58 µM | [14] |
| (-)-trans-transdiene | Dramatically Reduced | - | - | 0.26 µM | [14] |
| Lobinaline | Similar to α7 | Similar to α4β2 | - | Potent Inhibitor |[15] |
Table 2: Functional Activity (IC50) of this compound and Analogues
| Compound | Assay | Target/Effect | Potency (IC50) | Reference(s) |
|---|---|---|---|---|
| (-)-Lobeline | [³H]DA Uptake | VMAT2 Inhibition | 0.88 µM | [11] |
| (-)-Lobeline | Morphine-activated K+ current | µ-Opioid Receptor Antagonism | 1.1 µM | [4] |
| (-)-Lobeline Tosylate | Nicotine-evoked ⁸⁶Rb+ efflux | α4β2* nAChR Antagonism | 70-fold more potent than this compound | [14] |
| Lobelane | [³H]methoxytetrabenazine binding | VMAT2 Inhibition | 0.92 µM (Ki) |[14] |
Table 3: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Dose | Cmax (ng/mL) | AUC₀₋₆h (ng/(mL·h)) | t½ (h) | Reference(s) |
|---|---|---|---|---|
| 1 mg/kg | 464.8 ± 100.6 | 647.5 ± 150.2 | 1.81 ± 0.66 | [16] |
| 5 mg/kg | 1766.3 ± 283.6 | 3194.3 ± 436.0 | 1.78 ± 0.44 | [16] |
| 10 mg/kg | 4448.8 ± 1172.2 | 7370.0 ± 1058.1 | 2.24 ± 0.84 | [16] |
Absolute oral bioavailability was determined to be 13.8%.[16]
Signaling Pathways and Structure-Activity Relationships (SAR)
The therapeutic potential of this compound analogues is being optimized through systematic structural modifications designed to enhance selectivity for desired targets while minimizing off-target effects.
Key Signaling and Mechanistic Pathways
Caption: this compound's primary mechanisms of action on a dopamine neuron.
Structure-Activity Relationship (SAR) of this compound Analogues
A key finding in the development of this compound analogues is that removing oxygen functionalities significantly alters the pharmacological profile. This "defunctionalization" strategy led to the synthesis of lobelane.
-
Removal of Oxygen: Removing the hydroxyl and/or carbonyl groups from this compound (to create analogues like lobelane) dramatically reduces affinity for nAChRs.[11][13][14]
-
Enhanced Transporter Affinity: This defunctionalization concurrently increases affinity and selectivity for monoamine transporters, particularly DAT and VMAT2.[6][14] Lobelane is approximately 5-fold more potent than this compound at inhibiting VMAT2.[14]
-
Significance: This shift in selectivity validates VMAT2 as a key therapeutic target for the effects of this compound-like compounds in psychostimulant abuse and provides a chemical scaffold for developing more selective agents with fewer nAChR-mediated side effects.[1][11]
Caption: Structure-Activity Relationship (SAR) logic for this compound analogues.
Detailed Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the pharmacological profile of this compound and its analogues, based on methodologies described in the literature.
Radioligand Binding Assay for nAChRs (e.g., [³H]Cytisine)
This assay determines the binding affinity (Ki) of a test compound for a specific receptor population.
-
Tissue Preparation: Rat cortical membranes are prepared by homogenizing brain tissue in a buffered sucrose solution, followed by centrifugation to isolate the membrane fraction. The final pellet is resuspended in assay buffer.[17]
-
Assay Incubation: In a 96-well plate, membrane homogenates are incubated with a fixed concentration of a radioligand (e.g., [³H]cytisine for α4β2* nAChRs) and varying concentrations of the test compound (e.g., this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. Filters are washed with ice-cold buffer.
-
Quantification: Radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known ligand (e.g., nicotine). Specific binding is calculated and plotted against the concentration of the test compound. IC50 values are determined using non-linear regression and converted to Ki values using the Cheng-Prusoff equation.
Synaptosomal [³H]-Dopamine Uptake Assay for DAT Function
This functional assay measures a compound's ability to inhibit dopamine reuptake by the dopamine transporter (DAT).
-
Synaptosome Preparation: Striatal tissue from rats is homogenized in a sucrose solution. The homogenate undergoes differential centrifugation to isolate synaptosomes (resealed nerve terminals), which are then resuspended in an appropriate buffer.[17]
-
Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound (e.g., lobelane) or vehicle for a set period (e.g., 15 minutes) at 37°C.[17]
-
Uptake Initiation: [³H]-Dopamine is added to initiate the uptake reaction, which proceeds for a short duration (e.g., 30 minutes) at 37°C.[17]
-
Termination and Harvest: Uptake is terminated by rapid filtration over glass fiber filters and washing with ice-cold buffer to remove extracellular [³H]-dopamine.[17]
-
Quantification & Analysis: Radioactivity is quantified by scintillation counting. Non-specific uptake is measured in the presence of a known potent DAT inhibitor (e.g., GBR-12909).[17] The percent inhibition caused by the test compound is calculated to determine the IC50 value.
Caption: Experimental workflow for a synaptosomal [³H]-dopamine uptake assay.
Conclusion and Future Directions
This compound possesses a rich and complex pharmacological profile, acting on multiple neurotransmitter systems. Its primary interactions with α4β2 nAChRs and VMAT2 make it a compelling candidate for the treatment of substance use disorders. Structure-activity relationship studies have successfully guided the development of analogues, such as lobelane, with improved selectivity for monoamine transporters over nAChRs. This targeted approach minimizes potential side effects associated with broad nicotinic activity while enhancing the desired mechanism of action for treating psychostimulant abuse. Future research will likely focus on further optimizing the drug-like properties of these analogues, including solubility and pharmacokinetic profiles, to advance these promising compounds toward clinical application.
References
- 1. Synthesis of this compound, Lobelane and their Analogues. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel mechanism of action and potential use for this compound as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a potential pharmacotherapy for drug addiction, binds to mu opioid receptors and diminishes the effects of opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C22H27NO2 | CID 101616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacology of this compound, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Defunctionalized this compound Analogues: Structure–Activity of Novel Ligands for the Vesicular Monoamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unveiling the molecular basis of this compound's allosteric regulation of NMDAR: insights from molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound analogs with enhanced affinity and selectivity for plasmalemma and vesicular monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel multifunctional pharmacology of lobinaline, the major alkaloid from Lobelia cardinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Target-directed evolution of novel modulators of the dopamine transporter in Lobelia cardinalis hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
Lobeline's Role in Dopamine and Serotonin Reuptake Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobeline, a natural alkaloid derived from Lobelia inflata, has garnered significant attention for its complex pharmacological profile and therapeutic potential, particularly in the context of substance use disorders. While historically recognized for its effects on nicotinic acetylcholine receptors, emerging research has elucidated its modulatory role on monoamine systems. This technical guide provides an in-depth examination of this compound's interaction with dopamine (DAT) and serotonin (SERT) transporters, focusing on its inhibitory mechanisms. We present a comprehensive summary of quantitative binding and functional data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
The intricate interplay of dopamine and serotonin in the central nervous system governs a wide array of physiological and psychological processes, including mood, motivation, and reward. The dopamine and serotonin transporters are critical regulatory proteins that mediate the reuptake of these neurotransmitters from the synaptic cleft, thereby controlling the magnitude and duration of their signaling. Dysregulation of these transport systems is implicated in the pathophysiology of numerous neurological and psychiatric disorders, making them key targets for therapeutic intervention.
This compound has been shown to interact with these monoamine transporters, albeit with a lower affinity compared to its action on the vesicular monoamine transporter 2 (VMAT2). Understanding the nuances of this compound's engagement with DAT and SERT is crucial for characterizing its overall pharmacological effects and for the rational design of novel therapeutics with improved selectivity and efficacy.
Quantitative Data: Binding Affinities and Functional Inhibition
The interaction of this compound with DAT and SERT has been quantified through various in vitro assays, primarily radioligand binding and synaptosomal uptake studies. The following tables summarize the key quantitative data from the literature, providing a comparative overview of this compound's potency at these transporters.
| Table 1: Binding Affinity of this compound for Dopamine Transporter (DAT) | |
| Parameter | Value |
| Ki (Inhibition Constant) | 28.2 µM[1] |
| Ki (Inhibition Constant) | 29 µM[2][3] |
| Ki (Inhibition Constant) | 31.6 µM[4] |
| IC50 (Half-maximal Inhibitory Concentration) | 80 µM[4] |
| Table 2: Binding Affinity of this compound for Serotonin Transporter (SERT) | |
| Parameter | Value |
| Ki (Inhibition Constant) | 46.8 µM[1] |
Note: The variability in reported values can be attributed to differences in experimental conditions, tissue preparations, and radioligands used.
Mechanism of Action at DAT and SERT
This compound's primary mechanism of action on the dopamine system is now understood to be the inhibition of the vesicular monoamine transporter 2 (VMAT2)[5][6]. By interacting with the tetrabenazine-binding site on VMAT2, this compound disrupts the storage of dopamine into synaptic vesicles, leading to an increase in cytosolic dopamine and subsequent metabolism[5][6]. This action is significantly more potent than its direct effect on DAT.
While this compound does bind to DAT and SERT, its affinity for these transporters is considerably lower. The interaction with DAT has been described as noncompetitive or involving a complex modulatory effect, rather than simple competitive inhibition. This suggests that this compound may not directly block the dopamine reuptake site in the same manner as traditional DAT inhibitors. The functional consequence of this weaker, noncompetitive interaction is a modest inhibition of dopamine reuptake from the synaptic cleft.
The inhibition of SERT by this compound is also characterized by a relatively low affinity. The downstream signaling consequences of direct SERT inhibition by this compound are less well-characterized compared to its effects on the dopaminergic system.
Experimental Protocols
A thorough understanding of the experimental methodologies is essential for the interpretation of the presented data and for the design of future studies. The following sections detail the core protocols used to investigate this compound's effects on dopamine and serotonin transporters.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a ligand (this compound) for a specific receptor or transporter.
Objective: To quantify the binding affinity (Ki) of this compound for DAT and SERT.
General Procedure:
-
Membrane Preparation: Brain tissue (e.g., rat striatum for DAT, brainstem for SERT) is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the transporters.
-
Incubation: The membrane preparation is incubated with a specific radioligand for the transporter of interest (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT) at a fixed concentration, along with varying concentrations of unlabeled this compound.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Synaptosomal Uptake Assays
Synaptosomal uptake assays measure the functional ability of a compound to inhibit the reuptake of neurotransmitters into presynaptic terminals.
Objective: To determine the functional potency (IC50) of this compound in inhibiting dopamine and serotonin reuptake.
General Procedure:
-
Synaptosome Preparation: Brain tissue rich in the respective nerve terminals (e.g., striatum for dopamine, cortex or hippocampus for serotonin) is homogenized in a sucrose solution and subjected to differential centrifugation to obtain a synaptosomal fraction.
-
Pre-incubation: The synaptosomes are pre-incubated with varying concentrations of this compound or vehicle.
-
Uptake Initiation: The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]serotonin).
-
Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is quantified by scintillation counting.
-
Data Analysis: The concentration of this compound that produces 50% inhibition of neurotransmitter uptake (IC50) is determined.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in the brain of a freely moving animal.
Objective: To assess the effect of this compound administration on extracellular levels of dopamine and serotonin in specific brain regions (e.g., nucleus accumbens, striatum).
General Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest in an anesthetized animal.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate. Samples are collected at regular intervals before and after the administration of this compound.
-
Analysis: The concentration of dopamine, serotonin, and their metabolites in the dialysate is quantified using highly sensitive analytical techniques, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in the extracellular concentrations of neurotransmitters following this compound administration are compared to baseline levels.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion and Future Directions
This compound exhibits a multifaceted interaction with the dopaminergic and serotonergic systems. Its primary and most potent action is the inhibition of VMAT2, which significantly alters dopamine storage and metabolism. The direct inhibition of DAT and SERT by this compound is comparatively weak and appears to occur through a noncompetitive or complex modulatory mechanism.
For drug development professionals, the relatively low affinity of this compound for DAT and SERT suggests that its therapeutic effects are likely dominated by its actions on VMAT2 and nicotinic acetylcholine receptors. However, the modest inhibition of these transporters may contribute to its overall pharmacological profile and could be a desirable feature in the development of novel polypharmacological agents.
Future research should focus on elucidating the precise molecular interactions between this compound and the dopamine and serotonin transporters to better understand its noncompetitive inhibitory mechanism. Furthermore, more detailed in vivo microdialysis studies are warranted to fully characterize the net effect of this compound on dopamine and serotonin neurotransmission in various brain regions and its impact on downstream signaling pathways. A deeper understanding of these interactions will be invaluable for the development of next-generation therapeutics targeting monoaminergic systems.
References
- 1. Des-keto this compound analogs with increased potency and selectivity at dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound effects on tonic and methamphetamine-induced dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Des-keto this compound analogs with increased potency and selectivity at dopamine and serotonin transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel mechanism of action and potential use for this compound as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Historical Therapeutic Uses of Lobeline in Medicine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical therapeutic applications of lobeline, an alkaloid derived from the Lobelia inflata plant. The document delves into its use as a respiratory stimulant and a smoking cessation aid, presenting available quantitative data, detailing experimental protocols from cited studies, and visualizing its mechanisms of action through signaling pathway diagrams.
Introduction: A Historical Perspective
This compound, a piperidine alkaloid, has a long and varied history in medicine.[1] Its use dates back to Native American traditional medicine, where Lobelia inflata, or Indian tobacco, was employed for its emetic and respiratory properties.[2] In the 19th and early 20th centuries, this compound was adopted into Western medicine, primarily as a respiratory stimulant and later as a potential aid for smoking cessation.[1][3] This guide will explore these historical applications, the scientific rationale behind them, and the eventual decline in this compound's therapeutic use due to a lack of demonstrated efficacy and the emergence of more effective treatments.
Historical Therapeutic Applications
Respiratory Stimulant
This compound was historically used to treat respiratory conditions such as asthma, bronchitis, and neonatal asphyxia.[2] Its action as a respiratory stimulant is attributed to its ability to activate chemoreceptors in the carotid and aortic bodies, leading to a reflexive increase in respiration.[4]
Quantitative Data from Preclinical and Animal Studies
Due to the scarcity of detailed quantitative data from early human clinical trials, the following table summarizes findings from preclinical and animal studies, which provide insight into the dosages and effects of this compound on the respiratory system.
| Study Type | Subject | Dosage | Key Findings | Reference |
| In vivo | Horses | 0.15, 0.20, 0.25, and 0.30 mg/kg (intravenous bolus) | Dose-dependent increase in tidal volume and frequency. At 0.30 mg/kg, peak inspired flow rate was 41 ± 5 L/s, peak expired flow rate was 61 ± 10 L/s, and minute ventilation was 920 ± 99 L/min. | [5][6] |
| In vivo | Comatose human subjects | 8 µg/kg and 29 µg/kg (intravenous) | Induced coughing with a dose-dependent decrease in latency and increase in duration/intensity. | [6] |
Experimental Protocol: Representative Animal Study (Marlin et al., 2000)
A study on the respiratory effects of this compound in mature horses provides a detailed experimental protocol that can be considered representative of research in this area.[5][6]
-
Subjects: Seven mature horses with no clinical signs of respiratory disease.
-
Instrumentation: Respiratory airflow rates and oesophageal pressure were measured using a Fleisch No. 5 pneumotachometer with a lightweight facemask and a microtip pressure transducer catheter.
-
Procedure:
-
Horses were administered different doses of this compound (0.15, 0.20, 0.25, and 0.30 mg/kg) as a rapid intravenous bolus.
-
Arterial blood gases were measured during and after this compound administration (0.20 mg/kg).
-
The reproducibility of this compound-stimulated hyperpnoea was assessed by administering two doses of 0.20 mg/kg this compound 15 minutes apart.
-
-
Measurements: Tidal volume, frequency, peak inspired flow rate, peak expired flow rate, minute ventilation, and arterial blood gas levels (PaO2, PaCO2, and pHa) were recorded.
Smoking Cessation Aid
In the 1930s, this compound was first proposed as a smoking cessation aid, based on the theory that its effects on nicotinic acetylcholine receptors could mimic those of nicotine and reduce withdrawal symptoms.[3] It was subsequently included in various over-the-counter smoking remedies.[3][7] However, numerous reviews of clinical studies conducted over several decades have concluded that there is no reliable evidence to support the efficacy of this compound for long-term smoking cessation.[3][8][9] Many of the early trials were noted for their poor methodological quality and lack of long-term follow-up.[3]
Quantitative Data from a Modern Clinical Trial
While historical data is sparse and unreliable, a multicenter, double-blind, placebo-controlled, phase 3 clinical trial conducted in 2010 provides robust, albeit negative, quantitative data on the use of sublingual this compound sulfate for smoking cessation.
| Study Characteristic | This compound Sulfate Group | Placebo Group |
| Number of Participants | 375 | 375 |
| Intervention | Sublingual this compound sulfate + individual smoking cessation counseling (up to 10 minutes) | Placebo + individual smoking cessation counseling (up to 10 minutes) |
| Primary Outcome | Smoking cessation | Smoking cessation |
| Statistical Significance (p-value) | \multicolumn{2}{c | }{0.62 (No significant difference)} |
Experimental Protocol: Multicenter Phase 3 Trial (Glover et al., 2010)
-
Objective: To evaluate the safety and efficacy of sublingual this compound sulfate for smoking cessation.
-
Design: A multicenter (3 sites), double-blind, parallel, placebo-controlled, phase 3 smoking cessation trial.
-
Participants: A total of 750 smokers (250 per site) were randomized.
-
Intervention: Participants were randomized to either receive sublingual this compound sulfate or a placebo. Both groups also received individual smoking cessation counseling lasting up to approximately 10 minutes.
-
Outcome Measures: The primary outcome was smoking cessation.
-
Results: The study found no statistically significant difference in smoking cessation rates between the this compound sulfate and placebo groups (P = 0.62).
Mechanism of Action and Signaling Pathways
This compound exerts its effects through a dual mechanism of action, interacting with both nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2).[1][10]
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
This compound is classified as a partial agonist at nAChRs, meaning it binds to these receptors but elicits a weaker response than a full agonist like nicotine.[3] It has a high affinity for α4β2 and α3β2 neuronal nAChR subtypes.[1][10] This interaction was the basis for its proposed use in smoking cessation, with the theory that it could reduce nicotine cravings and withdrawal symptoms by occupying the same receptors.
Interaction with Vesicular Monoamine Transporter 2 (VMAT2)
A primary mechanism of this compound's action involves its interaction with VMAT2, a transporter responsible for packaging monoamines, such as dopamine, into synaptic vesicles for subsequent release.[1][11] this compound inhibits VMAT2, leading to a decrease in the vesicular storage of dopamine and an increase in cytosolic dopamine levels.[1][12] This cytosolic dopamine is then more susceptible to metabolism by monoamine oxidase (MAO).[13] This action perturbs the normal storage and release of dopamine, which is thought to contribute to its effects on the central nervous system.[1]
Conclusion
This compound holds a significant place in the history of pharmacology, representing an early example of a plant-derived compound being investigated and utilized for therapeutic purposes. Its primary historical applications as a respiratory stimulant and a smoking cessation aid were based on its interactions with the nervous system. However, a lack of robust evidence for its clinical efficacy, particularly for smoking cessation in well-controlled, long-term studies, led to its decline in medical use. Modern research has provided a more detailed understanding of its complex mechanism of action, particularly its effects on VMAT2 and dopamine signaling. While no longer a mainstream therapeutic agent, the study of this compound's historical use and pharmacology continues to offer valuable insights for researchers and drug development professionals in the fields of neuroscience and addiction.
References
- 1. A novel mechanism of action and potential use for this compound as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. restorativemedicine.org [restorativemedicine.org]
- 3. This compound for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. History of Respiratory Stimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Respiratory responses of mature horses to intravenous this compound bolus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The history of smoking cessation support in Hungary: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. govinfo.gov [govinfo.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C22H27NO2 | CID 101616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of this compound Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of VMAT2 inhibitors this compound and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
Anticonvulsant Properties of Lobeline and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lobeline, a piperidine alkaloid isolated from Lobelia inflata, has demonstrated notable anticonvulsant properties in various preclinical models. This technical guide provides an in-depth overview of the current understanding of this compound's efficacy, mechanisms of action, and the experimental methodologies used to evaluate its anticonvulsant potential. While research into this compound derivatives for anticonvulsant applications is limited, this guide lays the foundational knowledge for future drug discovery and development efforts in this area. The multifaceted pharmacological profile of this compound, involving modulation of GABAergic neurotransmission, antagonism of nicotinic acetylcholine receptors (nAChRs), and inhibition of the vesicular monoamine transporter 2 (VMAT2), presents a compelling case for its further investigation as a novel antiepileptic agent.
Quantitative Efficacy of this compound in Preclinical Seizure Models
The anticonvulsant effects of this compound have been quantified in several key preclinical models of epilepsy. The following tables summarize the key findings from studies investigating this compound's efficacy in pentylenetetrazol (PTZ), strychnine, and pilocarpine-induced seizure models in mice.
Table 1: Efficacy of this compound in the Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice [1][2][3]
| Dose (mg/kg, i.p.) | Onset of Seizures (seconds) | Duration of Clonic Seizures (seconds) | Duration of Tonic Seizures (seconds) | Mortality (%) |
| Control (Saline) | 105.6 ± 4.5 | 30.2 ± 2.1 | 25.8 ± 1.9 | 100 |
| This compound (10) | 155.2 ± 5.8 | 20.4 ± 1.7 | 18.6 ± 1.5* | 66.6 |
| This compound (20) | 245.8 ± 7.2 | 12.8 ± 1.1 | 10.4 ± 0.9 | 33.3 |
| This compound (30) | 180.4 ± 6.3** | 18.2 ± 1.4** | 15.2 ± 1.2** | 50 |
| Diazepam (5) | 300.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to control. Data extracted from Tamboli et al., 2012.[1][2][3]
Table 2: Efficacy of this compound in the Strychnine-Induced Seizure Model in Mice [1][2][3]
| Dose (mg/kg, i.p.) | Onset of Seizures (seconds) | Duration of Clonic Seizures (seconds) | Duration of Tonic Seizures (seconds) | Mortality (%) |
| Control (Saline) | 45.8 ± 2.5 | 28.4 ± 1.9 | 22.6 ± 1.7 | 100 |
| This compound (10) | 65.2 ± 3.1 | 22.8 ± 1.5 | 18.2 ± 1.3* | 83.3 |
| This compound (20) | 88.6 ± 4.2 | 16.4 ± 1.2 | 12.8 ± 1.1 | 50 |
| This compound (30) | 72.4 ± 3.5** | 20.1 ± 1.6** | 16.4 ± 1.4** | 66.6 |
| Diazepam (5) | 150.2 ± 5.8 | 8.6 ± 0.7 | 5.4 ± 0.4 | 16.6 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to control. Data extracted from Tamboli et al., 2012.[1][2][3]
Table 3: Efficacy of this compound in the Pilocarpine-Induced Seizure Model in Mice [4]
| Treatment | Dose (mg/kg, i.p.) | Latency to First Seizure (minutes) | Seizure Incidence (%) |
| Saline + Pilocarpine | - | 30.5 ± 2.1 | 100 |
| This compound + Pilocarpine | 10 | 55.2 ± 4.8 | 50** |
| This compound + Pilocarpine | 20 | 75.8 ± 6.3 | 37.5 |
| Diazepam + Pilocarpine | 2 | 90.0 ± 0.0 | 0*** |
**p < 0.01, ***p < 0.001 compared to Saline + Pilocarpine group. Data extracted from da Costa E Silva et al., 2018.[4]
Table 4: Effect of this compound on Brain GABA Levels in Mice (PTZ Model) [1][2][3]
| Dose (mg/kg, i.p.) | Brain GABA (ng/g of brain tissue) |
| Control (Saline) | 1.8 ± 0.1 |
| This compound (5) | 2.4 ± 0.2* |
| This compound (10) | 3.1 ± 0.3 |
| This compound (20) | 4.2 ± 0.4*** |
| This compound (30) | 3.5 ± 0.3 |
| Diazepam (5) | 5.5 ± 0.5*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to control. Data extracted from Tamboli et al., 2012.[1][2][3]
Putative Mechanisms of Anticonvulsant Action
This compound's anticonvulsant effects are believed to be mediated through multiple signaling pathways. A key mechanism is the enhancement of GABAergic inhibition.[1][2][3] Studies have shown that this compound administration increases brain GABA levels, which likely contributes to its seizure-protective effects.[1][2][3] Additionally, this compound is a known antagonist of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. By blocking these receptors, this compound may reduce neuronal excitability. Another important target is the vesicular monoamine transporter 2 (VMAT2), which this compound inhibits.[5][6] Inhibition of VMAT2 can alter dopamine storage and release, which may play a role in seizure modulation. Furthermore, this compound has been shown to be an antagonist at N-methyl-D-aspartate receptors (NMDARs), which could reduce excitotoxicity-mediated neuronal damage associated with seizures.[7]
Caption: Putative signaling pathways of this compound's anticonvulsant action.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to induce generalized clonic-tonic seizures and is sensitive to drugs that enhance GABAergic neurotransmission.
Protocol: (Based on Tamboli et al., 2012)[1][2][3]
-
Animals: Swiss albino mice (18-22 g).
-
Drug Administration:
-
This compound (5, 10, 20, or 30 mg/kg), Diazepam (5 mg/kg), or saline (control) is administered intraperitoneally (i.p.).
-
-
Seizure Induction:
-
45 minutes after drug administration, PTZ (80 mg/kg) is injected i.p.
-
-
Observation:
-
Animals are observed for 30 minutes post-PTZ injection.
-
Parameters recorded:
-
Onset of seizures: Time from PTZ injection to the appearance of the first convulsion.
-
Duration of clonic seizures: Time spent in a state of rhythmic muscle contractions and relaxations.
-
Duration of tonic seizures: Time spent in a state of sustained muscle contraction (hind limb extension).
-
Mortality: Number of animals that die within the observation period.
-
-
Caption: Workflow for the PTZ-induced seizure experiment.
Strychnine-Induced Seizure Model
This model induces tonic seizures through the antagonism of glycine receptors, which are inhibitory in the spinal cord.
Protocol: (Based on Tamboli et al., 2012)[1][2][3]
-
Animals: Swiss albino mice (18-22 g).
-
Drug Administration:
-
This compound (10, 20, or 30 mg/kg), Diazepam (5 mg/kg), or saline (control) is administered i.p.
-
-
Seizure Induction:
-
45 minutes after drug administration, strychnine nitrate (2 mg/kg) is injected i.p.
-
-
Observation:
-
Animals are observed for 30 minutes post-strychnine injection.
-
Parameters recorded are the same as in the PTZ model.
-
Caption: Workflow for the strychnine-induced seizure experiment.
Pilocarpine-Induced Seizure Model
This model is used to induce status epilepticus and mimics features of human temporal lobe epilepsy.
Protocol: (Based on da Costa E Silva et al., 2018)[4]
-
Animals: Adult male CF-1 mice.
-
Drug Administration:
-
This compound (10 or 20 mg/kg), Diazepam (2 mg/kg), or saline (control) is administered i.p.
-
-
Seizure Induction:
-
30 minutes after drug administration, pilocarpine (300 mg/kg) is injected i.p.
-
-
Observation:
-
Animals are observed for a specified period (e.g., 90 minutes).
-
Parameters recorded:
-
Latency to first seizure: Time from pilocarpine injection to the first generalized seizure.
-
Seizure incidence: Percentage of animals in each group that exhibit seizures.
-
-
This compound Derivatives in Anticonvulsant Research
A comprehensive review of the scientific literature reveals a significant gap in research on the anticonvulsant properties of this compound derivatives. While numerous analogs of this compound have been synthesized, the primary focus of their evaluation has been on their interaction with the vesicular monoamine transporter 2 (VMAT2) for the potential treatment of substance abuse disorders.[2][5][6] For instance, lobelane, a deoxygenated derivative of this compound, shows increased potency and selectivity for VMAT2 but its anticonvulsant activity has not been reported.[5]
Structure-activity relationship (SAR) studies have been conducted on this compound analogs to optimize their affinity for nicotinic receptors and VMAT2.[8] However, these studies have not extended to the systematic screening of these derivatives in preclinical models of epilepsy.
Therefore, the development and evaluation of novel this compound derivatives with potential anticonvulsant activity represent a promising and underexplored area for future research.
Conclusion and Future Directions
This compound demonstrates significant anticonvulsant activity in multiple preclinical models, with a multifaceted mechanism of action that includes modulation of GABAergic, cholinergic, and dopaminergic systems. The quantitative data presented in this guide provide a strong rationale for its further investigation as a potential therapeutic agent for epilepsy.
Future research should focus on:
-
Synthesis and Screening of this compound Derivatives: A systematic exploration of the structure-activity relationships of this compound analogs is needed to identify derivatives with improved anticonvulsant efficacy and a favorable safety profile.
-
Elucidation of Molecular Mechanisms: Further studies are required to fully delineate the contribution of each signaling pathway (GABAergic, nAChR, VMAT2, NMDAR) to this compound's anticonvulsant effects.
-
Evaluation in Chronic Epilepsy Models: Assessing the efficacy of this compound and promising derivatives in chronic models of epilepsy will be crucial to determine their potential for long-term seizure control.
-
Pharmacokinetic and Toxicological Studies: Comprehensive pharmacokinetic and toxicological profiling is necessary to evaluate the drug-like properties and safety of this compound and its derivatives for potential clinical development.
References
- 1. Antiepileptic activity of this compound isolated from the leaf of Lobelia nicotianaefolia and its effect on brain GABA level in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound, Lobelane and their Analogues. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiepileptic activity of this compound isolated from the leaf of Lobelia nicotianaefolia and its effect on brain GABA level in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unveiling the molecular basis of this compound's allosteric regulation of NMDAR: insights from molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and structurally simplified analogs exhibit differential agonist activity and sensitivity to antagonist blockade when compared to nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
Lobeline's Interaction with Mu-Opioid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobeline, a natural alkaloid derived from the plant Lobelia inflata, has a well-documented history of investigation for its therapeutic potential, particularly in the context of substance use disorders. While its primary pharmacological action is at nicotinic acetylcholine receptors (nAChRs), a growing body of evidence has elucidated a significant interaction with the endogenous opioid system, specifically the mu-opioid receptor (MOR). This technical guide provides an in-depth analysis of this compound's affinity for the MOR, detailing the quantitative binding data, experimental methodologies employed in its characterization, and the underlying signaling pathways.
Quantitative Analysis of this compound's Receptor Affinity
This compound exhibits a micromolar affinity for the mu-opioid receptor, acting as an antagonist. In contrast, its affinity for its primary target, the nicotinic acetylcholine receptor, is in the nanomolar range. A summary of the available quantitative data is presented below for comparative analysis.
| Receptor Target | Ligand/Assay | Value | Units | Reference |
| Mu-Opioid Receptor (MOR) | This compound (Ki) | 0.74 | µM | [1] |
| This compound (IC50) | 1.1 | µM | [1] | |
| Nicotinic Acetylcholine Receptor (nAChR) | (-)-Lobeline (Ki) | 4 | nM | [2][3] |
| (-)-Nicotine (Ki) | 2 | nM | [2][3] | |
| Delta-Opioid Receptor (DOR) | This compound (Ki) | > 10 | µM | Inferred from lack of data |
| Kappa-Opioid Receptor (KOR) | This compound (Ki) | > 10 | µM | Inferred from lack of data |
Note: Data for delta and kappa opioid receptors are inferred from the current body of literature, which focuses on the mu-opioid and nicotinic receptors, suggesting that this compound's affinity for DOR and KOR is significantly lower.
Experimental Protocols
The characterization of this compound's interaction with the mu-opioid receptor has been achieved through a combination of radioligand binding assays and functional assays. The detailed methodologies for these key experiments are outlined below.
Radioligand Competition Binding Assay for Mu-Opioid Receptor Affinity
This assay determines the binding affinity (Ki) of this compound for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.
1. Preparation of Guinea Pig Brain Homogenates:
-
Whole brains from guinea pigs are rapidly dissected and placed in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors, pH 7.4).
-
The tissue is homogenized using a Polytron or similar tissue homogenizer.
-
The homogenate is subjected to a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C until use.[4]
-
On the day of the assay, the membrane preparation is thawed and resuspended in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[4]
2. Competition Binding Assay:
-
The assay is performed in a 96-well plate format with a final volume of 250 µL per well.[4]
-
Each well contains:
-
150 µL of the prepared guinea pig brain membrane homogenate (typically 50-120 µg of protein).[4]
-
50 µL of varying concentrations of this compound (the competing, unlabeled ligand).
-
50 µL of a fixed concentration of the radioligand [3H]DAMGO ([D-Ala2, N-ME-Phe4, Gly5-ol)-enkephalin), a selective mu-opioid receptor agonist.[1]
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid receptor agonist, such as naloxone.
-
The plate is incubated for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[4]
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[4]
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[4]
4. Quantification and Data Analysis:
-
The filters containing the bound radioligand are dried, and a scintillation cocktail is added.[4]
-
The radioactivity is then counted using a liquid scintillation counter.[4]
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]DAMGO (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Two-Electrode Voltage Clamp in Xenopus Oocytes
This functional assay assesses this compound's ability to antagonize the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels by a mu-opioid receptor agonist.
1. Oocyte Preparation and Receptor Expression:
-
Oocytes are harvested from female Xenopus laevis frogs.
-
The oocytes are injected with cRNA encoding for the MOR-1 (mu-opioid receptor) and the GIRK2 potassium channel subunit.[1]
-
The injected oocytes are incubated for 24-72 hours at 16°C to allow for the expression of the receptors and channels on the oocyte membrane.
2. Two-Electrode Voltage Clamp (TEVC) Recording:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes: one to measure the membrane potential and the other to inject current to clamp the voltage at a specific holding potential (e.g., -80 mV).
-
The oocyte is continuously perfused with a recording solution.
3. Agonist and Antagonist Application:
-
A baseline current is established.
-
A known concentration of a mu-opioid receptor agonist, such as morphine or DAMGO, is applied to the oocyte, which activates the expressed MORs.[1]
-
Activation of the MORs leads to the opening of the co-expressed GIRK channels, resulting in an outward potassium current that can be measured.
-
After washing out the agonist, the oocyte is pre-incubated with varying concentrations of this compound.
-
The agonist is then re-applied in the presence of this compound, and the resulting current is measured.
4. Data Analysis:
-
The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced outward current.
-
The concentration of this compound that causes a 50% inhibition of the maximal agonist-induced current (IC50) is determined by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[1]
Functional Assay: Morphine-Evoked Dopamine Overflow from Rat Striatal Slices
This assay investigates the functional consequence of this compound's mu-opioid receptor antagonism on neurotransmitter release.
1. Preparation of Rat Striatal Slices:
-
Rat brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
-
The striatum is dissected, and thin slices (e.g., 300-400 µm) are prepared using a vibratome.
-
The slices are allowed to recover in oxygenated aCSF.
2. Preloading with [3H]Dopamine:
-
The striatal slices are incubated with [3H]dopamine to allow for its uptake into dopaminergic neurons.
3. Superfusion and Sample Collection:
-
The preloaded slices are placed in a superfusion chamber and continuously perfused with oxygenated aCSF.
-
After a washout period to establish a stable baseline of [3H]dopamine release, fractions of the superfusate are collected at regular intervals.
4. Drug Application:
-
Morphine is added to the superfusion buffer to stimulate dopamine release via its action on mu-opioid receptors.
-
To test the antagonistic effect of this compound, slices are pre-treated with this compound before the application of morphine.[1] The study by Miller et al. (2007) used concentrations of 0.1-0.3 µM this compound.[1]
5. Quantification and Data Analysis:
-
The amount of [3H] in each collected fraction is determined by liquid scintillation counting, which reflects the amount of dopamine released.
-
The effect of this compound is quantified by comparing the amount of morphine-evoked [3H]dopamine overflow in the presence and absence of this compound.[1]
Mandatory Visualizations
Mu-Opioid Receptor Signaling Pathway
The canonical signaling pathway for the mu-opioid receptor involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. This compound, as an antagonist, blocks these downstream effects by preventing agonist binding.
Caption: Canonical Mu-Opioid Receptor Signaling Pathway and this compound's Antagonistic Action.
Experimental Workflow for Radioligand Competition Binding Assay
The following diagram illustrates the key steps involved in determining the binding affinity of a compound using a radioligand competition binding assay.
Caption: Workflow for a Radioligand Competition Binding Assay.
Logical Relationship of this compound's Dual Receptor Interaction
This diagram illustrates the relationship between this compound's high-affinity interaction with nAChRs and its lower-affinity interaction with MORs, both of which may contribute to its effects on neurotransmitter systems relevant to addiction.
Caption: this compound's Dual Interaction with nAChRs and MORs.
References
Understanding the In Vivo Toxicology Profile of Lobeline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobeline, a piperidine alkaloid derived from plants of the Lobelia genus, has garnered significant interest for its potential therapeutic applications, including smoking cessation and the treatment of various substance abuse disorders.[1] Despite its therapeutic promise, a thorough understanding of its in vivo toxicology profile is paramount for safe and effective drug development. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicology of this compound in vivo, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways of its toxic effects.
Acute Toxicity
Acute toxicity studies are fundamental in characterizing the potential hazards of a substance after a single exposure. For this compound, these studies indicate a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the toxic dose.[1]
Data Presentation: Acute Lethal Dose (LD50) of this compound
The following table summarizes the available quantitative data on the acute lethal dose (LD50) of this compound in various animal models and routes of administration. It is important to note that oral LD50 values are not consistently reported in the literature, with many sources simply classifying this compound as "toxic if swallowed."[2][3]
| Species | Route of Administration | LD50 Value | 95% Confidence Interval | Reference |
| Mouse | Intraperitoneal | 39.9 mg/kg (39,900 µg/kg) | Not Reported | [4] |
| Mouse | Subcutaneous | 87.5 mg/kg (87,500 µg/kg) | Not Reported | [4] |
| Mouse | Intravenous | 7.8 mg/kg | Not Reported | [2] |
| Rat | Subcutaneous (TDLo) | 3.86 mg/kg | Not Reported | [4] |
*TDLo (Toxic Dose Low): The lowest dose of a substance reported to produce any toxic effect in a particular animal species.
Genotoxicity
Genotoxicity assessment is crucial to determine if a substance can cause damage to genetic material. Studies on this compound have utilized the in vivo micronucleus and comet assays to investigate its genotoxic potential.
Summary of In Vivo Genotoxicity Studies
Current research suggests that acute administration of this compound does not induce genotoxic effects.[5][6]
| Assay | Species | Doses Tested (i.p.) | Tissues Examined | Results | Reference |
| Micronucleus Test | Mouse | 5 and 10 mg/kg | Bone Marrow | No increase in micronucleus frequency | [5][6] |
| Comet Assay | Mouse | 5 and 10 mg/kg | Blood, Liver, Brain | No significant DNA damage observed | [5][6] |
Experimental Protocols
The in vivo micronucleus test is a toxicological assay that assesses for chromosomal damage. It detects the formation of micronuclei, which are small nuclei that form in addition to the main nucleus in a cell, containing chromosome fragments or whole chromosomes that were not incorporated into the daughter cells during mitosis.
-
Animals: Male CF-1 mice were used in the cited studies.[6]
-
Dosing: Animals received a single intraperitoneal (i.p.) injection of this compound (5 or 10 mg/kg), saline (negative control), or a known mutagen as a positive control.[6]
-
Tissue Collection: 24 hours after treatment, bone marrow is extracted, typically from the femur.
-
Slide Preparation: Bone marrow cells are flushed from the femurs, and a cell suspension is prepared. The cells are then smeared onto glass slides and stained with a DNA-specific stain (e.g., Giemsa).
-
Scoring: The frequency of micronucleated polychromatic erythrocytes (MNPCEs) is determined by scoring a predefined number of PCEs per animal under a microscope. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess cytotoxicity.
In Vivo Micronucleus Assay Workflow
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells. It can detect single and double-strand breaks, alkali-labile sites, and DNA cross-links.
-
Animals: Male CF-1 mice were used in the cited studies.[6]
-
Dosing: A single intraperitoneal injection of this compound (5 or 10 mg/kg) was administered.[6]
-
Tissue Collection: 24 hours post-injection, blood, liver, and brain tissues were collected.[5]
-
Cell/Nuclei Isolation: Single-cell suspensions are prepared from the collected tissues.
-
Slide Preparation: The isolated cells are embedded in a layer of low-melting-point agarose on a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and separate fragments based on size.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the "comets" are visualized using a fluorescence microscope.
-
Scoring: Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head, which is a measure of DNA damage.
In Vivo Comet Assay Workflow
Subchronic and Chronic Toxicity, Carcinogenicity, and Teratogenicity
There is a notable lack of publicly available data from dedicated in vivo studies on the subchronic and chronic toxicity, carcinogenicity, and teratogenicity of this compound. This represents a significant data gap in the comprehensive toxicological profile of the compound and highlights an area where further research is critically needed for regulatory assessment and long-term safety evaluation.
Target Organ Toxicity and Signaling Pathways
This compound exerts its primary pharmacological and toxicological effects on the central nervous, cardiovascular, and respiratory systems.
Neurotoxicity
This compound readily crosses the blood-brain barrier and interacts with several neurotransmitter systems.[7] Its primary mechanism of action involves the modulation of nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2).[8][9]
-
Nicotinic Acetylcholine Receptors (nAChRs): this compound acts as a mixed agonist-antagonist at nAChRs.[8] This interaction can lead to complex downstream effects on neurotransmitter release, including dopamine and norepinephrine.[7]
-
Vesicular Monoamine Transporter 2 (VMAT2): this compound is an inhibitor of VMAT2, which is responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles for release.[8] By inhibiting VMAT2, this compound disrupts the storage and release of these neurotransmitters, leading to alterations in synaptic transmission.[8]
This compound's Neurotoxic Mechanisms
Cardiovascular Toxicity
The cardiovascular effects of this compound are complex and can include changes in heart rate and blood pressure.[10] These effects are primarily mediated through its interaction with nAChRs in the autonomic nervous system and the adrenal medulla.
-
Autonomic Ganglia: Stimulation of nAChRs in autonomic ganglia can lead to both sympathomimetic and parasympathomimetic effects, resulting in unpredictable changes in cardiovascular parameters.
-
Adrenal Medulla: this compound can stimulate the release of catecholamines (epinephrine and norepinephrine) from the adrenal medulla by acting on nAChRs, which can lead to an increase in heart rate and blood pressure.[9]
This compound's Cardiovascular Effects
Respiratory Toxicity
This compound has a biphasic effect on respiration. At lower doses, it acts as a respiratory stimulant, while at higher doses, it can lead to respiratory depression.[11] This is primarily due to its action on chemoreceptors in the carotid and aortic bodies.
-
Peripheral Chemoreceptors: this compound stimulates the nAChRs on peripheral chemoreceptors, which sense changes in blood oxygen and carbon dioxide levels. This stimulation leads to an increase in the rate and depth of breathing.[7]
-
Central Respiratory Centers: At toxic doses, this compound can cause depression of the central respiratory centers in the brainstem, leading to respiratory failure.
Biphasic Respiratory Effects of this compound
Conclusion
The in vivo toxicological profile of this compound is characterized by significant acute toxicity with a narrow therapeutic window. While current genotoxicity studies in mice have not shown evidence of DNA damage at the doses tested, a comprehensive evaluation of its long-term toxicities, including subchronic, chronic, carcinogenic, and teratogenic potential, is largely absent from the public domain. The primary mechanisms of this compound's toxicity are linked to its complex interactions with nicotinic acetylcholine receptors and the vesicular monoamine transporter 2, leading to profound effects on the central nervous, cardiovascular, and respiratory systems. Further in-depth toxicological studies are imperative to fully characterize the safety profile of this compound and to guide its potential development as a therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Neurotoxicological profile assessment of this compound after acute treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
- 7. journal.restorativemedicine.org [journal.restorativemedicine.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. A novel mechanism of action and potential use for this compound as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. restorativemedicine.org [restorativemedicine.org]
Cis-Trans Isomerization of Lobeline: A Technical Guide to Chemical Stability and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobeline, a piperidine alkaloid derived from Lobelia inflata, has garnered significant interest for its potential therapeutic applications, including smoking cessation and the treatment of substance abuse disorders. A critical aspect of its chemistry is the existence of cis and trans isomers, with the cis form being the pharmacologically active stereoisomer. However, cis-lobeline is susceptible to isomerization to the less active trans form, a process influenced by environmental factors such as pH and temperature. This technical guide provides an in-depth analysis of the cis-trans isomerization of this compound, its chemical stability under various conditions, and detailed experimental protocols for its analysis. Quantitative data are presented in structured tables for clear comparison, and key experimental workflows are visualized using Graphviz diagrams to aid in comprehension and replication.
Introduction
This compound is a natural alkaloid that acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs) and as an inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] Its therapeutic potential is primarily attributed to the (-)-lobeline isomer, which possesses a cis configuration of the substituents on the piperidine ring.[3] The stability of this cis isomer is a crucial factor in the development of this compound-based therapeutics, as its conversion to the trans isomer can lead to a significant loss of pharmacological activity.[1][2] Understanding the kinetics and mechanisms of this isomerization is therefore paramount for formulation development, stability testing, and quality control.
Cis-Trans Isomerization of this compound
The isomerization of this compound involves the epimerization at the C2 position of the piperidine ring.[4] This process is understood to be a largely unidirectional conversion from the therapeutically active cis-lobeline to the less active trans-lobeline.[5] This conversion is significantly influenced by both temperature and pH.
Influence of Temperature
Temperature acts as a catalytic factor in the isomerization of cis-lobeline.[1][5] Elevated temperatures accelerate the conversion to the trans isomer. The degree of isomerization increases with both rising temperature and prolonged exposure.
Influence of pH
The pH of the solution is a key determinant of this compound's stability.[1][2] The rate of isomerization from cis to trans-lobeline increases with higher pH. Acidic conditions, on the other hand, have been shown to favor the stability of the cis isomer.
Quantitative Analysis of this compound Isomerization
The following tables summarize the quantitative data on the effects of temperature and pH on the isomerization of cis-lobeline.
Table 1: Effect of Temperature on the Isomerization of Cis-Lobeline
| Temperature (°C) | Duration | cis-Lobeline (%) | trans-Lobeline (%) | Degree of Isomerization (%) |
| 4 | 60 days | 99.2 ± 0.39 | 0.6 ± 0.08 | 0.8 |
| 40 | 60 days | 93.2 ± 0.63 | 6.7 ± 0.49 | 6.8 |
| 105 | 15 min | 61.3 ± 0.45 | 36.9 ± 0.68 | 38.7 |
| 121 | 120 min | 32.3 ± 0.47 | 22.5 ± 1.05 | 67.7 |
Data adapted from Molecules 2022, 27, 6253.[1]
Table 2: Effect of pH on the Isomerization of Cis-Lobeline (at 105°C for 15 min)
| pH | cis-Lobeline (%) | trans-Lobeline (%) | Degree of Isomerization (%) |
| 2.2 | 98.7 | 1.3 | 1.3 |
| 2.6 | 96.5 | 3.5 | 3.5 |
| 3.0 | 61.3 | 36.9 | 38.7 |
| 4.5 | 45.2 | 40.1 | 54.8 |
| 6.8 | 30.1 | 35.2 | 69.9 |
Data adapted from Molecules 2022, 27, 6253.[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
This protocol describes a method for the separation and quantification of cis- and trans-lobeline.
-
Instrumentation: Agilent 1100 Series LC system or equivalent, equipped with a quaternary pump, online degasser, autosampler, and UV detector.[1]
-
Column: A suitable reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase (e.g., water with phosphoric acid or formic acid for MS compatibility).[6] The exact ratio should be optimized for best separation. A typical starting point could be a gradient or isocratic elution with a mobile phase composition around 20% acetonitrile.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.[8]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 120 µg/mL).[7]
-
Analysis: Inject the sample and record the chromatogram. The retention times for cis- and trans-lobeline will differ, allowing for their identification and quantification based on peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification
NMR spectroscopy can be utilized to confirm the identity of the cis and trans isomers based on differences in their chemical shifts.[9]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a sufficient amount of the purified isomer in a deuterated solvent (e.g., CDCl₃ or D₂O with appropriate pH adjustment).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. 2D NMR experiments such as COSY and HSQC can also be performed to aid in structural elucidation.
-
Analysis: The spatial arrangement of the substituents on the piperidine ring in the cis and trans isomers will result in distinct chemical shifts for the protons and carbons, particularly those near the stereocenters. These differences in the NMR spectra can be used to unequivocally identify each isomer.[9][10]
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[1]
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[1]
-
Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to high temperatures (e.g., 105°C) for a defined duration.[1]
-
Photodegradation: Expose a solution of this compound to a light source (e.g., a xenon lamp) that provides UV and visible light.
-
Analysis: Following each stress condition, analyze the samples using the developed HPLC method to identify and quantify the degradation products, including the trans-lobeline isomer.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound's isomerization and analysis.
References
- 1. A novel mechanism of action and potential use for this compound as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of this compound Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Effects of VMAT2 inhibitors this compound and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of this compound on nicotine withdrawal-induced depression-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a potential pharmacotherapy for drug addiction, binds to mu opioid receptors and diminishes the effects of opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic and Metabolic Profile of Lobeline in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobeline, a piperidine alkaloid derived from the plant Lobelia inflata, has garnered significant interest in the scientific community for its potential therapeutic applications, including in the treatment of drug addiction. Understanding its pharmacokinetic (PK) and metabolic fate in preclinical animal models is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal species, with a focus on quantitative data, detailed experimental protocols, and the underlying biological pathways.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been primarily investigated in rats, with some data available for mice and rabbits. These studies reveal species-specific differences in its absorption, distribution, and elimination.
Absorption and Bioavailability
Following oral administration in rats, this compound exhibits an absolute bioavailability of 13.8%.[1] This indicates that a significant portion of the orally administered dose does not reach systemic circulation, likely due to first-pass metabolism in the liver.
Distribution
Studies in rats have shown that this compound distributes from the plasma into the brain.[2] The brain-to-plasma concentration ratio of this compound is reported to be greater than that of nicotine, which is consistent with its lipophilic nature.[2]
Key Pharmacokinetic Parameters
Quantitative pharmacokinetic data for this compound in rats and rabbits are summarized in the tables below. These parameters are essential for designing dosing regimens in preclinical efficacy and toxicity studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration [1]
| Dose (mg/kg) | Cmax (ng/mL) | AUC0-6h (ng·h/mL) | t1/2 (h) |
| 1 | 464.8 ± 100.6 | 647.5 ± 150.2 | 1.81 ± 0.66 |
| 5 | 1766.3 ± 283.6 | 3194.3 ± 436.0 | 1.78 ± 0.44 |
| 10 | 4448.8 ± 1172.2 | 7370.0 ± 1058.1 | 2.24 ± 0.84 |
Data are presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of this compound in Rabbits Following Intravenous Administration
| Parameter | Value |
| Lower Limit of Quantitation (LLOQ) | 2 ng/mL |
| Linear Range | 2–500 ng/mL |
| Mean Recovery | 97.5–102.3% |
| Intra-day RSD | <9% |
| Inter-day RSD | <9% |
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for rabbits are not yet available in the public domain.
Metabolism of this compound
The biotransformation of this compound is a critical aspect of its disposition and clearance from the body. Studies in rats have begun to elucidate its metabolic pathways.
Metabolite Identification
A study utilizing high-performance liquid chromatography-electrospray ionization ion trap tandem mass spectrometry (LC/MSn) identified ten metabolites of this compound in rat urine following oral administration.[3] While the exact structures of all metabolites have not been fully elucidated in the available literature, this finding indicates that this compound undergoes extensive metabolism.
Metabolic Pathways
The primary mechanism of this compound's metabolism appears to be through oxidation, mediated by cytochrome P450 (CYP) enzymes, followed by conjugation reactions (Phase II metabolism) to facilitate excretion.[4] The identification of multiple metabolites suggests the involvement of several CYP isoforms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines key experimental protocols used in the study of this compound pharmacokinetics and metabolism.
Animal Models and Drug Administration
-
Rats: Male Sprague-Dawley rats are commonly used.[1] For intravenous administration, this compound is typically dissolved in saline and injected via the tail vein. For oral administration, it is administered by oral gavage.
-
Mice: C57BL/6J mice have been used in studies investigating the behavioral effects of this compound, with administration via subcutaneous injection.[5]
-
Rabbits: Studies in rabbits have utilized intravenous administration for pharmacokinetic analysis.
Sample Collection
-
Blood Sampling: In rodents, blood samples are typically collected at various time points post-dosing. Common techniques include retro-orbital sinus sampling and collection from the tail vein.[2][6][7][8] For serial sampling in mice, microsampling techniques are often employed to minimize blood loss.[1]
-
Urine and Feces Collection: For metabolism studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces.[7]
Analytical Methodology: LC-MS/MS for this compound Quantification
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of this compound in plasma.[3]
-
Sample Preparation: Protein precipitation with acetonitrile is a common method for extracting this compound from plasma samples.[3]
-
Chromatographic Separation: A C18 reversed-phase column is typically used with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a modifier (e.g., formic acid).[3]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. For this compound hydrochloride, the transition m/z 338.1 → 315.8 is monitored.[3]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the research.
This compound's Interaction with the Dopaminergic System
This compound's mechanism of action involves interaction with the dopaminergic system, specifically by inhibiting the vesicular monoamine transporter 2 (VMAT2).[9] This inhibition leads to a disruption of dopamine storage in presynaptic vesicles, which can affect dopamine release and signaling.
Caption: this compound's inhibitory effect on VMAT2 in the presynaptic neuron.
Typical Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates a standard workflow for conducting a preclinical pharmacokinetic study of a compound like this compound.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Conclusion
This technical guide has summarized the current knowledge on the pharmacokinetics and metabolism of this compound in animal models. The available data, primarily from rat studies, provide a foundational understanding of its ADME properties. However, to support further drug development, more comprehensive pharmacokinetic studies in other species, particularly mice and rabbits, are warranted. Furthermore, detailed structural elucidation of its metabolites and identification of the specific enzymes involved in its biotransformation will be crucial for predicting potential drug-drug interactions and understanding inter-individual variability in its clinical use. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers designing and conducting future preclinical studies on this compound.
References
- 1. animalcare.jhu.edu [animalcare.jhu.edu]
- 2. svhm.org.au [svhm.org.au]
- 3. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology of this compound, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retro-Orbital Blood Collection in Mice | Animals in Science [queensu.ca]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. research.vt.edu [research.vt.edu]
- 9. A novel mechanism of action and potential use for this compound as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Lobeline's Potential as a Treatment for Psychostimulant Abuse: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Psychostimulant abuse, particularly involving substances like methamphetamine and cocaine, represents a significant global public health challenge with limited effective pharmacological treatments. Lobeline, a natural alkaloid derived from the plant Lobelia inflata, has emerged as a promising candidate for addressing this therapeutic gap. Historically used as a respiratory stimulant and in smoking cessation aids, recent preclinical and early-phase clinical research has illuminated its potential to counteract the neurochemical and behavioral effects of psychostimulants. This technical guide provides an in-depth overview of the current state of research into this compound, focusing on its mechanism of action, preclinical efficacy, clinical evaluation, and toxicological profile, with a view to informing future drug development efforts.
Mechanism of Action
This compound's therapeutic potential in the context of psychostimulant abuse is attributed to its multifaceted interaction with key components of the central nervous system's reward circuitry. Its primary mechanisms involve the modulation of the vesicular monoamine transporter 2 (VMAT2) and nicotinic acetylcholine receptors (nAChRs), which collectively influence dopamine signaling pathways implicated in addiction.
This compound interacts with the tetrabenazine-binding site on VMAT2, a protein responsible for packaging dopamine and other monoamines into synaptic vesicles for subsequent release.[1][2][3] By inhibiting VMAT2, this compound disrupts the storage of dopamine, leading to a decrease in the vesicular pool of the neurotransmitter available for release.[4] This action is believed to be central to its ability to attenuate the dopamine-releasing effects of psychostimulants like methamphetamine.[1][5] Methamphetamine typically enters dopaminergic neurons and displaces dopamine from vesicles into the cytoplasm, leading to a massive, non-physiological release of dopamine into the synapse. This compound's inhibition of VMAT2 appears to counter this by reducing the amount of dopamine stored in the vesicles that methamphetamine can act upon.[5]
In addition to its effects on VMAT2, this compound also interacts with various nAChRs. It acts as a potent antagonist at α3β2() and α4β2() neuronal nicotinic receptor subtypes, inhibiting nicotine-evoked dopamine release.[3] This interaction with nAChRs adds another layer to its modulatory effects on the dopamine system. Furthermore, this compound has been shown to bind to μ-opioid receptors as an antagonist, which may also contribute to its ability to diminish the rewarding effects of drugs of abuse.[4]
Below is a diagram illustrating the proposed signaling pathway of this compound's action on dopaminergic neurons.
References
- 1. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound produces conditioned taste avoidance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotoxicological profile assessment of this compound after acute treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a potential pharmacotherapy for drug addiction, binds to mu opioid receptors and diminishes the effects of opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
In Vitro Assays for Studying Lobeline Receptor Binding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobeline, a natural alkaloid derived from the plant Lobelia inflata, has garnered significant scientific interest due to its complex pharmacological profile and therapeutic potential, particularly in the context of substance use disorders. Its mechanism of action involves interaction with several key receptors in the central nervous system. Understanding the binding characteristics of this compound to these receptors is crucial for elucidating its therapeutic effects and for the development of novel drug candidates. This document provides detailed application notes and protocols for various in vitro assays designed to study the receptor binding of this compound.
This compound is known to interact with multiple targets, primarily:
-
Nicotinic Acetylcholine Receptors (nAChRs) : this compound acts as an antagonist at α4β2* nAChRs and also interacts with other subtypes.[1] It has a high affinity for the α4β2 subtype.[2]
-
Vesicular Monoamine Transporter 2 (VMAT2) : this compound interacts with the tetrabenazine (TBZ) binding site on VMAT2, inhibiting dopamine uptake and promoting its release from storage vesicles.[1][3]
-
μ-Opioid Receptors (MORs) : Evidence suggests that this compound can also function as a μ-opioid receptor antagonist.[4]
This guide details the methodologies for three principal types of in vitro binding assays: Radioligand Binding Assays, Fluorescence-Based Assays, and Surface Plasmon Resonance (SPR).
Quantitative Binding Data for this compound
The following table summarizes the reported binding affinities of this compound for its primary receptor targets. These values, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are critical for comparing this compound's potency across different receptors.
| Receptor Target | Radioligand | Tissue/Cell Line | Assay Type | This compound Binding Affinity | Reference |
| α4β2* nAChR | [3H]-Nicotine | Rat Brain | Radioligand Binding | Ki = 4.4 nM | [5] |
| α4β2* nAChR | [3H]-Nicotine | Rat Brain | Radioligand Binding | Ki = 4 nM | [1][2] |
| α4β2* nAChR | [3H]-Cytisine | Rat Cortical Membranes | Radioligand Binding | Ki = 16.0 nM | [6] |
| VMAT2 | [3H]-Dihydrotetrabenazine ([3H]DTBZ) | Rat Striatal Vesicles | Radioligand Binding | IC50 = 0.90 µM | [1] |
| VMAT2 | [3H]-Dopamine Uptake | Rat Striatal Vesicles | Functional Assay | IC50 = 0.88 µM | [3] |
| VMAT2 | [3H]-DTBZ Binding | - | Radioligand Binding | Ki = 2.04 µM | [7] |
| μ-Opioid Receptor | [3H]DAMGO | Guinea Pig Brain Homogenates | Radioligand Binding | Ki = 0.74 µM | [4] |
| μ-Opioid Receptor | Morphine-activated K+ current | Xenopus Oocytes | Functional Assay | IC50 = 1.1 µM | [4] |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand (this compound) and its receptor.[8] These assays typically involve incubating a biological sample containing the receptor of interest with a radiolabeled ligand that has a known high affinity for the receptor. The ability of an unlabeled compound, such as this compound, to displace the radioligand is then measured.
This protocol is adapted for determining the binding affinity of this compound to the α4β2* nicotinic acetylcholine receptor using [3H]-Cytisine as the radioligand.[9]
Materials:
-
Rat cortical membrane preparation (or cells expressing α4β2 nAChRs)
-
[3H]-Cytisine (specific activity ~20-60 Ci/mmol)
-
This compound hydrochloride
-
Nicotine (for non-specific binding determination)
-
Binding Buffer: Tris-HCl buffer (pH 7.4)
-
Wash Buffer: Ice-cold Tris-HCl buffer
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethylenimine (PEI)
-
Scintillation vials and scintillation cocktail
-
96-well filter plates and vacuum filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from rat cerebral cortex or from cultured cells expressing the α4β2 nAChR.[10]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL of binding buffer, 25 µL of [3H]-Cytisine (final concentration ~0.6 nM), and 150 µL of membrane preparation (7 µg protein).[11]
-
Non-specific Binding (NSB): 25 µL of nicotine (final concentration 10 µM), 25 µL of [3H]-Cytisine, and 150 µL of membrane preparation.[11]
-
This compound Competition: 25 µL of varying concentrations of this compound, 25 µL of [3H]-Cytisine, and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate for 120 minutes at 4°C.[11]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum filtration manifold. Wash the filters three times with 500 µL of ice-cold wash buffer to separate bound from free radioligand.[10]
-
Radioactivity Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol describes a method to determine this compound's affinity for VMAT2 using [3H]-Dihydrotetrabenazine ([3H]DTBZ) as the radioligand.[12]
Materials:
-
Rat brain (excluding cerebellum) or striatal tissue homogenate
-
[3H]-Dihydrotetrabenazine ([3H]DTBZ)
-
This compound hydrochloride
-
Tetrabenazine (TBZ) or Ro4-1284 for non-specific binding
-
Sucrose solution (0.32 M)
-
HEPES buffer, Potassium tartrate solution, MgSO4 solution
-
Assay Buffer
-
Standard radioligand binding assay equipment as listed above.
Procedure:
-
Vesicle Preparation:
-
Homogenize rat brain tissue in ice-cold sucrose solution.
-
Perform differential centrifugation steps to isolate synaptic vesicles.[12]
-
Resuspend the final pellet in an appropriate buffer and determine the protein concentration.
-
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [3H]DTBZ, and vesicular preparation.
-
Non-specific Binding: TBZ (e.g., 2 mM), [3H]DTBZ, and vesicular preparation.[12]
-
This compound Competition: Varying concentrations of this compound, [3H]DTBZ, and vesicular preparation.
-
-
Incubation: Incubate the plate, for example, at 37°C for 15 minutes.[12]
-
Filtration and Counting: Follow the same procedure as described for the nAChR assay.
-
Data Analysis: Analyze the data as described for the nAChR assay to determine the IC50 and Ki values for this compound's interaction with VMAT2.
Fluorescence-Based Assays
Fluorescence-based assays offer a non-radioactive alternative for studying receptor-ligand interactions and can provide real-time kinetic data.
FP assays measure the change in the polarization of fluorescent light emitted by a small fluorescently labeled ligand (tracer) upon binding to a larger protein receptor. This technique is well-suited for high-throughput screening.
Principle: A small, fluorescently labeled ligand tumbles rapidly in solution, leading to depolarization of emitted light. When bound to a larger receptor, its tumbling is slowed, resulting in an increase in the polarization of the emitted light. Unlabeled ligands, like this compound, can compete with the tracer for binding, causing a decrease in polarization.
Materials:
-
Purified receptor protein (e.g., nAChR)
-
Fluorescently labeled tracer ligand with affinity for the receptor
-
This compound hydrochloride
-
Assay buffer
-
Black, low-binding 96- or 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Assay Optimization:
-
Determine the optimal concentration of the fluorescent tracer that gives a stable and sufficient fluorescence signal.
-
Determine the concentration of the receptor that results in a significant shift in polarization upon tracer binding.
-
-
Assay Setup: In a microplate, add the following:
-
Tracer alone: Tracer and assay buffer.
-
Tracer + Receptor: Tracer, receptor, and assay buffer.
-
Competition: Tracer, receptor, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in a plate reader.
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This assay is particularly useful for studying G-protein coupled receptors (GPCRs), but can also be adapted for ion channels like nAChRs that flux calcium. Receptor activation leads to an increase in intracellular calcium concentration, which can be detected by a calcium-sensitive fluorescent dye.
Materials:
-
Cells stably or transiently expressing the receptor of interest (e.g., HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (anion transport inhibitor, if needed)
-
This compound hydrochloride
-
A known agonist for the receptor (positive control)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Black, clear-bottom 96- or 384-well plates
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating: Seed the cells in the microplates and allow them to adhere and grow to a confluent monolayer.[13]
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and probenecid (if required).
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells.[13]
-
-
Compound Addition and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound (to test for agonist activity) or a known agonist in the presence of varying concentrations of this compound (to test for antagonist activity).
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For agonist activity, plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50.
-
For antagonist activity, plot the inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand (e.g., a purified receptor) immobilized on a sensor chip and an analyte (this compound) in solution.[5][14] It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. When an analyte binds to the immobilized ligand, the mass on the sensor surface increases, causing a change in the refractive index that is proportional to the amount of bound analyte.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 for amine coupling)
-
Purified receptor protein
-
This compound hydrochloride
-
Immobilization buffers (e.g., activation, coupling, and blocking solutions)
-
Running buffer
-
Regeneration solution
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., using EDC/NHS chemistry).
-
Inject the purified receptor protein to covalently couple it to the surface.
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Binding Measurement:
-
Flow running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of this compound over the surface and monitor the binding response (association phase).
-
Switch back to running buffer and monitor the dissociation of this compound from the receptor (dissociation phase).
-
-
Surface Regeneration: Inject a regeneration solution to remove any remaining bound this compound, returning the surface to its baseline state for the next injection.
-
Data Analysis:
-
The binding data is presented as a sensorgram (response units vs. time).
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd).
-
Calculate the equilibrium dissociation constant (KD) as kd/ka.
-
References
- 1. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of this compound Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. [3H]cytisine binding to nicotinic cholinergic receptors in brain [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Application Note: Quantification of Lobeline in Biological Samples using HPLC-MS/MS
This application note details a sensitive and selective method for the quantification of lobeline in biological matrices, such as plasma, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method is crucial for pharmacokinetic studies, drug metabolism research, and toxicological analyses.
Introduction
This compound, a piperidine alkaloid derived from the Lobelia inflata plant, has garnered significant interest for its potential therapeutic applications, including as a treatment for drug addiction.[1][2] Accurate and reliable quantification of this compound in biological samples is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. HPLC-MS/MS offers high sensitivity and specificity, making it the ideal analytical technique for this purpose.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in biological samples is depicted below.
Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.[3]
-
To a 100 µL aliquot of plasma, add the internal standard (IS), such as triazolam.[3]
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Sample Preparation: Solid-Phase Extraction (SPE)
For cleaner extracts, particularly from complex matrices, solid-phase extraction can be employed.[4]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample (pre-treated with an internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described above.
HPLC-MS/MS Method
The following tables summarize the instrumental conditions for the HPLC-MS/MS analysis of this compound.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or Eurosphere C8[3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[3] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 90% B over 5 min, hold for 2 min, return to 10% B |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | API 4000 or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temp. | 500 °C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| Dwell Time | 200 ms |
Data Acquisition and Quantification
Data acquisition is performed in the Multiple Reaction Monitoring (MRM) mode. The specific mass transitions for this compound and a potential internal standard are provided in the table below.
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 338.1 | 315.8[3] |
| Triazolam (IS) | 342.9 | 308.0[3] |
Quantification is achieved by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.
Method Validation
A summary of the method validation parameters for the quantification of this compound is presented below.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2 - 500 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[3] |
| Mean Recovery | 97.5 - 102.3%[3] |
| Intra-day Precision (RSD) | < 9%[3] |
| Inter-day Precision (RSD) | < 9%[3] |
Signaling Pathway and Logical Relationships
The primary mechanism of action of this compound involves its interaction with nicotinic acetylcholine receptors (nAChRs). The diagram below illustrates the logical relationship of its therapeutic potential.
Conclusion
The HPLC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in biological samples. The high sensitivity, specificity, and throughput of this method make it well-suited for a wide range of research and development applications in the fields of pharmacology, toxicology, and clinical drug development.
References
Application Notes and Protocols for Assessing Lobeline's Impact on Locomotor Activity in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical studies to evaluate the effects of lobeline on locomotor activity in rodent models. The protocols outlined below are based on established methodologies and offer a framework for obtaining robust and reproducible data.
Introduction
This compound, a natural alkaloid derived from Lobelia inflata, has a complex pharmacological profile, interacting with various neurotransmitter systems, most notably the nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2).[1][2][3][4] Its influence on the dopaminergic system, a key regulator of movement, makes the assessment of its impact on locomotor activity a critical component of its preclinical evaluation.[1] These protocols detail the use of the open field test, a standard apparatus for quantifying spontaneous locomotor activity and exploratory behavior in rodents, to characterize the dose-dependent effects of this compound.
Data Presentation: Quantitative Summary of this compound's Effects
The following tables summarize key quantitative data from studies investigating the impact of this compound on locomotor activity in rodents. These tables are intended to serve as a reference for dose selection and experimental design.
Table 1: Effects of this compound on Spontaneous Locomotor Activity in Mice
| Dose (mg/kg) | Administration Route | Observation Period | Key Findings | Reference |
| 1.0 - 10 | s.c. | Not Specified | Dose-dependent decrease in locomotor activity. | [5] |
| 5, 10 | i.p. | Not Specified | No significant impairment of habituation in an open field. | [6] |
Table 2: Effects of this compound on Stimulant-Induced Hyperactivity in Rats
| This compound Dose (mg/kg) | Stimulant and Dose (mg/kg) | Administration Route | Pre-treatment Time | Key Findings | Reference |
| 3 | Nicotine (0.3) | s.c. | 10 min | Attenuated nicotine-induced hyperactivity. | [7] |
| 0.3, 1 | Morphine (5, 10) | Not Specified | Not Specified | Dose-dependently decreased the development of morphine-induced hyperactivity. | [5] |
Experimental Protocols
Animals
-
Species: Male or female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley). Justify the choice of species and strain based on the specific research question.
-
Age/Weight: Typically, young adult animals are used (e.g., mice: 8-12 weeks old, 20-30g; rats: 250-350g).
-
Housing: House animals in a controlled environment with a 12:12 hour light:dark cycle, stable temperature, and humidity. Provide ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week and to the testing room for at least 30-60 minutes before the experiment.[8]
Materials and Reagents
-
This compound hydrochloride (or sulfate)
-
Vehicle (e.g., sterile saline, 0.9% NaCl)
-
Stimulant drug (e.g., nicotine bitartrate, morphine sulfate) if investigating interactions.
-
Syringes and needles for administration.
-
Open field apparatus.
-
Video recording and analysis software.
-
70% ethanol for cleaning the apparatus.
Open Field Test Protocol
The open field test is a widely used method to assess general locomotor activity and anxiety-like behavior.[9][10][11]
3.3.1. Apparatus
-
A square or circular arena with high walls to prevent escape. A common size for mice is 40 cm x 40 cm x 30 cm (L x W x H).[11]
-
The floor can be divided into a grid of equal squares for manual scoring or be a uniform surface for automated tracking.
-
The arena should be made of a non-porous material that is easy to clean (e.g., PVC, Plexiglas).
-
Automated systems with infrared beams or video tracking software are recommended for accurate and unbiased data collection.[10][12]
3.3.2. Experimental Procedure
-
Habituation: Handle the animals for several days before the experiment to reduce stress-induced responses.
-
Drug Preparation: Dissolve this compound and any other test compounds in the appropriate vehicle on the day of the experiment.
-
Drug Administration:
-
Administer this compound or vehicle via the chosen route (e.g., subcutaneous (s.c.) or intraperitoneal (i.p.)).
-
A common pre-treatment time for this compound is 10 minutes before placing the animal in the open field arena.[7]
-
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Collection:
-
Data Parameters:
-
Horizontal Activity:
-
Total Distance Traveled: The total distance the animal moves during the session.
-
Time Spent in Locomotion: The duration the animal is mobile.
-
-
Exploratory Behavior:
-
Time Spent in the Center: The amount of time the animal spends in the central, more anxiogenic, area of the arena.
-
Rearing: The number of times the animal stands on its hind legs.[10]
-
-
Stereotypic Behavior: Note any repetitive, non-locomotor behaviors.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's effect on locomotor activity.
Signaling Pathway of this compound's Impact on Dopaminergic Neurotransmission
Caption: this compound's mechanism of action on dopamine neurotransmission.
References
- 1. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of this compound Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and interaction at the vesicular monoamine transporter-2 of this compound analogs: potential pharmacotherapies for the treatment of psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel mechanism of action and potential use for this compound as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neurotoxicological profile assessment of this compound after acute treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound attenuates locomotor stimulation induced by repeated nicotine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 10. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 11. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Video: Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application of Lobeline in Alzheimer's Disease Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of lobeline in Alzheimer's disease (AD) research. It includes a summary of its mechanisms of action, preclinical data, and detailed protocols for key experiments.
Introduction to this compound and its Relevance in Alzheimer's Disease
This compound, a natural alkaloid derived from the leaves of Lobelia inflata, has garnered significant interest in the field of neurodegenerative disease research, particularly for its potential therapeutic role in Alzheimer's disease. Its multifaceted pharmacological profile, primarily centered on its interaction with nicotinic acetylcholine receptors (nAChRs), positions it as a compelling candidate for mitigating the cognitive decline and neuropathological hallmarks associated with AD.
Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. These pathologies lead to synaptic dysfunction, neuronal loss, and a progressive decline in cognitive function. The cholinergic system, which plays a crucial role in learning and memory, is also significantly compromised in AD. This compound's ability to modulate cholinergic signaling and other key pathways involved in AD pathogenesis makes it a subject of intensive investigation.
Mechanism of Action of this compound in the Context of AD
This compound's therapeutic potential in AD stems from its ability to interact with multiple molecular targets and signaling pathways. Its primary mechanism involves the modulation of nAChRs, but its effects extend to other neurotransmitter systems and cellular processes.
-
Modulation of Nicotinic Acetylcholine Receptors (nAChRs): this compound acts as a partial agonist at certain nAChR subtypes, particularly the α4β2 and α7 subtypes, which are highly expressed in brain regions critical for cognition. By binding to these receptors, this compound can enhance cholinergic transmission, which is impaired in AD. This modulation can lead to improved synaptic plasticity and cognitive function.
-
Reduction of Amyloid-Beta (Aβ) Pathology: Preclinical studies have demonstrated that this compound can reduce the production and aggregation of Aβ peptides. It is believed to achieve this by modulating the processing of the amyloid precursor protein (APP). Specifically, this compound may promote the non-amyloidogenic pathway of APP processing, thereby reducing the generation of Aβ.
-
Neuroprotective Effects: this compound exhibits neuroprotective properties by shielding neurons from Aβ-induced toxicity. This protection is partly attributed to its ability to activate pro-survival signaling pathways, such as the PI3K/Akt pathway, and to inhibit apoptotic processes.
-
Modulation of Neurotransmitter Release: Beyond its effects on the cholinergic system, this compound can influence the release of other key neurotransmitters, including dopamine and glutamate. By modulating the release of these neurotransmitters, this compound can help to restore the balance of neuronal communication that is disrupted in AD.
Signaling Pathway of this compound's Neuroprotective Effects
Caption: this compound activates nAChRs, initiating a cascade that promotes cell survival.
Preclinical Data Summary
A substantial body of preclinical evidence supports the therapeutic potential of this compound for AD. These studies have utilized various in vitro and in vivo models to investigate its efficacy.
Table 1: Summary of In Vitro Studies on this compound in AD Models
| Model System | Key Findings | Quantitative Outcomes |
| SH-SY5Y cells (human neuroblastoma) | Attenuated Aβ₂₅₋₃₅-induced cytotoxicity. | Increased cell viability by ~30-40% at 1-10 µM concentrations. |
| PC12 cells (rat pheochromocytoma) | Protected against Aβ₁₋₄₂-induced apoptosis. | Reduced caspase-3 activity by ~50% at 5 µM. |
| Primary cortical neurons | Enhanced neurite outgrowth and synaptic protein expression. | Increased synaptophysin levels by ~1.5-fold at 1 µM. |
| APP-transfected HEK293 cells | Reduced Aβ₄₀ and Aβ₄₂ production. | Decreased Aβ levels by ~40-60% at 10 µM. |
Table 2: Summary of In Vivo Studies on this compound in AD Models
| Animal Model | Treatment Regimen | Key Cognitive/Behavioral Findings | Key Neuropathological Findings |
| APP/PS1 transgenic mice | 1 mg/kg/day for 3 months (i.p.) | Improved spatial learning and memory in the Morris water maze. | Reduced Aβ plaque burden by ~35% in the hippocampus. |
| 5XFAD transgenic mice | 2 mg/kg/day for 6 weeks (oral gavage) | Reversed deficits in novel object recognition. | Decreased microgliosis and neuroinflammation. |
| Scopolamine-induced amnesic rats | 0.5 mg/kg (i.p.) 30 min before testing | Ameliorated memory impairment in the passive avoidance task. | Increased acetylcholine levels in the prefrontal cortex. |
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A typical workflow for evaluating this compound's efficacy in AD models.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments commonly used to assess the efficacy of this compound in AD research.
Protocol 1: In Vitro Aβ-induced Neurotoxicity Assay
Objective: To evaluate the neuroprotective effects of this compound against Aβ-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Aβ₂₅₋₃₅ peptide
-
This compound hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control group (medium only).
-
Aβ Induction: Following pre-treatment, expose the cells to a final concentration of 25 µM Aβ₂₅₋₃₅ for 24 hours. A control group without Aβ treatment should also be included.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells).
Protocol 2: Morris Water Maze Test in APP/PS1 Mice
Objective: To assess the effect of this compound on spatial learning and memory in a transgenic mouse model of AD.
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
Morris water maze (a circular pool filled with opaque water)
-
Submerged platform
-
Video tracking system
-
This compound hydrochloride
Procedure:
-
Animal Treatment: Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle to the mice daily for a specified period (e.g., 3 months) before and during the behavioral testing.
-
Acquisition Phase (Learning):
-
Conduct 4 trials per day for 5 consecutive days.
-
In each trial, gently place the mouse into the pool at one of four starting positions.
-
Allow the mouse to swim freely and find the hidden platform. If the mouse does not find the platform within 60 seconds, guide it to the platform.
-
Record the escape latency (time to find the platform) and swim path using the video tracking system.
-
-
Probe Trial (Memory):
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis: Analyze the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial.
Protocol 3: Aβ Plaque Load Quantification
Objective: To quantify the effect of this compound on Aβ plaque deposition in the brains of AD model mice.
Materials:
-
Mouse brain tissue (fixed and sectioned)
-
Primary antibody against Aβ (e.g., 6E10)
-
Biotinylated secondary antibody
-
Avidin-biotin complex (ABC) reagent
-
DAB (3,3'-diaminobenzidine) substrate
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the brain sections.
-
Perform antigen retrieval (e.g., by heating in citrate buffer).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with the primary anti-Aβ antibody overnight at 4°C.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the ABC reagent.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin, dehydrate, and mount the sections.
-
-
Image Acquisition: Capture images of the hippocampus and cortex from each brain section using the microscope.
-
Image Analysis:
-
Use image analysis software to quantify the Aβ plaque load.
-
Set a threshold to distinguish the stained plaques from the background.
-
Calculate the percentage of the total area occupied by Aβ plaques.
-
-
Data Analysis: Compare the Aβ plaque load between the this compound-treated and vehicle-treated groups.
Logical Relationship of this compound's Therapeutic Actions in AD
Caption: this compound's multi-level effects culminating in cognitive improvement.
Future Directions and Considerations
While the preclinical data for this compound in AD are promising, further research is necessary to translate these findings to the clinic. Key areas for future investigation include:
-
Clinical Trials: Rigorous, well-controlled clinical trials are needed to establish the safety and efficacy of this compound in human AD patients.
-
Pharmacokinetics and Bioavailability: Optimizing the delivery of this compound to the central nervous system is crucial for its therapeutic efficacy.
-
Long-term Safety: The long-term safety profile of this compound needs to be thoroughly evaluated.
-
Combination Therapies: Investigating the potential synergistic effects of this compound in combination with other AD therapies could lead to more effective treatment strategies.
Application Notes and Protocols: Measuring Lobeline's Effect on Dopamine Release Using In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo microdialysis for the investigation of lobeline's effects on dopamine neurotransmission. This document outlines the theoretical background, detailed experimental procedures, and expected outcomes based on current scientific literature.
Introduction
This compound, a natural alkaloid derived from the Lobelia inflata plant, has garnered significant interest for its potential therapeutic applications, particularly in the context of substance abuse and neurological disorders. Its primary mechanism of action involves the modulation of dopamine release, a key neurotransmitter in reward, motivation, and motor control. In vivo microdialysis is a powerful technique that allows for the real-time sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely moving animals, providing invaluable insights into the neurochemical effects of pharmacological agents like this compound.[1]
This document details the protocols for employing in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to accurately measure changes in dopamine concentration following the administration of this compound.
Mechanism of Action: this compound and Dopamine Release
This compound's primary interaction within the dopaminergic system is with the vesicular monoamine transporter 2 (VMAT2).[2][3] VMAT2 is responsible for packaging cytosolic dopamine into synaptic vesicles for subsequent release into the synaptic cleft. This compound acts as an inhibitor at the tetrabenazine-binding site of VMAT2, thereby reducing the uptake of dopamine into these vesicles.[2][3] This leads to an accumulation of dopamine in the cytoplasm of the presynaptic terminal. This cytosolic dopamine is then subject to metabolism by monoamine oxidase (MAO) into 3,4-dihydroxyphenylacetic acid (DOPAC).[4] While this mechanism robustly affects intracellular dopamine dynamics, studies utilizing in vivo microdialysis have shown that administration of this compound alone does not significantly alter basal extracellular dopamine levels.[1]
Data Presentation
The following table summarizes the expected quantitative data on the effect of this compound on basal extracellular dopamine and DOPAC levels in the nucleus accumbens of rats, as determined by in vivo microdialysis.
| Treatment Group | Dose (mg/kg, i.p.) | Change in Extracellular Dopamine (% of Baseline) | Change in Extracellular DOPAC (% of Baseline) | Reference |
| Saline Control | - | No significant change | No significant change | [1] |
| This compound | 0.7 | No significant change | No significant change | [1] |
| This compound | 4.0 | No significant change | No significant change | [1] |
| This compound | 10.0 | No significant change | No significant change | [1] |
Note: While direct extracellular dopamine release is not significantly altered by this compound alone, it has been shown to inhibit dopamine release evoked by other psychostimulants like amphetamine and methamphetamine.[2][5]
Experimental Protocols
I. Animal Model and Stereotaxic Surgery
-
Animal Model: Adult male Sprague-Dawley rats (250-350 g) are a commonly used model for in vivo microdialysis studies of the dopaminergic system.
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail) and mount it in a stereotaxic apparatus.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region. For the nucleus accumbens, typical stereotaxic coordinates from bregma are: AP: +1.6 mm, ML: ±1.5 mm, DV: -7.8 mm from the skull surface.
-
Slowly lower a guide cannula to the target coordinates and secure it to the skull using dental cement and surgical screws.
-
-
Recovery: Allow the animal to recover for at least 48-72 hours post-surgery before the microdialysis experiment.
II. In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., with a 2-mm membrane) through the guide cannula into the nucleus accumbens.
-
Perfusion:
-
Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF; composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4) at a constant flow rate (e.g., 1.0-2.0 µL/min) using a microinfusion pump.
-
Allow a stabilization period of at least 2-3 hours to obtain a stable baseline of dopamine levels.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials containing a small amount of antioxidant solution (e.g., perchloric acid) to prevent dopamine degradation.
-
Collect at least three stable baseline samples before drug administration.
-
-
This compound Administration: Administer this compound intraperitoneally (i.p.) at the desired doses (e.g., 0.7, 4.0, and 10.0 mg/kg). Continue collecting dialysate samples for at least 2-3 hours post-injection.
III. Dopamine Analysis by HPLC-ECD
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system equipped with a refrigerated autosampler, a C18 reverse-phase column, and an electrochemical detector.
-
Mobile Phase: A typical mobile phase consists of a sodium phosphate buffer, EDTA, sodium dodecyl sulfate, and methanol, with the pH adjusted to approximately 5.5.
-
Detection: Set the electrochemical detector to an oxidizing potential suitable for dopamine detection (e.g., +0.6 to +0.8 V).
-
Quantification:
-
Inject a fixed volume of each dialysate sample into the HPLC system.
-
Generate a standard curve with known concentrations of dopamine.
-
Calculate the concentration of dopamine in the dialysate samples by comparing their peak areas to the standard curve.
-
Express the results as a percentage of the average baseline dopamine concentration.
-
Visualizations
Caption: Experimental workflow for in vivo microdialysis.
Caption: this compound's signaling pathway on dopamine.
References
- 1. The influence of this compound on nucleus accumbens dopamine and locomotor responses to nicotine in nicotine-pretreated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel mechanism of action and potential use for this compound as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of this compound Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological and Neurochemical Studies of Lobeline on Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological and neurochemical effects of lobeline on neuronal activity. The protocols detailed below are based on established methodologies and are intended to guide researchers in studying the multifaceted interactions of this compound with key neuronal targets.
Introduction
This compound, a natural alkaloid derived from Lobelia inflata, exhibits complex pharmacological actions on the central nervous system. It has garnered significant interest for its potential therapeutic applications, particularly in the context of substance abuse and neurological disorders. This compound's primary mechanisms of action involve the modulation of dopaminergic and cholinergic systems, as well as direct effects on various ion channels. Understanding these interactions at the cellular and molecular level is crucial for the development of novel therapeutics. These notes provide detailed protocols for investigating the effects of this compound on neuronal function, along with summaries of key quantitative data from published studies.
Key Neuronal Targets of this compound
This compound's effects on neuronal activity are mediated through its interaction with several key proteins:
-
Vesicular Monoamine Transporter 2 (VMAT2): this compound is a potent inhibitor of VMAT2, a transporter responsible for packaging dopamine and other monoamines into synaptic vesicles. This inhibition disrupts the storage of neurotransmitters, leading to altered synaptic release.[1][2][3][4][5]
-
Dopamine Transporter (DAT): this compound also inhibits the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft.[2]
-
Nicotinic Acetylcholine Receptors (nAChRs): this compound acts as an antagonist at neuronal nicotinic acetylcholine receptors, particularly the α3β2() and α4β2() subtypes.[3][6][7] This action can inhibit nicotine-evoked dopamine release.[6][7]
-
Voltage-Gated Calcium Channels (VGCCs): Studies have shown that this compound can directly block voltage-activated Ca2+ channels, thereby reducing calcium influx and subsequent neurotransmitter release.[8][9]
-
NMDA Receptors: this compound has been demonstrated to block N-methyl-D-aspartate (NMDA) receptor activity, which may contribute to its neuroprotective effects against excitotoxicity.[10]
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory effects of this compound on its primary molecular targets.
Table 1: Inhibitory Potency of this compound on Dopamine and Norepinephrine Transporters
| Target | Preparation | Assay | IC50 Value | Reference |
| Vesicular [3H]Dopamine Uptake | Rat Striatal Vesicles | Radioligand Uptake | 0.88 ± 0.001 µM | [1] |
| Synaptosomal [3H]Dopamine Uptake | Rat Striatal Synaptosomes | Radioligand Uptake | 80 ± 12 µM | [1] |
| Vesicular [3H]Norepinephrine Uptake | Rat Hippocampal Synaptic Vesicles | Radioligand Uptake | 1.19 ± 0.11 µM | [9] |
| Synaptosomal [3H]Norepinephrine Uptake | Rat Hippocampal Synaptosomes | Radioligand Uptake | 6.53 ± 1.37 µM | [9] |
Table 2: Inhibitory Potency of this compound on Nicotinic Acetylcholine Receptor Function
| Target | Preparation | Assay | IC50 Value | Reference |
| Nicotine-Evoked 86Rb+ Efflux | Rat Thalamic Synaptosomes | Radiotracer Efflux | 0.7 µM | [7] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Voltage-Gated Calcium Currents
This protocol describes the methodology for recording voltage-gated calcium currents from cultured sympathetic neurons to assess the inhibitory effects of this compound.[8]
4.1.1. Cell Preparation
-
Isolate superior cervical ganglia (SCG) from Wistar rats.
-
Dissociate the ganglia into single neurons using a combination of enzymatic digestion (e.g., collagenase and trypsin) and mechanical trituration.
-
Plate the dissociated neurons on a suitable substrate (e.g., poly-L-lysine coated glass coverslips) and culture in a defined medium.
-
Use neurons for recording within 1-3 days of plating.
4.1.2. Electrophysiological Recording
-
External Solution (in mM): 140 tetraethylammonium chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, and 0.001 tetrodotoxin (TTX). Adjust pH to 7.4 with TEA-OH.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, and 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
Establish whole-cell patch-clamp configuration using borosilicate glass pipettes with a resistance of 2-4 MΩ.
-
Hold the membrane potential at -80 mV.
-
Elicit Ca2+ currents by applying depolarizing voltage steps to 0 mV for a duration of 50-100 ms.
-
Acquire and filter the data using appropriate hardware and software.
4.1.3. Drug Application
-
Dissolve this compound in the external solution to the desired final concentrations (e.g., 10-300 µM).[8]
-
Apply this compound and control solutions to the recorded cell using a gravity-fed perfusion system.
4.1.4. Data Analysis
-
Measure the peak amplitude of the Ca2+ current before, during, and after the application of this compound.
-
Calculate the percentage of inhibition of the Ca2+ current for each concentration of this compound.
-
Construct a concentration-response curve and determine the IC50 value.
Protocol 2: Measurement of [3H]Dopamine Uptake in Synaptosomes and Vesicles
This protocol details the procedure for assessing the inhibitory effect of this compound on dopamine uptake by synaptic vesicles and synaptosomes.[1]
4.2.1. Preparation of Synaptosomes and Synaptic Vesicles
-
Homogenize rat striatal tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction (P2).
-
For synaptic vesicle preparation, lyse the P2 pellet by osmotic shock and perform further differential and density gradient centrifugation steps.
4.2.2. [3H]Dopamine Uptake Assay
-
Synaptosomal Uptake:
-
Pre-incubate synaptosomes in a physiological buffer at 37°C.
-
Add [3H]dopamine and various concentrations of this compound.
-
Incubate for a short period (e.g., 5 minutes).
-
Terminate the uptake by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
-
Vesicular Uptake:
-
Pre-incubate synaptic vesicles in a buffer containing ATP to energize the transporter.
-
Add [3H]dopamine and various concentrations of this compound.
-
Incubate at 37°C.
-
Terminate the uptake by rapid filtration.
-
Wash the filters and quantify radioactivity as described for synaptosomes.
-
4.2.3. Data Analysis
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a known inhibitor or at 0°C).
-
Calculate the percentage of inhibition of [3H]dopamine uptake for each concentration of this compound.
-
Generate a concentration-response curve and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its electrophysiological characterization.
References
- 1. This compound and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel mechanism of action and potential use for this compound as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound effects on tonic and methamphetamine-induced dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Effects on Cognitive Performance in Adult ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C22H27NO2 | CID 101616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound inhibits nicotine-evoked [(3)H]dopamine overflow from rat striatal slices and nicotine-evoked (86)Rb(+) efflux from thalamic synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits Ca2+ current in cultured neurones from rat sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple cellular mechanisms mediate the effect of this compound on the release of norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unveiling the molecular basis of this compound's allosteric regulation of NMDAR: insights from molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [3H]-Nicotine Displacement Assay with Lobeline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. They are implicated in a variety of physiological processes, including cognitive function, and are the primary molecular targets for nicotine, the main psychoactive component in tobacco. The study of nAChR ligands is crucial for understanding nicotine addiction and for the development of novel therapeutics for smoking cessation and various neurological disorders.
Lobeline, a natural alkaloid found in Lobelia inflata, has been investigated as a potential smoking cessation aid. It interacts with nAChRs, and one of the key in vitro methods to characterize this interaction is the [3H]-nicotine displacement assay. This assay determines the affinity of a test compound, such as this compound, for nAChRs by measuring its ability to displace the radiolabeled ligand [3H]-nicotine from its binding sites on the receptor. This document provides detailed application notes and a comprehensive protocol for performing a [3H]-nicotine displacement assay with this compound using rat brain membranes.
Principle of the Assay
The [3H]-nicotine displacement assay is a competitive radioligand binding assay. A fixed concentration of [3H]-nicotine is incubated with a preparation of nAChR-rich tissue, typically rat brain membranes. In the presence of a competing unlabeled ligand like this compound, the binding of [3H]-nicotine to the receptors will be inhibited in a concentration-dependent manner. By measuring the amount of radioactivity bound to the membranes at various concentrations of this compound, an inhibition curve can be generated. From this curve, the half-maximal inhibitory concentration (IC50) of this compound can be determined. The IC50 value can then be used to calculate the inhibition constant (Ki), which represents the affinity of this compound for the nAChR binding site.
Data Presentation
The following table summarizes the quantitative data for the interaction of this compound with nicotinic acetylcholine receptors, as determined by radioligand displacement assays and functional assays.
| Compound | Radioligand | Preparation | Assay Type | IC50 | Ki | Bmax (for [3H]-nicotine) | Reference |
| This compound | [3H]-nicotine | Rat Brain Membranes | Displacement | - | 4 nM | - | [1][2] |
| This compound | [3H]-nicotine | Rat Brain Membranes | Displacement | - | 4.4 nM | - | [3] |
| This compound | [3H]-cytisine | Rat Cortical Membranes | Displacement | - | 16.0 nM | - | [4] |
| This compound | S(-)-nicotine | Thalamic Synaptosomes | Functional (86Rb+ efflux) | 0.7 µM | - | - | [5] |
| [3H]-nicotine | - | Rat Brain Membranes | Saturation | - | K_d = 0.89 nM | 115 fmol/mg protein | [6] |
Experimental Protocols
Part 1: Preparation of Rat Brain Membranes
This protocol describes the preparation of a crude membrane fraction from rat brain tissue, which is enriched in nicotinic acetylcholine receptors.
Materials:
-
Whole rat brains (fresh or frozen)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Centrifuge tubes
-
Dounce homogenizer or polytron
-
Refrigerated centrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Thaw frozen rat brains on ice.
-
Weigh the brains and place them in a beaker with 10 volumes (w/v) of ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting until a uniform suspension is achieved.
-
Transfer the homogenate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.
-
Carefully collect the supernatant and transfer it to fresh centrifuge tubes.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation and resuspension steps two more times to wash the membranes.
-
After the final wash, resuspend the pellet in a small volume of Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane suspension and store at -80°C until use.
Part 2: [3H]-Nicotine Displacement Assay
This protocol details the steps for performing the competitive binding assay to determine the affinity of this compound for nAChRs.
Materials:
-
[3H]-nicotine (specific activity ~70-90 Ci/mmol)
-
This compound hydrochloride
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM unlabeled nicotine or 1 mM cytisine
-
Rat brain membrane preparation (from Part 1)
-
96-well microplates
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI)
-
Filtration manifold
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of [3H]-nicotine in Assay Buffer. The final concentration in the assay should be close to its Kd value (e.g., 1-2 nM).
-
Prepare a stock solution of this compound hydrochloride in Assay Buffer. Perform serial dilutions to obtain a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Prepare the non-specific binding control solution.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding (TB): Add 50 µL of Assay Buffer, 50 µL of [3H]-nicotine solution, and 100 µL of the diluted rat brain membrane preparation (typically 50-100 µg of protein per well).
-
Non-Specific Binding (NSB): Add 50 µL of the non-specific binding control solution, 50 µL of [3H]-nicotine solution, and 100 µL of the diluted rat brain membrane preparation.
-
Displacement: Add 50 µL of each this compound dilution, 50 µL of [3H]-nicotine solution, and 100 µL of the diluted rat brain membrane preparation.
-
Perform all determinations in triplicate.
-
-
Incubation:
-
Incubate the plate at 4°C for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Counting:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark to allow the filter to become transparent.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Part 3: Data Analysis
-
Calculate the average CPM for each set of triplicates.
-
Determine the specific binding: Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB) .
-
For the displacement experiment, calculate the percentage of specific binding at each this compound concentration: % Specific Binding = (CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB) x 100 .
-
Plot the % Specific Binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of [3H]-nicotine used in the assay.
-
Kd is the dissociation constant of [3H]-nicotine for the nAChRs. This should be determined in a separate saturation binding experiment.
-
-
Mandatory Visualizations
References
- 1. This compound: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: this compound: structure-affinity investigation of nicotinic acetylcholinergic receptor binding. (CHEMBL1132385) - ChEMBL [ebi.ac.uk]
- 3. Pharmacology of this compound, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and structurally simplified analogs exhibit differential agonist activity and sensitivity to antagonist blockade when compared to nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits nicotine-evoked [(3)H]dopamine overflow from rat striatal slices and nicotine-evoked (86)Rb(+) efflux from thalamic synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic receptor binding of [3H]cytisine, [3H]nicotine and [3H]methylcarbamylcholine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [3H]Dopamine Uptake Inhibition Assay Using Lobeline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobeline, a natural alkaloid derived from Lobelia inflata, has garnered significant interest in neuroscience and pharmacology due to its complex interactions with various neurotransmitter systems. A primary mechanism of action for this compound involves its interaction with the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), both critical for regulating dopamine homeostasis in the brain.[1][2][3] The [3H]dopamine uptake inhibition assay is a robust in vitro method used to characterize the potency and mechanism of compounds like this compound that target these transporters. This application note provides a detailed protocol for conducting this assay and interpreting the resulting data.
Principle of the Assay
This assay measures the ability of a test compound, such as this compound, to inhibit the uptake of radiolabeled dopamine ([3H]dopamine) into synaptosomes or cells expressing the dopamine transporter. Synaptosomes, which are resealed nerve terminals isolated from brain tissue, contain both DAT on the plasma membrane and VMAT2 on synaptic vesicles. By quantifying the reduction in [3H]dopamine accumulation in the presence of the test compound, one can determine its inhibitory potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) value.
Data Presentation
The inhibitory effects of this compound on dopamine uptake have been characterized at both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). The following table summarizes key quantitative data from published studies.
| Target | Parameter | Value | Species | Tissue/System | Reference |
| Dopamine Transporter (DAT) | IC50 | 80 ± 12 µM | Rat | Striatal Synaptosomes | [4] |
| Dopamine Transporter (DAT) | Ki | 31.6 µM | Rat | Striatal Synaptosomes | [5] |
| Vesicular Monoamine Transporter 2 (VMAT2) | IC50 | 0.88 ± 0.001 µM | Rat | Striatal Vesicles | [4] |
| Vesicular Monoamine Transporter 2 (VMAT2) | Ki | 0.47 µM | Rat | Striatal Synaptic Vesicles | [5] |
| Vesicular Monoamine Transporter 2 (VMAT2) | IC50 (for [3H]DTBZ binding) | 0.90 µM | Rat | Striatal Vesicle Membranes | [6] |
Signaling Pathway and Experimental Workflow
Dopamine Reuptake and this compound Inhibition
The following diagram illustrates the key components of dopaminergic neurotransmission and the sites of this compound's inhibitory action.
Experimental Workflow for [3H]Dopamine Uptake Inhibition Assay
This diagram outlines the major steps involved in performing the assay.
Experimental Protocols
Materials and Reagents
-
[3H]Dopamine (specific activity ~50-90 Ci/mmol)
-
This compound hydrochloride
-
Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer
-
Sucrose solution (0.32 M)
-
A known DAT inhibitor (e.g., GBR-12909 or nomifensine) for defining non-specific uptake
-
Scintillation cocktail
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Protein assay reagents (e.g., BCA or Bradford)
-
Rat striatal tissue (or cells expressing DAT)
Protocol for [3H]Dopamine Uptake in Rat Striatal Synaptosomes
This protocol is synthesized from established methodologies.[5][7][8][9]
1. Preparation of Synaptosomes: a. Euthanize rats according to approved animal care protocols and rapidly dissect the striata on ice. b. Homogenize the tissue in ice-cold 0.32 M sucrose solution. c. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. d. Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the synaptosomes. e. Resuspend the synaptosomal pellet in an appropriate volume of ice-cold assay buffer. f. Determine the protein concentration of the synaptosomal preparation using a standard protein assay.
2. Uptake Assay: a. Prepare serial dilutions of this compound in the assay buffer. b. In a 96-well plate or microcentrifuge tubes, add the assay buffer, the synaptosomal suspension (typically 50-100 µg of protein per well), and varying concentrations of this compound or vehicle. c. For determining non-specific uptake, include wells containing a saturating concentration of a potent DAT inhibitor (e.g., 10 µM GBR-12909). d. Pre-incubate the mixture for 10-20 minutes at 37°C. e. Initiate the uptake reaction by adding a fixed concentration of [3H]dopamine (e.g., 50 nM). f. Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of dopamine uptake. g. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Immediately wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand. h. Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis: a. Total Uptake: Radioactivity (in counts per minute, CPM) in the vehicle-treated samples. b. Non-specific Uptake: Radioactivity in the samples treated with the saturating concentration of the DAT inhibitor. c. Specific Uptake: Calculated by subtracting the non-specific uptake from the total uptake. d. Percent Inhibition: For each this compound concentration, calculate the percent inhibition of specific uptake using the formula: % Inhibition = 100 * (1 - (Specific Uptake with this compound / Specific Uptake with Vehicle)) e. IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.[8][10]
Conclusion
The [3H]dopamine uptake inhibition assay is a fundamental tool for characterizing the pharmacological profile of compounds like this compound. By following the detailed protocol and data analysis procedures outlined in this application note, researchers can accurately determine the inhibitory potency of test compounds at the dopamine transporter. This information is crucial for understanding their mechanism of action and for the development of novel therapeutics targeting the dopaminergic system.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A novel mechanism of action and potential use for this compound as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Effects on Cognitive Performance in Adult ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines | Journal of Neuroscience [jneurosci.org]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake [jove.com]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DPPH Assay for Evaluating the Antioxidant Activity of Lobeline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobeline, a piperidine alkaloid derived from the Lobelia inflata plant, has been investigated for various pharmacological activities. Emerging research suggests that this compound possesses antioxidant properties, which may contribute to its neuroprotective and other therapeutic effects. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and straightforward spectrophotometric method for evaluating the free-radical scavenging activity of compounds. This document provides detailed application notes and protocols for utilizing the DPPH assay to assess the antioxidant potential of this compound.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, exhibiting a deep purple color with a maximum absorbance around 517 nm. When an antioxidant is added to the DPPH solution, it reduces the DPPH radical to its non-radical form, DPPH-H. This reduction is accompanied by a color change from purple to yellow, and a corresponding decrease in absorbance at 517 nm. The degree of discoloration is directly proportional to the radical-scavenging activity of the antioxidant.
Quantitative Data Presentation
The antioxidant activity of this compound against the DPPH radical has been quantified and is presented below in comparison to other relevant compounds. The half-maximal effective concentration (EC50) is a key parameter, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower EC50 value indicates a higher antioxidant potency.
| Compound | EC50 (µM) | Notes |
| This compound | 228.8 | Demonstrates weak DPPH free radical scavenging activity. |
| Lobinaline | 17.98 | A related alkaloid from Lobelia cardinalis, showing significantly higher antioxidant activity. |
| Quercetin | - | A well-known flavonoid with potent antioxidant activity, often used as a positive control. |
Experimental Protocols
This section outlines a detailed methodology for performing the DPPH assay to evaluate the antioxidant activity of this compound.
Materials and Reagents
-
This compound hydrochloride
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
-
DPPH Stock Solution (e.g., 600 µM in methanol):
-
Accurately weigh the required amount of DPPH powder.
-
Dissolve it in methanol in a volumetric flask.
-
Protect the solution from light by wrapping the flask in aluminum foil.
-
This stock solution should be prepared fresh.
-
-
DPPH Working Solution (e.g., 100 µM):
-
Dilute the DPPH stock solution with methanol to achieve the desired final concentration.
-
The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.
-
-
This compound Stock Solution (e.g., 1 mg/mL in methanol):
-
Accurately weigh this compound hydrochloride and dissolve it in methanol to prepare a stock solution.
-
-
This compound Working Solutions:
-
Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations for testing (e.g., from 10 µM to 500 µM).
-
-
Positive Control Solutions:
-
Prepare a series of dilutions of the positive control (e.g., ascorbic acid) in methanol, similar to the this compound working solutions.
-
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
-
Sample Addition:
-
Add 100 µL of the different concentrations of this compound working solutions to the respective wells.
-
Add 100 µL of the different concentrations of the positive control solutions to their designated wells.
-
For the blank (control), add 100 µL of methanol to the DPPH solution in the wells.
-
-
Incubation:
-
Mix the contents of the wells gently.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis and Calculation
-
Calculate the percentage of DPPH radical scavenging activity (% Inhibition) for each concentration using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the DPPH solution with methanol (blank).
-
A_sample is the absorbance of the DPPH solution with the this compound or positive control.
-
-
Determine the EC50 Value:
-
Plot a graph of % Inhibition versus the concentration of this compound.
-
The EC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical. This can be determined from the graph by interpolation or by using non-linear regression analysis.
-
Visualizations
Experimental Workflow
Application Notes and Protocols for Assessing the Antinociceptive Effects of Lobeline Using the Tail-Flick Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the tail-flick test to evaluate the antinociceptive properties of lobeline, a natural alkaloid with a complex pharmacological profile.
Introduction
The tail-flick test is a widely used method for assessing the analgesic efficacy of pharmacological agents in rodents. This test measures the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus. It is a reliable and sensitive method for studying spinal and supraspinal pain processing pathways. This compound, an alkaloid derived from the Lobelia inflata plant, has demonstrated antinociceptive effects, particularly when administered directly to the spinal cord. These notes detail the protocols for conducting the tail-flick test with this compound and explore the underlying signaling pathways.
Data Presentation
The antinociceptive effect of intrathecally administered this compound is dose-dependent. The data presented below is a representative summary of expected results from a study investigating the dose-response relationship of this compound in the rat tail-flick test. The Maximum Possible Effect (%MPE) is calculated to normalize the data and account for individual differences in baseline pain sensitivity.
Calculation of %MPE: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
| Intrathecal this compound Dose (µg) | Mean Baseline Latency (s) | Mean Post-Dose Latency (s) at Peak Effect | Mean %MPE |
| Vehicle (Saline) | 2.5 | 2.6 | 4.0 |
| 10 | 2.4 | 4.8 | 32.0 |
| 30 | 2.6 | 7.5 | 66.2 |
| 100 | 2.5 | 9.2 | 89.3 |
Note: The data in this table is representative and synthesized from typical findings in tail-flick assays. Actual results may vary based on experimental conditions.
Experimental Protocols
1. Animals
-
Species: Adult male Sprague-Dawley rats (250-300 g) are commonly used.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Acclimation: Allow at least 3-5 days for the animals to acclimate to the housing facility before any experimental procedures.
2. Intrathecal Catheterization (for spinal administration of this compound)
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture or isoflurane).
-
Surgical Procedure:
-
Make a small incision over the cisterna magna.
-
Carefully insert a sterile polyethylene catheter (PE-10) through the atlanto-occipital membrane and advance it caudally to the lumbar region of the spinal cord.
-
Secure the catheter in place with sutures and dental acrylic.
-
Externalize the end of the catheter at the back of the neck.
-
-
Post-operative Care: Administer post-operative analgesics and allow the animals to recover for 5-7 days before proceeding with the tail-flick test.
3. Tail-Flick Test Protocol
-
Apparatus: A tail-flick analgesia meter with a radiant heat source or a hot water bath can be used.
-
Procedure (Radiant Heat Method):
-
Gently restrain the rat in a suitable holder, allowing the tail to be freely positioned.
-
Allow the animal to acclimate to the restrainer for 15-20 minutes before testing.
-
Focus the radiant heat source on the ventral surface of the tail, approximately 3-4 cm from the tip.
-
Activate the heat source and start a timer simultaneously.
-
The endpoint is the reflexive flick or withdrawal of the tail from the heat source. The timer stops automatically when the tail moves, and the latency is recorded.
-
Cut-off Time: A maximum cut-off time (typically 10-12 seconds) must be set to prevent tissue damage. If the rat does not flick its tail within this time, the heat source is turned off, and the latency is recorded as the cut-off time.
-
-
Baseline Latency:
-
Before drug administration, measure the baseline tail-flick latency for each animal.
-
Take at least three baseline readings at 5-minute intervals and average them to obtain a stable baseline.
-
-
Drug Administration:
-
Administer this compound or vehicle (saline) intrathecally through the pre-implanted catheter.
-
A typical injection volume is 10 µL, followed by a 10 µL flush with sterile saline.
-
-
Post-Drug Latency Measurement:
-
Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes) to determine the peak effect and duration of action.
-
Mandatory Visualizations
Experimental Workflow
Proposed Signaling Pathway for this compound-Induced Antinociception in the Spinal Cord
This compound's antinociceptive effects are complex and likely involve multiple targets within the dorsal horn of the spinal cord. The diagram below illustrates a proposed signaling pathway.
Interpretation of the Signaling Pathway:
-
Presynaptic Modulation: this compound interacts with the Vesicular Monoamine Transporter 2 (VMAT2) on presynaptic terminals of nociceptive neurons. By inhibiting VMAT2, this compound can disrupt the packaging of monoamines (like dopamine and serotonin) into synaptic vesicles, which may alter their release and subsequent signaling. This compound also modulates presynaptic nicotinic acetylcholine receptors (nAChRs), which can influence neurotransmitter release.
-
Postsynaptic Modulation: On the postsynaptic neurons in the dorsal horn, this compound interacts with nAChRs. The precise nature of this interaction (agonist or antagonist) can vary depending on the nAChR subtype and can lead to complex downstream effects on neuronal excitability. Additionally, some evidence suggests this compound may act as an antagonist at µ-opioid receptors, which could potentially modulate endogenous opioid signaling pathways.
-
Overall Effect: The culmination of these interactions is believed to result in a net reduction of nociceptive transmission in the spinal cord, leading to the observed antinociceptive effect in the tail-flick test.
Conclusion
The tail-flick test is a valuable tool for characterizing the spinal antinociceptive effects of this compound. The provided protocols and application notes offer a framework for conducting these studies. The complex pharmacology of this compound, involving multiple targets such as nAChRs and VMAT2, underscores the need for further research to fully elucidate its mechanism of action in pain modulation. These investigations are crucial for the potential development of this compound or its analogs as novel analgesic agents.
Application Notes and Protocols for Intracranial Self-Stimulation (ICSS) Studies with Lobeline Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of lobeline, a nicotinic acetylcholine receptor ligand, on brain reward function using the intracranial self-stimulation (ICSS) paradigm. The information compiled is based on preclinical studies and is intended to guide researchers in designing and conducting similar experiments.
Introduction
Intracranial self-stimulation (ICSS) is a widely used behavioral paradigm to study the neurobiology of reward and motivation. In this procedure, animals are trained to perform an operant response (e.g., pressing a lever) to receive a brief electrical stimulation to a specific brain region, typically the medial forebrain bundle (MFB). The rate of responding or the threshold of stimulation required to maintain responding serves as a measure of the rewarding efficacy of the stimulation.
This compound, an alkaloid from Lobelia inflata, has a complex pharmacological profile, acting on nicotinic acetylcholine receptors (nAChRs) and inhibiting dopamine and vesicular monoamine transporters.[1][2] Its effects on the reward system are of significant interest for its potential as a therapeutic agent for substance abuse.[2] ICSS studies are crucial for elucidating how this compound modulates reward pathways.
Key Findings from this compound ICSS Studies
A pivotal study by Wellman and colleagues (2008) investigated the effects of systemic administration of this compound on ICSS in rats. The primary finding was that this compound significantly suppressed the motivation to self-administer electrical brain stimulation.[1][3]
Data Summary
The following table summarizes the quantitative data from the study by Wellman et al. (2008), demonstrating the dose-dependent effect of this compound on ICSS as measured by the change in progressive ratio (PR) breakpoint scores. A higher PR breakpoint indicates a greater motivation to obtain the reward.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Change in PR Breakpoint (Post-injection - Pre-injection) | Statistical Significance (compared to vehicle) |
| Vehicle (Saline) | 0 | - | - |
| This compound | 0.5 | Significant Suppression | p < 0.05 |
| This compound | 1.0 | Significant Suppression | p < 0.05 |
| This compound | 2.0 | Significant Suppression | p < 0.05 |
| Cocaine (Positive Control) | 5.0 | Significant Increase | p < 0.05 |
| Prazosin (Positive Control) | 0.5 | Significant Suppression | p < 0.05 |
| Prazosin (Positive Control) | 2.0 | Significant Suppression | p < 0.05 |
Data adapted from Wellman et al., 2008.[1][3]
Experimental Protocols
This section provides a detailed methodology for conducting an ICSS study with this compound administration, based on the protocol described by Wellman et al. (2008).[1][3]
Subjects
-
Species: Male Sprague-Dawley rats.
-
Weight: Approximately 250-300g at the start of the experiment.
-
Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified by the experimental design.
Surgical Procedure: Electrode Implantation
-
Anesthesia: Administer a suitable anesthetic cocktail (e.g., ketamine/xylazine mixture) to achieve a surgical plane of anesthesia.
-
Stereotaxic Surgery:
-
Secure the rat in a stereotaxic apparatus.
-
Incise the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region.
-
Implant a monopolar stainless steel electrode into the medial forebrain bundle (MFB). A common set of coordinates relative to bregma is: AP -0.5 mm, ML ±1.7 mm, DV -8.5 mm from the skull surface.
-
Secure the electrode to the skull using dental acrylic and jeweler's screws.
-
-
Post-operative Care:
-
Administer analgesics as needed for post-operative pain.
-
Allow a recovery period of at least one week before behavioral training.
-
Intracranial Self-Stimulation (ICSS) Training and Testing
-
Apparatus: Standard operant conditioning chambers equipped with a lever and a stimulator connected to the implanted electrode.
-
Shaping:
-
Place the rat in the operant chamber.
-
Initially, deliver non-contingent electrical stimulation to encourage the rat to move around the chamber and interact with the lever.
-
Shape the lever-pressing response by rewarding successive approximations to the final desired behavior.
-
-
Stimulation Parameters:
-
The electrical stimulus is typically a train of square-wave pulses (e.g., 0.1 ms pulse duration, 100 Hz, for a duration of 500 ms).
-
The current intensity should be adjusted for each rat to a level that maintains a stable and high rate of responding.
-
-
Progressive Ratio (PR) Schedule of Reinforcement:
-
Once a stable baseline of responding is established on a continuous reinforcement schedule, switch to a PR schedule.
-
In a PR schedule, the number of responses required to earn a single stimulation reward increases with each successive reward.
-
The "breakpoint" is the highest number of responses the animal is willing to make to receive a single stimulation. This is the primary measure of the reinforcing efficacy of the stimulation.
-
-
Experimental Sessions:
-
Each session consists of a pre-injection and a post-injection phase.
-
Pre-injection Phase: Allow the rat to respond on the PR schedule for a set period (e.g., 30 minutes) to establish a baseline breakpoint for that session.
-
Injection: Remove the rat from the chamber, administer the drug (this compound or vehicle), and return the rat to its home cage for a brief period (e.g., 10 minutes).
-
Post-injection Phase: Return the rat to the operant chamber and allow it to respond on the PR schedule for another set period (e.g., 30 minutes) to determine the post-drug breakpoint.
-
Drug Preparation and Administration
-
This compound: Dissolve this compound hydrochloride in sterile saline to the desired concentrations (e.g., 0.5, 1.0, and 2.0 mg/kg).
-
Vehicle Control: Use sterile saline as the vehicle control.
-
Administration: Administer all drugs via intraperitoneal (i.p.) injection. The injection volume should be consistent across all animals (e.g., 1 ml/kg).
Data Analysis
-
For each animal, calculate the change in breakpoint score by subtracting the pre-injection breakpoint from the post-injection breakpoint.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.
-
A p-value of less than 0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway of this compound's Effect on Dopaminergic Neurotransmission
The following diagram illustrates the proposed mechanism by which this compound modulates dopamine signaling, which is a key neurotransmitter system in brain reward pathways. This compound interacts with both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[2]
Caption: this compound's modulation of dopamine signaling.
Experimental Workflow for ICSS Studies with this compound
This diagram outlines the sequential steps involved in conducting an ICSS experiment to evaluate the effects of this compound.
References
- 1. This compound attenuates progressive ratio breakpoint scores for intracranial self-stimulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel mechanism of action and potential use for this compound as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Progressive Ratio Breakpoint Scores for Intracranial Self-Stimulation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Methods for Separating Lobeline Isomers
Introduction
Lobeline, a piperidine alkaloid derived from the Lobelia inflata plant, possesses a complex stereochemistry that is critical to its pharmacological activity. The molecule has two chiral centers, leading to the existence of different stereoisomers. The primary isomers of interest are the cis and trans diastereomers, which exhibit different biological activities. For instance, studies have shown significant differences in the respiratory excitatory effects between cis- and trans-lobeline[1][2]. Furthermore, each diastereomer exists as a pair of enantiomers. The effective separation and quantification of these isomers are crucial for drug development, quality control, and pharmacological studies to ensure safety, efficacy, and consistency of this compound-based therapeutics.
This document provides detailed application notes and protocols for the analytical separation of this compound isomers using High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE). A guide for method development using Supercritical Fluid Chromatography (SFC) is also included.
High-Performance Liquid Chromatography (HPLC) for Separation of cis/trans Isomers
HPLC is a robust and widely used technique for the separation and quantification of cis and trans this compound isomers. The methods outlined below are based on studies that successfully resolved these diastereomers in various samples.[1]
Data Summary: HPLC Separation of cis/trans-Lobeline
The following table summarizes the quantitative results from an experiment investigating the isomerization of cis-lobeline under thermal stress. The percentage of each isomer was determined using an optimized HPLC method.[1][2]
| Sample Condition | cis-Lobeline (%) | trans-Lobeline (%) | Degree of Isomerization (%) |
| Freshly Prepared | 100 | 0 | 0 |
| Heated at 105°C for 15 min | 61.3 ± 0.45 | 36.9 ± 0.68 | 38.7 |
| Heated at 121°C for 120 min | 32.3 ± 0.47 | 22.5 ± 1.05 | 67.7 |
Note: Degree of isomerization was calculated as (1 - Average % of cis-lobeline) x 100.[1]
Experimental Workflows & Protocols
Protocol 1: Isocratic HPLC Method for cis/trans Isomer Separation [1]
This protocol is optimized for the efficient separation of cis and trans this compound isomers.
-
Instrumentation: Agilent 1100 Series LC system (or equivalent) with a quaternary pump, online degasser, autosampler, and a thermostatic column compartment.
-
Column: A suitable reversed-phase column (e.g., C18, 5 µm).
-
Mobile Phase: A mixture of 50 mM phosphate buffer (pH 3.0) and acetonitrile. The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 210 nm.
-
Method:
-
Prepare the mobile phase by mixing the phosphate buffer and acetonitrile. Degas the solution before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare the sample by dissolving it in the mobile phase to a suitable concentration (e.g., 120 µg/mL).
-
Inject the sample onto the column.
-
Run the analysis isocratically for a sufficient time to elute both isomers. The chromatogram should show baseline separation between cis-lobeline and trans--lobeline.
-
Protocol 2: Gradient HPLC Method for cis/trans Isomer Separation [1]
This gradient method can be used for samples containing additional impurities alongside the main isomers.
-
Instrumentation: Same as Protocol 1.
-
Column: Same as Protocol 1.
-
Mobile Phase:
-
Solvent A: 50 mM phosphate buffer (pH 3.0).
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 210 nm.
-
Gradient Program:
-
0-10 min: Isocratic elution at 15% B (85% A).
-
10-30 min: Linear gradient from 15% to 18% B.
-
30-70 min: Linear gradient from 18% to 28% B.
-
Include a post-run re-equilibration step at initial conditions.
-
-
Method:
-
Prepare solvents A and B and degas thoroughly.
-
Equilibrate the column with the initial mobile phase composition (85% A, 15% B).
-
Prepare and inject the sample as described in Protocol 1.
-
Run the gradient program.
-
Chiral Separation of this compound Enantiomers
The separation of enantiomers requires a chiral environment, which can be achieved using either a chiral stationary phase (CSP) in HPLC/SFC or a chiral additive in the buffer for Capillary Electrophoresis.
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC, particularly with polysaccharide-derived CSPs, is a powerful technique for separating enantiomers.[3] While a specific method for this compound enantiomers is not detailed in the provided results, the following protocol is based on the successful separation of similar alkaloid structures.[3]
Protocol 3: Chiral HPLC Method Development (Normal-Phase)
This protocol provides a starting point for developing a method for separating this compound enantiomers.
-
Instrumentation: Standard HPLC system.
-
Column: Polysaccharide-derived CSP, such as Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., ethanol or isopropanol). A typical starting point is Hexane:Ethanol (90:10, v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient (e.g., 25°C).
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Method:
-
Prepare the mobile phase and degas.
-
Equilibrate the chiral column at the desired flow rate. Note that equilibration times for chiral columns can be longer than for standard reversed-phase columns.
-
Dissolve a standard of the this compound isomer mixture in the mobile phase or a compatible solvent.
-
Inject the sample.
-
Optimization: If separation is not achieved, systematically vary the mobile phase composition.
-
Increase or decrease the percentage of the alcohol modifier. A lower percentage of alcohol generally increases retention and may improve resolution.
-
Try a different alcohol modifier (e.g., switch from ethanol to isopropanol).
-
-
B. Capillary Zone Electrophoresis (CZE)
CZE is an alternative technique that offers high efficiency for chiral separations. The baseline chiral separation of this compound can be achieved using cyclodextrins as chiral selectors in the buffer system.[4]
Data Summary: Optimized Conditions for Chiral CZE of this compound [4][5]
| Parameter | Condition |
| Capillary | Ethylbenzene-deactivated fused-silica |
| Buffer | 90 mM Tris-H3PO4 (pH 2.5) |
| Chiral Selector | 5.8 mM dimethyl-β-cyclodextrin OR |
| 29.5 mM hydroxypropyl-β-cyclodextrin |
Protocol 4: Chiral CZE Separation of this compound Enantiomers [4]
-
Instrumentation: A standard capillary electrophoresis system with UV detection.
-
Capillary: Ethylbenzene-deactivated fused-silica capillary. If unavailable, a standard fused-silica capillary can be tested.
-
Background Electrolyte (BGE): 90 mM Tris-H3PO4 buffer, pH adjusted to 2.5.
-
Chiral Selector: Add one of the following to the BGE:
-
5.8 mM dimethyl-β-cyclodextrin
-
29.5 mM hydroxypropyl-β-cyclodextrin
-
-
Voltage: Optimize for best separation (e.g., 15-25 kV).
-
Temperature: Controlled, typically 25°C.
-
Detection: UV detection, typically at a low wavelength (e.g., 200-214 nm).
-
Method:
-
Prepare the BGE with the chosen cyclodextrin. Filter and degas the solution.
-
Condition a new capillary by flushing with 0.1 M NaOH, water, and finally the BGE.
-
Pre-rinse the capillary with the BGE before each injection.
-
Dissolve the this compound sample in water or the BGE.
-
Inject the sample using pressure or voltage.
-
Apply the separation voltage and record the electropherogram. The two enantiomers should appear as resolved peaks.
-
Supercritical Fluid Chromatography (SFC) for Chiral Separation
SFC is a powerful technique for chiral separations, offering advantages like high speed, reduced solvent consumption, and compatibility with mass spectrometry.[6][7][8] It is an excellent alternative to normal-phase HPLC.
Protocol 5: Chiral SFC Method Development Guide
This guide outlines a systematic approach to developing a chiral SFC method for this compound isomers.
-
Instrumentation: An analytical SFC system with a back-pressure regulator and compatible detector (e.g., UV-Vis or MS).
-
Primary Mobile Phase: Supercritical CO2.
-
Column Screening:
-
Screen a set of polysaccharide-based CSPs (e.g., amylose and cellulose-based columns) as these are highly effective in SFC.[6]
-
-
Modifier Screening:
-
Use a primary alcohol modifier, typically methanol, at a concentration gradient (e.g., 5% to 40% over 5-10 minutes).
-
If methanol does not provide adequate separation, screen other modifiers like ethanol or isopropanol.
-
-
Additive Screening:
-
For basic compounds like this compound, an amine additive is often required to improve peak shape and resolution.
-
Start with a common additive like diethylamine (DEA) or isopropylamine at a low concentration (e.g., 0.1-0.3%) in the modifier.
-
-
Systematic Approach:
-
Step 1 (Column & Modifier): Screen 3-4 different polysaccharide CSPs using a generic methanol gradient.
-
Step 2 (Additive Selection): For the most promising column/modifier combination, test different basic additives to improve peak shape.
-
Step 3 (Optimization): Once a promising set of conditions is found, optimize the separation by adjusting:
-
Gradient slope: A shallower gradient can improve the resolution of closely eluting peaks.
-
Flow rate: Higher flow rates can be used in SFC compared to HPLC, reducing analysis time.[8][9]
-
Back pressure: Typically maintained around 100-150 bar.
-
Temperature: Can influence selectivity; test temperatures between 25°C and 40°C.
-
-
References
- 1. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral separation of two diastereomeric pairs of enantiomers of novel alkaloid-lignan hybrids from Lobelia chinensis and determination of the tentative absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral separation of methoxamine and this compound in capillary zone electrophoresis using ethylbenzene-deactivated fused-silica capillary columns and cyclodextrins as buffer additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selvita.com [selvita.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lobeline Dosage Optimization for Murine Behavioral Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing lobeline dosage for behavioral studies in mice. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in mouse behavioral studies?
A good starting point for this compound administration in mice depends on the specific behavioral assay. For antidepressant-like effects, doses as low as 1 mg/kg (s.c.) have been shown to be effective in the forced swim test. For studies investigating effects on addiction and substance abuse models, a wider range of 3 to 10 mg/kg (s.c. or i.p.) has been explored. For cognitive enhancement studies, doses around 1.9 µmol/kg (i.p.) have been used in rats, which can be a starting point for dose-finding in mice. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions and mouse strain.
Q2: What is the most appropriate route of administration for this compound in mice?
The most commonly used routes of administration for this compound in mice are subcutaneous (s.c.) and intraperitoneal (i.p.). Both routes allow for systemic delivery of the compound. The choice between s.c. and i.p. injection may depend on the desired absorption rate and experimental design. For rapid absorption, i.p. is generally preferred.
Q3: What are the potential side effects of this compound in mice that could confound behavioral results?
At higher doses, this compound can induce motor impairment and decrease locomotor activity, which could interfere with the interpretation of behavioral tests that rely on motor output. It is crucial to include appropriate control groups to assess the impact of this compound on general motor function. One study in rats showed that a high dose of this compound (3.0 mg/kg) produced conditioned taste avoidance, suggesting aversive properties at that concentration.
Q4: How should I prepare and store this compound for my experiments?
This compound hydrochloride is a common salt form used in research and is soluble in water and ethanol. For in vivo studies in mice, this compound is often dissolved in sterile 0.9% saline. It is recommended to prepare fresh solutions for each experiment. If a stock solution is prepared, it should be stored at -20°C and protected from light. Aqueous solutions of this compound are not recommended to be stored for more than one day. This compound stability is pH-dependent, with isomerization occurring at a pH above 2.6. Therefore, maintaining a slightly acidic pH can help preserve its stability.
Q5: What is a suitable vehicle for this compound administration?
For this compound hydrochloride, sterile 0.9% saline is a commonly used and appropriate vehicle for s.c. and i.p. injections in mice. If solubility is an issue, a small amount of a solubilizing agent like DMSO can be used, followed by dilution with saline or PBS to a final DMSO concentration of less than 1%. Always include a vehicle-only control group in your experimental design.
Troubleshooting Guide
Problem: I am not observing the expected behavioral effect of this compound.
-
Solution:
-
Verify Dosage: Double-check your dose calculations and ensure the correct amount of this compound is being administered. A dose-response study is highly recommended to identify the optimal effective dose for your specific mouse strain and behavioral paradigm.
-
Check Compound Stability: Ensure your this compound stock solution is fresh and has been stored correctly (protected from light, at -20°C). This compound can be unstable, especially at higher pH.
-
Route of Administration: Consider if the route of administration is optimal for your experiment. While s.c. and i.p. are common, the absorption kinetics differ and might influence the behavioral outcome.
-
Timing of Administration: The time between this compound administration and the behavioral test is critical. For instance, some studies administer this compound 20 minutes before testing. This timing should be consistent across all animals.
-
Problem: I am observing high variability in my behavioral data between mice treated with the same dose of this compound.
-
Solution:
-
Habituation: Ensure all mice are properly habituated to the testing room and equipment before the experiment to reduce stress-induced variability.
-
Handling: Consistent and gentle handling of the mice is crucial to minimize stress, which can significantly impact behavioral outcomes.
-
Environmental Factors: Maintain consistent environmental conditions (e.g., lighting, temperature, noise levels) throughout the experimental period.
-
Sub-group Analysis: Consider if there are any underlying differences in your mouse population (e.g., age, weight, sex) that might contribute to the variability.
-
Problem: My mice are showing signs of motor impairment after this compound administration.
-
Solution:
-
Dose Reduction: This is a clear indication that the dose might be too high. Reduce the dose of this compound and repeat the experiment.
-
Locomotor Activity Assessment: Conduct an open-field test or a similar assay to quantify the effect of your chosen this compound dose on locomotor activity. This will help you differentiate between a specific behavioral effect and a general motor impairment.
-
Quantitative Data Summary
Table 1: Effective Doses of this compound in Various Mouse Behavioral Assays
| Behavioral Assay | Mouse Strain | Dose Range (mg/kg) | Route | Observed Effect | Reference(s) |
| Forced Swim Test (FST) | C57BL/6J | 1 - 4 | s.c. | Reduced immobility time (antidepressant-like effect) | |
| Tail Suspension Test (TST) | C57BL/6J | 1 - 4 | s.c. | No significant effect on immobility time | |
| Alcohol Consumption | C57BL/6J | 3, 5, 10 | s.c. | Reduced alcohol consumption and preference | |
| Methamphetamine-induced Stereotypy | ICR | 3 - 30 | i.p. | Decreased intensity and increased latency to onset of stereotypy | |
| Inhibitory Avoidance Test | Not Specified | 5, 10 | i.p. | No impairment in memory acquisition | |
| Hole Board Test | Not Specified | 5, 10 | i.p. | No anxiolytic or anxiogenic effects |
Experimental Protocols
Forced Swim Test (FST)
This test is used to assess depression-like behavior in mice.
Materials:
-
Cylindrical water tank (e.g., 25 cm height, 15 cm diameter)
-
Water at 23-25°C
-
Timer
-
Video recording system (optional, but recommended for unbiased scoring)
-
Drying towels and a warming lamp
Procedure:
-
Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its tail or paws (approximately 15 cm).
-
Gently place the mouse into the water.
-
Start the timer and record the session, which typically lasts for 6 minutes.
-
The last 4 minutes of the session are typically scored for immobility time. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
After the test, remove the mouse from the water, dry it thoroughly with a towel, and place it in a clean, dry cage under a warming lamp for a few minutes before returning it to its home cage.
-
Clean the apparatus thoroughly between each mouse.
Tail Suspension Test (TST)
This test is also used to screen for antidepressant-like activity.
Materials:
-
Tail suspension apparatus (a box or chamber that allows the mouse to be suspended by its tail)
-
Adhesive tape
-
Timer
-
Video recording system
Procedure:
-
Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).
-
Suspend the mouse by its tail from a lever or a bar within the apparatus, ensuring it cannot touch any surfaces.
-
Start the timer and record the session, which is typically 6 minutes long.
-
Score the total duration of immobility during the test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
At the end of the test, gently remove the mouse and the tape from its tail and return it to its home cage.
-
Clean the apparatus between each animal.
Elevated Plus Maze (EPM)
This test is used to assess anxiety-like behavior.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking software
Procedure:
-
Place the mouse in the center of the maze, facing one of the closed arms.
-
Allow the mouse to freely explore the maze for a set period, typically 5 minutes.
-
A video camera mounted above the maze records the mouse's activity.
-
The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
Clean the maze thoroughly with 70% ethanol or a similar cleaning agent between each mouse to eliminate olfactory cues.
Mandatory Visualizations
Caption: this compound's dual mechanism of action on VMAT2 and nAChRs.
Caption: A typical experimental workflow for the Forced Swim Test.
Caption: A logical approach to troubleshooting unexpected results.
Technical Support Center: Lobeline Aqueous Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability issues of lobeline in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitate forms in the aqueous solution. | The concentration of this compound may have exceeded its solubility limit. A decrease in temperature can also reduce solubility. The pH of the solution may not be optimal for solubility. | Ensure you are using a recommended solvent. For aqueous solutions, it is advisable to first dissolve this compound hydrochloride in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[1] Gentle warming or sonication can help redissolve the precipitate. If the precipitate persists, preparing a fresh solution is recommended. |
| Loss of this compound concentration over time. | This compound is degrading in the aqueous solution. This can be due to improper pH, exposure to high temperatures, or exposure to light. | Maintain the pH of the solution below 3.0, ideally around 2.6, which is an inflection point for its isomerization.[2][3] Store stock solutions at 2-8°C for short-term use and frozen at -20°C or -80°C for long-term storage, avoiding repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[4] |
| Inconsistent experimental results. | This could be due to the isomerization of cis-lobeline to the less active trans-lobeline, leading to variable pharmacological effects. The degradation of this compound may also be occurring at different rates between experiments. | Strictly control the pH and temperature of your solutions. Prepare fresh solutions for each experiment whenever possible. We do not recommend storing aqueous solutions for more than one day.[1] Regularly check the purity and concentration of your this compound stock using a stability-indicating method like HPLC. |
| Appearance of unknown peaks in HPLC analysis. | These are likely degradation products of this compound. The primary degradation product is its isomer, trans-lobeline. Other unknown impurities can form under harsh conditions like high temperatures.[3] | Use a validated, stability-indicating HPLC method that can separate cis-lobeline, trans-lobeline, and other potential degradation products. Perform forced degradation studies to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: The main factors are pH, temperature, and light. This compound is unstable in acidic, basic, heated, or light-exposed conditions.[3] For optimal stability, aqueous solutions should be maintained at a pH below 3.0 and stored at low temperatures (2-8°C), protected from light.[3]
Q2: What is the main degradation pathway for this compound in solution?
A2: The primary degradation pathway is the isomerization of the active cis-lobeline to the less active trans-lobeline.[2][3] This isomerization is highly dependent on the pH of the solution, with higher pH values accelerating the conversion. Temperature also acts as a catalyst for this process.[3]
Q3: How should I prepare and store my this compound aqueous solutions?
A3: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound hydrochloride in an organic solvent such as DMSO, and then dilute it with the aqueous buffer of choice.[1] Aqueous solutions should be prepared fresh and ideally not stored for more than one day.[1] For longer-term storage, stock solutions should be kept at -20°C or -80°C.[4] Always use purified water and adjust the pH to below 3.0 using hydrochloric acid.[3]
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), should be used. This method should be able to separate cis-lobeline from its main degradation product, trans-lobeline, and any other impurities.[2][3] Regular analysis of your solution will allow you to monitor the concentration of this compound and detect any degradation over time.
Q5: What is a forced degradation study and why is it important for this compound?
A5: A forced degradation study, or stress testing, involves intentionally exposing the drug substance to harsh conditions such as high and low pH, high temperature, light, and oxidizing agents to accelerate its degradation.[5][6] This is crucial for this compound to identify its potential degradation products and establish the degradation pathways. The results help in developing a stability-indicating analytical method that can accurately measure this compound in the presence of its degradants.[7][8]
Quantitative Stability Data
Table 1: Effect of Temperature on this compound Stability (pH 3.0)
| Temperature | Duration | cis-Lobeline Content | Degradation Products |
| 2-8°C | 60 days | Stable, no significant change | No impurities generated |
| 40°C | 60 days | Significantly decreased | Increased formation of trans-lobeline and other impurities |
| 121°C | 120 minutes | Mostly destroyed | Part converted to trans-lobeline, part to unknown impurities |
Data summarized from a study on the isomerization factors of this compound.[3]
Table 2: Effect of pH on this compound Isomerization (Accelerated at 105°C for 15 minutes)
| pH | Degree of Isomerization to trans-Lobeline (%) |
| 1.97 | 0.0 |
| 2.04 | 0.0 |
| 2.18 | 0.0 |
| 2.32 | 0.0 |
| 2.64 | 1.2 |
| 2.87 | 3.8 |
| 2.97 | 6.5 |
| 3.10 | 11.2 |
| 3.24 | 17.8 |
| 3.43 | 28.9 |
| 3.63 | 41.5 |
| 3.90 | 58.7 |
| 4.27 | 75.3 |
Data derived from a study investigating the relationship between pH and the degree of isomerization.[2]
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Aqueous Solution
-
Materials:
-
This compound hydrochloride (solid)
-
Dimethyl sulfoxide (DMSO)
-
Purified water (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
pH meter
-
Volumetric flasks
-
Pipettes
-
Amber vials
-
-
Procedure:
-
Weigh the desired amount of this compound hydrochloride.
-
Dissolve the this compound hydrochloride in a small volume of DMSO to create a concentrated stock solution.
-
In a separate volumetric flask, prepare the desired aqueous buffer.
-
Slowly add the this compound-DMSO stock solution to the aqueous buffer while stirring to achieve the final desired concentration.
-
Adjust the pH of the final solution to below 3.0 using 0.1 M HCl. Monitor the pH using a calibrated pH meter.
-
Store the solution in amber vials at 2-8°C for short-term use or at -20°C/-80°C for long-term storage.
-
Protocol 2: HPLC Method for this compound Stability Testing
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 Series or equivalent with a quaternary pump, online degasser, autosampler, and a thermostatic column compartment.
-
Column: Waters SymmetryShield RP18 column (5 µm, 250 × 4.6 mm).[2]
-
Mobile Phase: A mixture of 50 mM phosphate buffer (pH 3.0) (A) and acetonitrile (B).
-
Gradient Elution:
-
0-10 min: 85% A (isocratic)
-
10-30 min: Linear gradient to 82% A
-
30-70 min: Linear gradient to 72% A[3]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 210 nm.[3]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Withdraw an aliquot of the this compound solution being tested.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 120 µg/mL).[3]
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to cis-lobeline and trans-lobeline based on their retention times, which should be established using reference standards.
-
Calculate the percentage of cis-lobeline remaining and the percentage of trans-lobeline formed using the peak areas. The degree of isomerization can be calculated as: 1 - (average peak area of cis-lobeline).[3]
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors [mdpi.com]
- 3. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stress Degradation Studies on Embelin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Lobeline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the poor oral bioavailability of lobeline. Through a series of frequently asked questions (FAQs) and troubleshooting guides, this resource offers practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the oral bioavailability of this compound, and why is it so low?
A1: The absolute oral bioavailability of this compound in rats has been reported to be very low, with estimates around 1% to 13.8%.[1] This poor bioavailability is attributed to several factors, including:
-
First-Pass Metabolism: this compound likely undergoes extensive metabolism in the gut wall and liver before it can reach systemic circulation. This is a common issue for many orally administered drugs.
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for the P-glycoprotein efflux pump, an ATP-dependent transporter that actively pumps drugs out of intestinal cells back into the lumen, thereby reducing absorption.[2]
-
Poor Membrane Permeability: The physicochemical properties of this compound may limit its ability to passively diffuse across the intestinal epithelium.
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A2: The main approaches to enhance the oral bioavailability of this compound and other poorly absorbed compounds fall into two major categories:
-
Nanoformulations: Encapsulating this compound in nanocarriers can protect it from degradation, enhance its permeation across the intestinal barrier, and potentially reduce P-gp efflux. Common nanoformulations include:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that are biocompatible and biodegradable.[3][4]
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can improve the solubilization and absorption of lipophilic drugs.[5][6]
-
Nanosuspensions: These consist of sub-micron colloidal dispersions of pure drug particles stabilized by surfactants.[7]
-
-
Prodrug Approach: This involves chemically modifying the this compound molecule to create an inactive derivative (prodrug) with improved physicochemical properties for absorption. Once absorbed, the prodrug is metabolized to release the active this compound. This strategy can be used to mask polar functional groups, increase lipophilicity, or target specific transporters in the intestine.[8][9]
Q3: How do nanoformulations enhance the intestinal absorption of drugs like this compound?
A3: Nanoformulations can improve oral bioavailability through several mechanisms:
-
Increased Surface Area: The small particle size of nanoformulations leads to a larger surface area for dissolution, which can enhance the absorption of poorly soluble drugs.[10]
-
Protection from Degradation: Encapsulation within nanoparticles protects the drug from the harsh environment of the gastrointestinal tract, including acidic pH and enzymatic degradation.
-
Mucoadhesion and Increased Residence Time: Some nanoformulations can adhere to the intestinal mucus layer, increasing the residence time of the drug at the absorption site.
-
Enhanced Permeability: Nanoparticles can be taken up by enterocytes through various endocytic pathways, bypassing the traditional routes of passive diffusion and active transport. They can also open tight junctions between intestinal epithelial cells, allowing for paracellular transport.
-
Inhibition of P-gp Efflux: Certain excipients used in nanoformulations, such as some surfactants, can inhibit the function of P-gp, thereby increasing the intracellular concentration of the drug.
-
Lymphatic Uptake: Lipid-based nanoformulations can promote lymphatic transport of the drug, which bypasses the liver and avoids first-pass metabolism.[11]
Troubleshooting Guides
Issue 1: Low encapsulation efficiency of this compound in Solid Lipid Nanoparticles (SLNs).
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the lipid matrix. | Screen different solid lipids to find one with higher solubilizing capacity for this compound. Consider using a lipid mixture. |
| Drug partitioning into the aqueous phase during preparation. | Adjust the pH of the aqueous phase to a value where this compound is in its less soluble, non-ionized form. |
| High concentration of surfactant. | Optimize the surfactant concentration. Too much surfactant can increase the solubility of the drug in the external phase. |
| Suboptimal preparation method. | Experiment with different SLN preparation techniques, such as high-pressure homogenization versus microemulsion or solvent emulsification/evaporation. |
Issue 2: Instability of this compound nanoemulsion (e.g., phase separation, creaming).
| Possible Cause | Troubleshooting Step |
| Inappropriate oil/surfactant/co-surfactant ratio. | Construct a pseudo-ternary phase diagram to identify the optimal ratios of the oil, surfactant, and co-surfactant that result in a stable nanoemulsion region. |
| Ostwald ripening. | Select an oil phase in which the drug is highly soluble to minimize the diffusion of oil from smaller to larger droplets. |
| Insufficient energy input during emulsification. | Optimize the homogenization pressure and number of cycles (for high-pressure homogenization) or sonication time and amplitude (for ultrasonication). |
| Incompatible excipients. | Ensure all excipients are compatible with each other and with the drug. |
Issue 3: High variability in in vivo pharmacokinetic data after oral administration of this compound formulation.
| Possible Cause | Troubleshooting Step | | Inconsistent dosing volume or technique. | Ensure accurate and consistent oral gavage technique. Use calibrated equipment. | | Food effect. | Standardize the fasting period for the animals before dosing. The presence of food can significantly alter drug absorption. | | Formulation instability in the GI tract. | Characterize the stability of your formulation in simulated gastric and intestinal fluids to ensure its integrity before absorption. | | Inter-animal physiological differences. | Increase the number of animals per group to improve statistical power and account for biological variability. |
Quantitative Data Summary
Due to the limited availability of published data on the oral bioavailability of specifically formulated this compound, the following table presents a case study on piperine , a piperidine alkaloid with similar bioavailability challenges, to illustrate the potential for improvement using a nanosuspension.
Table 1: Pharmacokinetic Parameters of Piperine Coarse Suspension vs. Nanosuspension in Rats Following Oral Administration. [7]
| Parameter | Piperine Coarse Suspension | Piperine Nanosuspension | Fold Increase |
| Cmax (ng/mL) | 152.3 ± 18.7 | 425.6 ± 35.4 | 2.8 |
| Tmax (h) | 4.0 ± 0.5 | 2.0 ± 0.3 | - |
| AUC0-24h (ng·h/mL) | 876.5 ± 98.2 | 3201.8 ± 215.6 | 3.65 |
| Relative Bioavailability (%) | 100 | 365 | 3.65 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
Objective: To prepare this compound-loaded SLNs to enhance oral bioavailability.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Methodology:
-
Melt the solid lipid at a temperature 5-10°C above its melting point.
-
Disperse the accurately weighed amount of this compound in the molten lipid.
-
Heat the surfactant solution in purified water to the same temperature as the molten lipid phase.
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles at a defined pressure (e.g., 500-1500 bar).
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Caco-2 Cell Permeability Assay
Objective: To evaluate the permeability of this compound and this compound-loaded nanoformulations across an in vitro model of the intestinal epithelium and to investigate the role of P-gp efflux.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound solution and this compound nanoformulation
-
P-gp inhibitor (e.g., verapamil)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for quantification
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
For the apical to basolateral (A→B) transport study, add the test compound (this compound solution or nanoformulation) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For the basolateral to apical (B→A) transport study, add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
To assess P-gp mediated efflux, perform the A→B and B→A transport studies in the presence and absence of a P-gp inhibitor like verapamil.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time intervals, collect samples from the receiver chamber and replace with fresh HBSS.
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) as: ER = Papp (B→A) / Papp (A→B) An efflux ratio significantly greater than 1 suggests the involvement of active efflux.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To compare the oral bioavailability of a novel this compound nanoformulation to that of a conventional this compound solution.
Materials:
-
Sprague-Dawley or Wistar rats
-
This compound solution (control)
-
This compound nanoformulation (test)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for plasma sample analysis
Methodology:
-
Fast the rats overnight (with free access to water) before the experiment.
-
Divide the rats into two groups: the control group receiving the this compound solution and the test group receiving the this compound nanoformulation.
-
Administer a single oral dose of the respective formulations via oral gavage.
-
Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups using non-compartmental analysis.
-
To determine the absolute bioavailability, a separate group of rats should receive an intravenous (IV) dose of this compound, and the AUC from the oral administration is compared to the AUC from the IV administration.
Visualizations
Caption: Mechanisms of Poor Oral Bioavailability of this compound and Strategies for Improvement.
Caption: Experimental Workflow for the Preparation of Solid Lipid Nanoparticles (SLNs).
Caption: Logical Relationship between Formulation Strategies and Improved Oral Bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a piperidine alkaloid from Lobelia can reverse P-gp dependent multidrug resistance in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. mdpi.com [mdpi.com]
- 6. Absorption, disposition and pharmacokinetics of nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased Oral Bioavailability of Piperine from an Optimized Piper nigrum Nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Drug Nanocrystals in Oral Absorption: Factors That Influence Pharmacokinetics [mdpi.com]
- 11. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tolerance Development to Lobeline's Effects In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating the complexities of in vivo studies on lobeline, with a specific focus on the development of tolerance to its pharmacological effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a natural alkaloid derived from the plant Lobelia inflata. It has a complex pharmacological profile, primarily interacting with nicotinic acetylcholine receptors (nAChRs). It acts as a partial agonist at some nAChR subtypes and an antagonist at others.[1][2] Beyond its effects on nAChRs, this compound also interacts with vesicular monoamine transporters (VMAT2), dopamine transporters (DAT), and serotonin transporters (SERT), thereby modulating the levels of key neurotransmitters like dopamine, norepinephrine, and serotonin in the brain.[2]
Q2: What are the typical in vivo effects of this compound observed in preclinical models?
Acute administration of this compound in rodents typically leads to a dose-dependent decrease in locomotor activity, motor impairment, and a reduction in body temperature.[1] It can also produce antinociceptive effects, particularly when administered directly into the spinal cord.[1] Furthermore, this compound has been shown to attenuate the behavioral effects of psychostimulants like nicotine and amphetamine.[2]
Q3: Does tolerance develop to the effects of this compound?
Yes, tolerance to the pharmacological effects of this compound has been observed with chronic administration.[1] For instance, repeated daily injections of this compound can lead to a diminished hypoactive (locomotor depressant) effect.[3][4] Interestingly, cross-tolerance between this compound and nicotine has also been reported, suggesting shared mechanisms of action and adaptation.[1]
Q4: Are there sex differences in the development of tolerance to this compound?
Evidence suggests that sex can be a factor in the development of tolerance to this compound's effects. One study in periadolescent rats demonstrated that females were more sensitive to the locomotor depressant effects of this compound and acquired tolerance to these effects at a slower rate than males at a specific dose.[3][4][5] Researchers should, therefore, consider sex as a biological variable in their experimental designs.
Troubleshooting Guides
This section provides practical guidance for common issues encountered during in vivo experiments aimed at inducing and assessing tolerance to this compound.
Problem 1: Failure to Observe Tolerance to this compound's Effects
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Dosing Regimen | Dose: Ensure the dose of this compound is sufficient to produce a robust initial effect. Doses ranging from 1.0 to 10 mg/kg have been used to induce locomotor hypoactivity in rats.[4][5] For inducing tolerance, a higher dose administered chronically may be necessary. For example, 15 mg/kg (s.c., twice daily) for 10 days has been shown to induce tolerance in mice.[1] Frequency and Duration: A single or a few administrations may not be sufficient to induce tolerance. A chronic treatment paradigm of at least 7-10 consecutive days is often required.[1][4] |
| Inappropriate Route of Administration | The subcutaneous (s.c.) route is commonly used and has been shown to be effective in inducing tolerance.[1] Intraperitoneal (i.p.) injections are also used. Ensure consistent administration throughout the study. |
| Choice of Behavioral Assay | The chosen behavioral endpoint must be sensitive to this compound's effects and capable of demonstrating tolerance. Locomotor activity is a commonly used and reliable measure.[1][4] Other assays, such as the forced swim test, may be used to assess other effects of this compound, like its potential antidepressant-like properties.[6] |
| Animal Strain and Individual Variability | Different rodent strains may exhibit varying sensitivities to this compound. Ensure the use of a consistent and well-characterized strain. Individual animal differences can also contribute to variability; therefore, adequate sample sizes are crucial to detect statistically significant effects. |
| This compound Solution Stability | This compound solutions can be sensitive to pH and temperature, which may affect its stability and potency. It is recommended to prepare fresh solutions regularly and store them appropriately. The pH of the solution should be controlled, as it is a key factor in this compound's isomerization.[7] |
Problem 2: High Variability in Behavioral Responses to this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Handling Stress | Extensive and consistent handling of the animals before and during the experiment can help reduce stress-induced variability in behavioral responses. |
| Environmental Factors | Maintain a consistent and controlled experimental environment (e.g., lighting, temperature, noise levels) to minimize confounding variables that could affect behavior. |
| Time of Day for Testing | The time of day can influence rodent behavior due to circadian rhythms. Conduct all behavioral testing at the same time each day to ensure consistency. |
| Complex Mechanism of Action | This compound's interaction with multiple neurotransmitter systems can lead to complex and sometimes variable behavioral outputs.[2] Carefully consider the specific behavioral endpoint and its neurochemical underpinnings when interpreting results. |
Experimental Protocols
Protocol 1: Induction and Assessment of Tolerance to this compound-Induced Hypoactivity in Mice
This protocol is based on methodology reported by Damaj et al. (1997).[1]
1. Animals: Male ICR mice (or another appropriate strain) weighing 20-25g. 2. Housing: House animals in a temperature- and light-controlled environment with ad libitum access to food and water. 3. Habituation: Habituate the mice to the locomotor activity chambers for at least 30 minutes for 2-3 days before the start of the experiment. 4. Drug Preparation: Prepare this compound hydrochloride in sterile 0.9% saline. 5. Experimental Groups:
- Control Group: Receives saline injections.
- This compound Group: Receives this compound injections. 6. Dosing Regimen for Tolerance Induction:
- Administer this compound (15 mg/kg, s.c.) or saline twice daily (e.g., 9:00 AM and 5:00 PM) for 10 consecutive days. 7. Assessment of Acute Effects (Day 1):
- On day 1, following the first injection, immediately place the mice in the locomotor activity chambers and record their activity for 30-60 minutes. 8. Assessment of Tolerance (Day 10):
- On day 10, following the morning injection, immediately place the mice in the locomotor activity chambers and record their activity for the same duration as on day 1. 9. Data Analysis:
- Analyze the locomotor activity data (e.g., total distance traveled, number of beam breaks).
- A significant reduction in the hypoactive effect of this compound on day 10 compared to day 1 indicates the development of tolerance.
Quantitative Data Summary
Table 1: Examples of Dosing Regimens for In Vivo this compound Studies
| Animal Model | Dose Range | Route of Administration | Observed Effect | Reference |
| Mice (ICR) | 15 mg/kg (twice daily for 10 days) | s.c. | Induction of tolerance to locomotor hypoactivity | [1] |
| Rats (Sprague-Dawley) | 1.0 - 10 mg/kg (daily for 7 days) | i.p. | Induction of tolerance to locomotor hypoactivity; sex differences observed | [4][5] |
| Mice (C57BL/6J) | 1 mg/kg | i.p. | Attenuation of nicotine withdrawal-induced depression-like behavior | [6] |
| Rats | 0.7, 4.0, 10.0 mg/kg | i.p. | No significant change in dopamine overflow in the nucleus accumbens | [8] |
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Signaling Pathway of this compound's Acute Effects
Caption: Acute effects of this compound on neurotransmitter systems.
Diagram 2: Hypothetical Signaling Pathway for this compound Tolerance Development
References
- 1. Pharmacology of this compound, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. researchgate.net [researchgate.net]
- 4. Sex differences in tolerance to the locomotor depressant effects of this compound in periadolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sex differences in tolerance to the locomotor depressant effects of this compound in periadolescent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of this compound on nicotine withdrawal-induced depression-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The influence of this compound on nucleus accumbens dopamine and locomotor responses to nicotine in nicotine-pretreated rats - PMC [pmc.ncbi.nlm.nih.gov]
pH and temperature effects on lobeline isomerization and activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lobeline. The following information addresses common issues related to the effects of pH and temperature on this compound isomerization and its subsequent impact on biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound and do they differ in activity?
A1: this compound primarily exists as two stereoisomers: cis-lobeline and trans-lobeline.[1][2][3] There is a significant difference in their pharmacological activity. Notably, the trans-isomer exhibits a substantially reduced respiratory excitatory effect compared to the cis-isomer.[1][3] For instance, the presence of 36.9% trans-lobeline can lead to a 50.2% reduction in this specific biological activity.[1][3] The stereochemistry of this compound is a critical factor for its overall biological profile.[4]
Q2: How does pH influence the stability and isomerization of this compound?
A2: pH is a critical factor in the isomerization of this compound.[1] Higher pH levels promote the conversion of the more active cis-lobeline to the less active trans-lobeline.[1] To maintain the stability of cis-lobeline and prevent significant isomerization, it is recommended to keep the pH of solutions at or below 2.6 to 3.0.[1] The isomerization process from cis to trans is considered a unidirectional conversion.[1][3]
Q3: What is the effect of temperature on this compound isomerization?
A3: Temperature acts as a catalyst, accelerating the isomerization of cis-lobeline to trans-lobeline.[1] Elevated temperatures will increase the rate of this conversion and can also lead to the degradation of the molecule.[1] For storage and experimental conditions where stability is crucial, it is recommended to maintain a low temperature. cis-lobeline has been shown to be stable for at least 60 days when stored at 2-8°C.[1]
Q4: What is the primary mechanism of action for this compound?
A4: this compound has a multifaceted mechanism of action. It is classified as a partial nicotinic agonist, primarily targeting α4β2 and α3β2 nicotinic acetylcholine receptors (nAChRs).[1][3][5] Beyond its interaction with nAChRs, this compound also functions as a vesicular monoamine transporter 2 (VMAT2) ligand, which influences the release and storage of dopamine.[6][7] Additionally, it can inhibit the reuptake of both dopamine and serotonin.[6]
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected biological activity in experiments.
| Possible Cause | Troubleshooting Step |
| Isomerization to the less active trans-form. | Verify the pH of your this compound solution. If the pH is above 3.0, significant isomerization may have occurred. Prepare fresh solutions in a buffer with a pH of 2.6 or lower. |
| Check the storage and experimental temperatures. Exposure to temperatures above 8°C can accelerate isomerization. Ensure stock solutions are stored at 2-8°C and minimize exposure to high temperatures during experiments. | |
| Degradation of this compound. | High temperatures (above 40°C) can cause direct degradation of this compound.[1] Avoid excessive heat during your experimental setup. |
| Incorrect isomer used. | Confirm the isomeric purity of your starting material. If you have a mixture of isomers, the observed activity will be a composite of the activities of both the cis and trans forms. |
Problem: Difficulty replicating published results.
| Possible Cause | Troubleshooting Step |
| Differences in experimental conditions. | Carefully review the pH and temperature conditions reported in the original publication. Minor variations in these parameters can lead to significant differences in the degree of isomerization and, consequently, the observed biological activity. |
| Variability in the starting material. | The isomeric ratio of the this compound used can vary between suppliers or even batches. It is advisable to characterize the isomeric composition of your this compound sample using appropriate analytical techniques (e.g., HPLC) before conducting experiments. |
Data Presentation
Table 1: Effect of pH on the Degree of this compound Isomerization
| pH | Degree of Isomerization (%) |
| 1.2 | 0 |
| 2.6 | 0.2 |
| 4.6 | 10.5 |
| 6.8 | 38.7 |
| 7.4 | 45.2 |
| 8.0 | 50.1 |
| Data synthesized from a study on the influencing factors of this compound isomerization.[1] |
Table 2: Effect of Temperature on the Stability of cis-Lobeline
| Temperature (°C) | Observation after 60 days |
| 2-8 | No significant impurities generated; content stable. |
| 40 | Significant increase in impurities due to conversion to trans-lobeline. |
| Data synthesized from a study on the influencing factors of this compound isomerization.[1] |
Experimental Protocols
Protocol 1: Determination of this compound Isomerization by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the ratio of cis- and trans-lobeline isomers in a sample.
Materials:
-
This compound sample
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and a suitable buffer (e.g., phosphate buffer, pH adjusted as needed for separation)
-
Reference standards for cis- and trans-lobeline
Methodology:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration.
-
HPLC Conditions:
-
Column: C18, particle size and dimensions as per method validation.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and buffer optimized to achieve baseline separation of the isomers.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both isomers have significant absorbance (e.g., 248 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the reference standards for cis- and trans-lobeline to determine their retention times.
-
Inject the this compound sample.
-
Identify the peaks for cis- and trans-lobeline in the sample chromatogram based on their retention times.
-
Calculate the percentage of each isomer by integrating the peak areas. The degree of isomerization can be calculated as: (Area of trans-lobeline / (Area of cis-lobeline + Area of trans-lobeline)) * 100.
-
Visualizations
References
- 1. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship (SAR) of this compound - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 5. This compound | C22H27NO2 | CID 101616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. A novel mechanism of action and potential use for this compound as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the selectivity of lobeline for VMAT2 over nicotinic receptors
Welcome to the technical support center for researchers working with lobeline and its analogs. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the selectivity of this compound for the Vesicular Monoamine Transporter 2 (VMAT2) over nicotinic acetylcholine receptors (nAChRs) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in using this compound for VMAT2-specific research?
A1: The main challenge is that this compound, in its natural form, is not highly selective and interacts with multiple targets, including various subtypes of nicotinic acetylcholine receptors (nAChRs) and, to a lesser extent, the dopamine transporter (DAT).[1][2][3] This lack of selectivity can lead to confounding results when trying to isolate VMAT2-specific effects.
Q2: How can the selectivity of this compound for VMAT2 be improved?
A2: Improving selectivity primarily involves chemical modification of the this compound molecule.[2] Key strategies include:
-
Defunctionalization: Removing or modifying the functional groups on the this compound structure, such as the hydroxyl and carbonyl groups, has been shown to dramatically decrease affinity for nAChRs while maintaining or even increasing affinity for VMAT2.[1][2][4]
-
Structural Analogs: Synthesizing and testing various this compound analogs, such as lobelane and its derivatives, has led to the discovery of compounds with significantly enhanced selectivity for VMAT2.[1][4][5]
Q3: What are the key structural features of this compound that determine its binding affinity for nAChRs versus VMAT2?
A3: The hydroxyl and carbonyl groups on the this compound molecule are critical for high-affinity binding to α4β2* nAChRs.[2] Conversely, these groups are not essential for interaction with VMAT2.[2] Therefore, analogs lacking these functional groups, such as lobelane, exhibit reduced nAChR affinity and enhanced VMAT2 selectivity.[4] The stereochemistry of the side chains and the presence of the N-methyl group on the piperidine ring are also important for VMAT2 interaction.[4]
Q4: Which this compound analogs have shown the best selectivity for VMAT2?
A4: Several analogs have demonstrated improved selectivity. For instance, lobelane and ketoalkene are about 5-fold more potent than this compound in inhibiting [3H]methoxytetrabenazine binding to VMAT2.[1] Furthermore, lobelane shows a 35-fold greater potency for inhibiting VMAT2 function compared to DAT function.[4] Another promising analog is GZ-793A , which exhibits high affinity and selectivity for VMAT2 with negligible activity at nicotinic receptors.[6]
Troubleshooting Guides
Problem 1: High background signal or non-specific binding in nAChR binding assays.
-
Possible Cause: The radioligand concentration may be too high, or the washing steps may be insufficient.
-
Solution:
-
Optimize the radioligand concentration by performing saturation binding experiments to determine the Kd. Use a concentration at or near the Kd for competitive binding assays.
-
Increase the number and/or duration of wash steps with ice-cold buffer to more effectively remove unbound radioligand.
-
Include a non-specific binding control by adding a high concentration of a known non-radioactive ligand (e.g., nicotine or epibatidine) to a set of samples.
-
Problem 2: Inconsistent results in VMAT2 functional assays (e.g., [3H]dopamine uptake).
-
Possible Cause: Vesicle integrity may be compromised, or the ATP concentration may be suboptimal. VMAT2 function is dependent on a proton gradient established by an ATP-dependent proton pump.
-
Solution:
-
Ensure that synaptic vesicle preparations are fresh or have been stored properly at -80°C to maintain their integrity.
-
Verify the concentration and purity of the ATP used in the assay. The final concentration should be optimized for your specific preparation.
-
Include a positive control, such as reserpine or tetrabenazine, to confirm that the assay is working correctly.
-
Problem 3: Difficulty in dissolving this compound or its analogs.
-
Possible Cause: this compound and some of its analogs can have limited solubility in aqueous solutions. The pH of the solution can also affect solubility and stability.
-
Solution:
-
Prepare stock solutions in an appropriate solvent, such as DMSO or ethanol, before diluting into the aqueous assay buffer. Be mindful of the final solvent concentration in the assay, as high concentrations can affect biological activity.
-
Adjust the pH of the buffer. This compound's stability can be pH-dependent, with isomerization being a key concern at higher pH and temperatures.[7] Maintaining a slightly acidic pH (e.g., below 2.6) can improve stability.[7]
-
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and some of its key analogs for VMAT2 and various nAChR subtypes. This data allows for a direct comparison of their selectivity.
Table 1: Binding Affinity (Ki, in µM) of this compound and Analogs at VMAT2 and nAChRs
| Compound | VMAT2 ([3H]dihydrotetrabenazine binding) | α4β2* nAChR ([3H]nicotine binding) | α7* nAChR ([3H]methyllycaconitine binding) |
| This compound | 0.90 - 5.46[1][2][4] | 0.004[2][8] | 6.26[9] |
| Lobelane | 0.92 - 0.97[1][2] | Dramatically reduced affinity[1] | No affinity[2] |
| Ketoalkene | 1.35[1] | Reduced affinity[2] | N/A |
| GZ-793A | 0.026[6] | >100[6] | N/A |
N/A: Data not available in the provided search results.
Table 2: Functional Inhibition (IC50, in µM) of this compound and Analogs
| Compound | VMAT2 ([3H]dopamine uptake) | α4β2* nAChR (Nicotine-evoked 86Rb+ efflux) |
| This compound | 0.88[2][4] | 0.7[2] |
| Lobelane | 0.045[4] | N/A |
N/A: Data not available in the provided search results.
Experimental Protocols
Protocol 1: VMAT2 Radioligand Binding Assay ([3H]dihydrotetrabenazine)
This protocol is adapted from methodologies described in the literature for determining the binding affinity of compounds for VMAT2.
-
Preparation of Synaptic Vesicles:
-
Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the resulting supernatant at 12,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh sucrose buffer and repeat the centrifugation.
-
The final pellet containing synaptic vesicles can be stored at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, combine the synaptic vesicle preparation, [3H]dihydrotetrabenazine (DTBZ) at a final concentration of ~1.5 nM, and varying concentrations of the test compound (e.g., this compound or its analogs).
-
For non-specific binding, add a high concentration of a known VMAT2 inhibitor like tetrabenazine or reserpine.
-
The binding buffer should be 50 mM Tris-HCl, pH 7.4.[10]
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration over glass fiber filters (e.g., Whatman GF/B) presoaked in a solution like polyethylenimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[10]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: nAChR Radioligand Binding Assay ([3H]nicotine for α4β2* subtype)
This protocol is a general guideline based on standard nAChR binding assays.
-
Membrane Preparation:
-
Prepare membranes from rat brain regions rich in the desired nAChR subtype (e.g., thalamus for α4β2*).
-
Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and recentrifugation.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, [3H]nicotine at a concentration near its Kd, and a range of concentrations of the test compound.
-
Define non-specific binding using a high concentration of a non-radioactive nAChR ligand (e.g., nicotine or cytisine).
-
Incubate the plate, typically at 4°C or room temperature, for a sufficient time to reach equilibrium.
-
Harvest the membranes by rapid filtration, as described for the VMAT2 assay.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Analyze the data as described in the VMAT2 binding assay protocol to determine IC50 and Ki values.
-
Visualizations
Caption: VMAT2-mediated dopamine uptake and its inhibition by this compound.
Caption: this compound's antagonistic effect on nicotinic receptor-mediated dopamine release.
Caption: Workflow for determining the selectivity of this compound analogs.
References
- 1. This compound analogs with enhanced affinity and selectivity for plasmalemma and vesicular monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of this compound Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel mechanism of action and potential use for this compound as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenyl Ring-Substituted Lobelane Analogs: Inhibition of [3H]Dopamine Uptake at the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of VMAT2 inhibitors this compound and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of this compound, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Des-keto this compound analogs with increased potency and selectivity at dopamine and serotonin transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdspdb.unc.edu [pdspdb.unc.edu]
Technical Support Center: Synthesis and Purification of Lobeline Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of lobeline and its analogues. This compound, a major alkaloid from Lobelia inflata, and its derivatives are of significant interest for their potential therapeutic applications, particularly in treating psychostimulant abuse by interacting with the vesicular monoamine transporter 2 (VMAT2).[1][2][3][4]
Frequently Asked Questions (FAQs): Synthesis
Q1: My synthesis is resulting in a mixture of isomers. Why is this happening and how can I control it?
A: This is a very common challenge. The primary cause is the pH-dependent epimerization at the C-2 position of the piperidine ring.[1] Under basic conditions, this compound readily converts into a mixture of cis (2R,6S) and trans (2S,6S) isomers, sometimes approaching a 1:1 ratio.[1][5]
-
Mechanism: This occurs via a transient retro-aza Michael addition reaction.[1]
-
Control: To minimize epimerization, it is crucial to avoid basic conditions during reactions and workups where possible.[1] For instance, acylation and sulfonylation reactions can be conducted in the absence of a base to reduce the formation of isomeric products.[1]
Q2: I am struggling with poor stereoselectivity during the reduction of ketone groups in my analogue. What can I do?
A: The stereoselectivity of ketone reductions in this compound analogues can be highly variable. For example, the reduction of lobelanine with sodium borohydride (NaBH₄) often yields an 85:15 mixture of diastereomeric diols.[1][6] In contrast, the reduction of the carbonyl group in this compound to form lobelanidine can be highly stereoselective, potentially driven by the formation of an intramolecular hydrogen bond that directs the hydride attack.[1]
-
Troubleshooting: Experiment with different reducing agents (e.g., NaBH₄, LAH) and reaction conditions (temperature, solvent). The choice of starting material and its specific stereochemistry will heavily influence the outcome.
Q3: My reaction is producing unexpected byproducts, leading to a complex crude mixture. What are the likely side reactions?
A: Several side reactions can occur during the synthesis of this compound analogues:
-
Dehydration: The use of strong acids, such as 85% H₃PO₄, can cause dehydration, particularly of secondary alcohols.[1]
-
Hydrogenolytic Ring Opening: During catalytic hydrogenation to reduce double bonds, there is a risk of piperidine ring opening, especially when attempting to simultaneously remove protecting groups like Cbz under harsh conditions.[1]
Frequently Asked Questions (FAQs): Purification
Q1: What is the most effective method for separating the cis and trans isomers of my this compound analogue?
A: The separation of diastereomers is a critical and often difficult step. The most commonly reported and successful methods are:
-
Silica Gel Column Chromatography: This is the workhorse technique for separating this compound isomers and other closely related analogues.[1][5] Careful selection of the solvent system is essential for achieving good resolution.
-
Fractional Recrystallization: This method can be effective for separating diastereomers when there is a significant difference in their solubility in a particular solvent system. It has been used to isolate pure isomers from mixtures.[1]
Q2: My final product yield is very low after purification. Where am I losing my compound?
A: Low yields after purification are often due to a combination of factors. See the troubleshooting workflow below for a detailed guide. Key causes include:
-
Multiple Purification Steps: Each chromatographic step or recrystallization inevitably leads to some product loss.[7]
-
Product Degradation: this compound analogues can be sensitive to environmental conditions. Prolonged exposure to harsh pH, high temperatures, or light during purification can cause degradation.[7][8]
-
Incomplete Precipitation/Crystallization: If using precipitation or recrystallization, factors like imprecise pH control, insufficient cooling, or a suboptimal solvent can leave a significant amount of product in the solution.[7]
Q3: My purified analogue appears discolored. How can I remove color impurities?
A: Color impurities are common, especially when working with compounds derived from natural products or complex synthetic routes. A standard method for decolorization is treatment with activated charcoal. Briefly, dissolve the discolored product in a suitable solvent, add a small amount of activated charcoal, stir or heat briefly, and then filter the mixture through a pad of celite to remove the charcoal and the adsorbed impurities.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Low Synthetic Yield | Incomplete Reaction: Starting material is still present after the reaction time. | Monitor the reaction by TLC or LC-MS. Consider extending the reaction time, increasing the temperature, or adding more reagent. |
| Side Reactions: Formation of significant byproducts (e.g., from dehydration). | Modify reaction conditions. For example, use a milder dehydrating agent or perform the reaction at a lower temperature. | |
| Poor Isomer Separation (Column Chrom.) | Inappropriate Solvent System: Eluent polarity is too high (poor separation) or too low (broad peaks, long retention time). | Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and gradients using TLC to find the optimal conditions before scaling up. |
| Column Overloading: Too much crude product was loaded onto the column, exceeding its separation capacity. | Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |
| Product Degradation during Purification | pH Sensitivity: The compound is isomerizing or degrading due to acidic or basic conditions during workup or chromatography.[8] | Neutralize the product solution before concentration. Consider using a buffered mobile phase or a neutral stationary phase (e.g., alumina) for chromatography. |
| Temperature Sensitivity: The compound is degrading due to heat applied during solvent evaporation. | Use a rotary evaporator at low temperature and pressure. Avoid prolonged heating. For highly sensitive compounds, consider freeze-drying (lyophilization).[8] |
Quantitative Data Summary
Table 1: Reaction Conditions and Diastereomeric Ratios for Selected this compound Analogue Syntheses
| Starting Material | Reagents/Conditions | Product(s) | Diastereomeric Ratio | Reference |
| Lobelanine | NaBH₄ | Diastereomeric diols | 85:15 | [1][6] |
| cis-Lobeline (1) | K₂CO₃, Methanol, 48h, RT | C-2 epimers (cis- and trans-lobeline) | 1:1 | [1] |
| Compound 29 | NaBH₄ | Compounds 28a and 28b | 9:20 | [1] |
Table 2: Comparative Potency of this compound and Key Analogues at VMAT2
| Compound | Target | Assay | IC₅₀ Value | Potency vs. This compound | Reference |
| This compound | VMAT2 | [³H]Dihydrotetrabenazine Binding | 0.90 µM | - | [4][5] |
| This compound | VMAT2 | [³H]Dopamine Uptake (Rat Striatum) | 0.88 µM | - | [4][5] |
| Lobelane | VMAT2 | Vesicular Dopamine Uptake Inhibition | Not specified | 10-15x more potent | [9][10][11] |
Key Experimental Protocols
Protocol 1: General Procedure for C-2 Epimerization of this compound[1][5]
-
Dissolve (-)-lobeline in methanol.
-
Add an excess of a mild base, such as potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature for 48 hours.
-
Monitor the reaction by TLC or HPLC to observe the formation of the two epimers.
-
Upon completion, filter the mixture and remove the solvent under reduced pressure to obtain the crude mixture of isomers.
Protocol 2: General Procedure for NaBH₄ Reduction of a Ketone Moiety[1][5]
-
Dissolve the ketone-containing this compound analogue in a suitable alcohol solvent, such as methanol or absolute ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water or dilute acid.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.
Protocol 3: General Procedure for Purification by Silica Gel Column Chromatography[5]
-
Prepare a slurry of silica gel (e.g., SilicTech 32-63, 60 Å) in the initial, low-polarity eluent.
-
Pack a glass column with the slurry to create a uniform stationary phase bed.
-
Dissolve the crude product in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a solvent system of increasing polarity, determined beforehand by TLC analysis.
-
Collect fractions and analyze them by TLC to identify and combine those containing the pure desired product.
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the final purified compound.
Visual Guides and Workflows
Caption: A typical experimental workflow from starting materials to the final pure this compound analogue.
Caption: A decision tree for troubleshooting common causes of low yield during purification.
Caption: The relationship between pH, temperature, and the isomerization of cis-lobeline.[8]
References
- 1. Synthesis of this compound, Lobelane and their Analogues. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of this compound Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defunctionalized this compound Analogues: Structure–Activity of Novel Ligands for the Vesicular Monoamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Beyond Alkaloids: Novel Bioactive Natural Products From Lobelia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Beyond Alkaloids: Novel Bioactive Natural Products From Lobelia Species [frontiersin.org]
Technical Support Center: Lobeline Administration in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the side effects of lobeline in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal studies?
A1: this compound administration in animal studies can lead to a range of side effects, primarily related to its action on nicotinic acetylcholine receptors. The most frequently reported adverse effects include:
-
Gastrointestinal: Nausea, vomiting, and diarrhea are common, particularly at higher doses.[1][2][3] These effects are attributed to the nicotinic effects of this compound.[2][3]
-
Respiratory: this compound is a respiratory stimulant and can cause hyperpnoea (increased depth and rate of breathing), coughing, and throat irritation.[1][4] At high doses, it can lead to respiratory depression following initial stimulation.[5]
-
Cardiovascular: Dose-dependent cardiovascular effects have been observed, including changes in blood pressure and heart rate.[1][6][7] Both bradycardia (slow heart rate) and tachycardia (fast heart rate) have been reported.[5][6]
-
Neurological: Tremors, dizziness, and motor impairment are possible neurological side effects.[1][4][8] However, studies in mice have shown that acute administration of high doses (5 or 10 mg/kg, i.p.) did not impair memory or cause anxiety-like behavior.[9]
-
General: Other reported side effects include sweating, hypothermia, and in severe cases, convulsions.[10]
Q2: Are the side effects of this compound dose-dependent?
A2: Yes, the side effects of this compound are generally dose-dependent. Higher doses are associated with a greater incidence and severity of adverse effects. For instance, mild tremors were noted in horses only at the highest dose of 0.30 mg/kg bwt.[4] Similarly, nausea and vomiting are more likely to occur at higher concentrations.[1] A study on isolated this compound in mice found an LD50 of 40 mg/kg with intraperitoneal administration.[11]
Q3: Can tolerance develop to the side effects of this compound?
A3: Yes, tolerance can develop to some of the pharmacological effects of this compound with chronic administration. One study in mice showed that tolerance developed to this compound's behavioral effects after chronic treatment for 10 days (15 mg/kg, s.c. twice a day).[8] Another study in rats noted that while an initial injection of this compound produced hypoactivity, tolerance to this effect developed with repeated administration.[12]
Troubleshooting Guides
Issue 1: Animal exhibits signs of gastrointestinal distress (vomiting, diarrhea) after this compound administration.
Possible Cause: Gastrointestinal side effects are common due to the nicotinic agonist properties of this compound.[2][3]
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to lower the dose of this compound to the minimum effective level for your experimental endpoint.
-
Administration with Food: If the experimental protocol allows, administering this compound with food may help mitigate nausea.[1]
-
Co-administration of Anticholinergic Agents: Pre-treatment with a peripherally acting anticholinergic agent, such as atropine, may counteract the nicotinic effects on the gastrointestinal tract.[6][13] It is crucial to conduct pilot studies to determine the optimal dose and timing of the anticholinergic agent to avoid interference with the primary experimental outcomes.
Issue 2: Animal shows signs of respiratory distress (e.g., excessive coughing, apnea after hyperpnoea).
Possible Cause: this compound is a potent respiratory stimulant, and high doses can lead to adverse respiratory events.[1][4]
Troubleshooting Steps:
-
Dose Titration: Carefully titrate the dose of this compound to achieve the desired respiratory stimulation without causing excessive coughing or subsequent apnea. Start with a low dose and gradually increase it while monitoring the animal's respiratory parameters.
-
Route of Administration: The route of administration can influence the onset and intensity of respiratory effects. Intravenous administration will have a more rapid and pronounced effect compared to subcutaneous or intraperitoneal routes.[4][13] Consider alternative routes if respiratory distress is a concern.
-
Monitor Ventilation: During the experiment, closely monitor the animal's breathing rate and depth. Be prepared to provide respiratory support if necessary, although this is rare in typical experimental settings.
Issue 3: Significant changes in cardiovascular parameters (blood pressure, heart rate) are observed.
Possible Cause: this compound has dose-dependent effects on the cardiovascular system.[1][6]
Troubleshooting Steps:
-
Cardiovascular Monitoring: For studies where cardiovascular parameters are not the primary endpoint but may be a confounding factor, it is advisable to monitor blood pressure and heart rate, especially during initial dose-finding studies.
-
Dose Adjustment: Lowering the dose of this compound is the primary method to minimize cardiovascular side effects.
-
Pharmacological Intervention: In some cases, co-administration of agents that modulate the cardiovascular system may be considered, but this should be done with extreme caution as it can introduce new variables into the experiment. For example, atropine has been used to block some cardiovascular effects of this compound.[6]
Data Presentation
Table 1: Dose-Dependent Side Effects of this compound in Animal Studies
| Animal Model | Route of Administration | Dose | Observed Side Effects | Citation |
| Horses | Intravenous | 0.30 mg/kg bwt | Mild tremor | [4] |
| Horses | Intravenous | 0.20 mg/kg bwt | Apnea of ~40s common after hyperpnoea | [4] |
| Mice | Intraperitoneal | 5 and 10 mg/kg | No impairment in memory or anxiety-like behavior | [9] |
| Mice | Subcutaneous | 15 mg/kg (twice daily for 10 days) | Development of tolerance to behavioral effects | [8] |
| Mice | Intraperitoneal | 40 mg/kg | LD50 | [11] |
| Rats | Subcutaneous | 3 mg/kg | Initial hypoactivity, with tolerance developing upon repeated administration | [12] |
Experimental Protocols
Protocol 1: Mitigation of Gastrointestinal Side Effects using Atropine
This protocol is a general guideline and should be adapted based on the specific animal model and experimental design.
-
Animal Model: Rat
-
Materials:
-
This compound hydrochloride solution
-
Atropine sulfate solution
-
Sterile saline
-
Syringes and needles appropriate for the route of administration
-
-
Procedure:
-
Thirty minutes prior to this compound administration, administer a subcutaneous injection of atropine sulfate at a dose of 1 mg/kg. The optimal pre-treatment time and dose may need to be determined empirically for your specific study.
-
Administer this compound at the desired experimental dose via the intended route (e.g., intraperitoneal, subcutaneous).
-
A control group receiving saline instead of atropine should be included to assess the baseline incidence of gastrointestinal side effects at the chosen this compound dose.
-
Observe the animals for signs of gastrointestinal distress (e.g., retching, diarrhea) for a defined period post-administration.
-
Quantify the incidence and severity of side effects in both the atropine-treated and control groups.
-
Mandatory Visualization
Caption: Workflow for mitigating this compound-induced gastrointestinal side effects.
References
- 1. restorativemedicine.org [restorativemedicine.org]
- 2. Frontiers | Beyond Alkaloids: Novel Bioactive Natural Products From Lobelia Species [frontiersin.org]
- 3. Beyond Alkaloids: Novel Bioactive Natural Products From Lobelia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Respiratory responses of mature horses to intravenous this compound bolus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the species difference of the appearance of blood pressure action of this compound in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of this compound, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotoxicological profile assessment of this compound after acute treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. herbaldogco.com [herbaldogco.com]
- 11. Antiepileptic activity of this compound isolated from the leaf of Lobelia nicotianaefolia and its effect on brain GABA level in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound attenuates locomotor stimulation induced by repeated nicotine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bronchopulmonary and gastrointestinal effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in lobeline electrophysiology experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in lobeline electrophysiology experiments.
Troubleshooting Inconsistent Results
This section addresses common issues encountered during this compound electrophysiology experiments in a question-and-answer format.
Question: Why am I seeing variable responses to this compound application, sometimes agonism and sometimes antagonism?
Answer: This is a frequently observed phenomenon with this compound and is likely due to its complex and concentration-dependent pharmacology. At lower concentrations (typically in the low micromolar range), this compound can act as an agonist or partial agonist at certain nicotinic acetylcholine receptor (nAChR) subtypes. However, at higher concentrations (often in the 10-100 µM range and above), it can act as an antagonist at nAChRs and also block other channels, such as voltage-gated calcium channels.[1] It is crucial to perform detailed dose-response curves to characterize the effect of this compound in your specific experimental preparation.
Question: My patch-clamp recordings are unstable and I'm losing the seal frequently after applying this compound. What could be the cause?
Answer: Seal instability is a common issue in patch-clamp electrophysiology and can be exacerbated by several factors. Here are some potential causes and solutions:
-
Pipette-related issues: The resistance of your pipette is critical. Pipettes with a very low resistance (< 4 MΩ) may have a larger tip, making it harder to maintain a stable giga-seal. Conversely, very high resistance pipettes (> 8 MΩ) can make it difficult to break into the whole-cell configuration and can have higher series resistance. Aim for a pipette resistance of 4-7 MΩ for whole-cell recordings.[2] Also, ensure your pipette tip is clean and free of debris by applying positive pressure as you approach the cell.[3]
-
Solution Osmolarity: A significant mismatch between the osmolarity of your intracellular (pipette) and extracellular (bath) solutions can stress the cell membrane and lead to seal instability. It is generally recommended that the internal solution has a slightly lower osmolarity (by 10-20 mOsm) than the external solution to facilitate seal formation.[4]
-
Mechanical Drift: Any slight movement of the pipette or the preparation can disrupt the seal. Ensure your micromanipulator is stable and that there is no drift. Also, check for any vibrations in the setup or airflow in the room that could cause instability.[5]
-
Cell Health: Unhealthy cells will not provide stable recordings. Ensure your cells are healthy, properly perfused with oxygenated artificial cerebrospinal fluid (aCSF), and that the pH and osmolarity of your solutions are correct.[2]
Question: I'm observing a gradual rundown of the current during my recordings with this compound. What could be the reason?
Answer: Current rundown can be due to several factors, including:
-
Intracellular Component Washout: In the whole-cell configuration, the contents of your pipette solution will dialyze into the cell, and intracellular components can be washed out. This is particularly important for signaling pathways that rely on soluble second messengers. Including ATP and GTP in your internal solution can help maintain cellular energy levels and signaling integrity for longer recordings.[5]
-
Receptor Desensitization: Prolonged exposure to an agonist, even a partial agonist like this compound, can lead to receptor desensitization, where the receptors become less responsive over time. Consider using a perfusion system to apply this compound for defined periods to minimize desensitization.
-
Ion Channel Modulation: this compound has been shown to interact with various ion channels, including potassium and calcium channels.[6][7] These interactions could lead to complex, time-dependent changes in the recorded currents.
Question: The effect of this compound seems to vary between different experimental days, even when I use the same protocol. Why is this happening?
Answer: Day-to-day variability can be frustrating. Here are some factors to consider:
-
Temperature: The activity of ion channels and transporters can be highly sensitive to temperature.[8][9] Inconsistent room temperature or bath temperature can lead to variability in your results. It is crucial to use a temperature controller to maintain a stable and consistent temperature for your preparation.[8]
-
Solution Preparation: Ensure that your stock solutions of this compound and other reagents are prepared fresh and stored correctly. The potency of this compound can degrade over time, especially if not stored properly.
-
Cell Culture Conditions: If you are using cell lines, slight variations in cell passage number, confluency, or differentiation state can lead to differences in receptor and channel expression, which can affect the response to this compound.[10][11]
Frequently Asked Questions (FAQs)
This section provides answers to common questions about this compound's mechanism of action and its implications for electrophysiology experiments.
1. What are the primary molecular targets of this compound that can influence electrophysiological recordings?
This compound has a complex pharmacological profile and interacts with several targets, which can lead to varied electrophysiological outcomes:
-
Nicotinic Acetylcholine Receptors (nAChRs): this compound is a well-known ligand for nAChRs, acting as both a partial agonist and an antagonist depending on the receptor subtype and concentration.[12] It has a high affinity for the α4β2 subtype.[13]
-
Vesicular Monoamine Transporter 2 (VMAT2): this compound is a potent inhibitor of VMAT2, which is responsible for packaging dopamine into synaptic vesicles. This interaction can lead to a depletion of vesicular dopamine and an increase in cytosolic dopamine.[3]
-
Dopamine Transporter (DAT) and Serotonin Transporter (SERT): this compound also inhibits DAT and SERT, although generally with lower potency than its interaction with VMAT2.[3][14]
-
Voltage-Gated Ion Channels: At higher concentrations, this compound has been shown to block voltage-gated calcium (Ca2+) and potassium (K+) channels.[6][7]
2. How does this compound's interaction with VMAT2 and DAT affect electrophysiological measurements?
By inhibiting VMAT2, this compound disrupts the storage of dopamine in vesicles. This can lead to an increase in cytosolic dopamine, which can then be released via reverse transport through DAT. This non-canonical dopamine release can be detected electrochemically (e.g., with fast-scan cyclic voltammetry) and can also indirectly affect neuronal excitability by altering dopaminergic signaling. Inhibition of DAT by this compound will slow the reuptake of dopamine from the synapse, prolonging its effects.
3. Why is temperature control so critical in this compound experiments?
The function of membrane transporters and ion channels is highly temperature-dependent.[8][9] For example, the activity of carrier proteins is significantly reduced at lower temperatures.[15] Given that this compound's effects are mediated by multiple transporters and channels, maintaining a stable and physiological temperature is essential for obtaining reproducible and physiologically relevant results.
4. Can this compound's effects be blocked by common nAChR antagonists like mecamylamine?
The answer is complex and depends on the specific effect being measured. While mecamylamine can block this compound's effects at nAChRs, it will not block effects mediated by its interaction with VMAT2, DAT, or other ion channels.[15] In some studies, this compound-evoked dopamine release was found to be insensitive to mecamylamine, suggesting a non-nAChR-mediated mechanism.[16]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound's interaction with various molecular targets.
Table 1: this compound Affinity (Ki) and Potency (IC50) at Key Targets
| Target | Parameter | Value (µM) | Species | Reference(s) |
| α4β2* nAChR | Ki | 0.004 | Rat | [13] |
| α4β2* nAChR | IC50 | 0.7 | Rat | [3] |
| nAChR ([3H]cytisine binding) | Ki | 0.016 | Rat | [17] |
| VMAT2 ([3H]DTBZ binding) | Ki | 2.04 | Rat | [8] |
| VMAT2 ([3H]DA uptake) | IC50 | 0.88 | Rat | [3] |
| DAT ([3H]DA uptake) | Ki | 31.6 | Rat | [8] |
| DAT ([3H]DA uptake) | IC50 | 80 | Rat | [3] |
| SERT | Ki | 46.8 | - | [14] |
| µ-opioid receptor | Ki | 0.74 | Guinea Pig | [9] |
Table 2: this compound Effects on Voltage-Gated Ion Channels
| Channel | Effect | IC50 (µM) | Preparation | Reference(s) |
| Voltage-activated Ca2+ channels | Inhibition | Dose-dependent (10-300 µM) | Rat sympathetic neurons | [7] |
| Kv1.5 | Inhibition | 15.1 | CHO cells | [6] |
| Kv3.1 | Inhibition | 21.7 | CHO cells | [6] |
| Kv4.3 | Inhibition | 28.2 | CHO cells | [6] |
Experimental Protocols
This section provides a detailed methodology for a whole-cell patch-clamp recording experiment to study the effects of this compound on cells expressing nAChRs or dopamine transporters. This protocol is adapted from standard procedures for HEK293 and SH-SY5Y cells.[2][4][7][11][15][16][18][19][20][21][22]
1. Cell Culture and Preparation
-
Cell Lines: HEK293 cells transiently or stably expressing the nAChR subtype or dopamine transporter of interest, or SH-SY5Y cells which endogenously express nAChRs.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HEK293, DMEM/F12 for SH-SY5Y) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. Maintain at 37°C in a 5% CO2 incubator.
-
Plating for Electrophysiology: Plate cells onto glass coverslips coated with a suitable substrate (e.g., poly-L-lysine) 24-48 hours before recording to achieve 50-70% confluency.
2. Solutions
-
External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile water or DMSO. Store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
3. Whole-Cell Patch-Clamp Recording
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal resistance should be 4-7 MΩ when filled with the internal solution.
-
Recording Setup: Place the coverslip with cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with oxygenated external solution at a rate of 1-2 mL/min. Maintain the temperature of the bath at a stable physiological temperature (e.g., 32-37°C) using an in-line heater and temperature controller.
-
Establishing a Giga-seal: Approach a healthy-looking cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance ( >1 GΩ) seal.
-
Whole-Cell Configuration: Apply brief, gentle suction to rupture the membrane patch under the pipette tip to gain electrical access to the cell interior.
-
Data Acquisition: Record membrane currents using a patch-clamp amplifier in voltage-clamp mode. Hold the cell at a membrane potential of -70 mV. Apply voltage steps or ramps to elicit currents.
-
Drug Application: Apply this compound at various concentrations through the perfusion system. Allow for a stable baseline recording before and after drug application.
Visualizations
Caption: Multifaceted signaling pathways of this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. Influence of this compound on catecholamine release from the isolated perfused rat adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scitech.com.au [scitech.com.au]
- 7. Nicotinic acetylcholine receptors in human neuroblastoma (SH-SY5Y) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temperature Control Electrophysiology - NPI Electronic [npielectronic.com]
- 9. Electrophysiological Characterization of Human Atria: The Understated Role of Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological variability in the SH-SY5Y cellular line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transformation of SH-SY5Y cell line into neuron-like cells: Investigation of electrophysiological and biomechanical changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term patch recordings from adult spinal neurons herald new era of opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recommendations for the Design and Analysis of In Vivo Electrophysiology Studies | Journal of Neuroscience [jneurosci.org]
- 14. personal.utdallas.edu [personal.utdallas.edu]
- 15. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Single Cell Measurement of Dopamine Release with Simultaneous Voltage-clamp and Amperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tools for Physiology Labs: An Inexpensive Means of Temperature Control - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 19. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A new advanced cellular model of functional cholinergic-like neurons developed by reprogramming the human SH-SY5Y neuroblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Lobeline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the blood-brain barrier (BBB) penetration of lobeline and its derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research endeavors.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the experimental process of developing and evaluating brain-penetrant this compound derivatives.
Prodrug Synthesis and Stability
Q1: My this compound ester prodrug shows rapid degradation in plasma during in vitro stability assays. What are the potential causes and solutions?
A1: Rapid plasma degradation of ester prodrugs is a common challenge, often attributed to enzymatic hydrolysis by plasma esterases. Interspecies variability in esterase activity is significant, with hydrolysis rates typically being higher in rats compared to humans.[1][2]
Troubleshooting Steps:
-
Steric Hindrance: Introduce bulky groups near the ester linkage to sterically hinder esterase access.
-
Electronic Effects: Modify the electronic properties of the acyl group. Electron-withdrawing groups can sometimes decrease the rate of hydrolysis.
-
Alternative Promoieties: Consider alternative prodrug strategies less susceptible to esterases, such as carbamates or other bioreversible derivatives.
-
Enzyme Inhibitors: In your in vitro assay, include known esterase inhibitors (e.g., paraoxon for carboxylesterases) to confirm that the degradation is enzyme-mediated.
-
Species-Specific Plasma: If the ultimate goal is clinical translation, use human plasma or purified human esterases for more relevant in vitro stability data.[2]
Q2: I am having difficulty with the epimerization of this compound at the C2 position during synthesis and derivatization. How can I minimize this?
A2: this compound is known to undergo pH-dependent epimerization at the C2 position of the piperidine ring. This occurs via a transient retro-aza Michael addition product.
Preventative Measures:
-
pH Control: Maintain a neutral or slightly acidic pH during reactions and purification steps.
-
Base Selection: When a base is required, use non-nucleophilic, sterically hindered bases and add them at low temperatures. For acylation and sulfonylation reactions, it is often possible to proceed in the absence of a base to minimize epimerization.[3]
-
Reaction Temperature: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate.
-
Protecting Groups: In multi-step syntheses, consider protecting the secondary amine of the piperidine ring to prevent side reactions, although this may not directly prevent epimerization at C2.
Nanoparticle Formulation and Characterization
Q3: My PLGA nanoparticles encapsulating a this compound derivative are showing significant aggregation after lyophilization. How can I improve their stability and redispersion?
A3: Aggregation of nanoparticles during lyophilization (freeze-drying) is a frequent issue, leading to a loss of their nano-properties upon reconstitution.
Troubleshooting Strategies:
-
Cryoprotectants: The use of cryoprotectants is essential. Sugars like trehalose, sucrose, or mannitol are commonly used. They form a glassy matrix around the nanoparticles, preventing their aggregation during freezing and drying.
-
Concentration Optimization: The concentration of both the nanoparticles and the cryoprotectant should be optimized.
-
Avoid Lyophilization if Possible: For preclinical studies, if feasible, use freshly prepared nanoparticle dispersions. If storage is necessary, consider storing them as a concentrated liquid suspension at 4°C for short periods, after confirming stability.
-
Surface Modification: Coating the nanoparticles with hydrophilic polymers like polyethylene glycol (PEG) can provide steric stabilization and reduce aggregation.
-
Redispersion Technique: Upon reconstitution, use gentle sonication or vortexing to aid in redispersion. However, be aware that excessive energy can also induce aggregation or drug leakage.[4]
Q4: I am experiencing low encapsulation efficiency of my hydrophilic this compound derivative in PLGA nanoparticles prepared by the emulsion-solvent evaporation method. What can I do to improve it?
A4: Low encapsulation efficiency of hydrophilic drugs in hydrophobic polymers like PLGA is a common challenge due to the drug partitioning into the external aqueous phase during the emulsification process.
Improvement Strategies:
-
Double Emulsion (w/o/w) Method: For hydrophilic drugs, a water-in-oil-in-water (w/o/w) double emulsion technique is generally more effective than a single oil-in-water (o/w) emulsion. The drug is first dissolved in a small volume of aqueous solution, which is then emulsified in an organic solution of the polymer. This primary emulsion is then emulsified in a larger volume of an external aqueous phase.
-
Ion Pairing: Form an ion-pair complex of your hydrophilic this compound derivative with a lipophilic counter-ion. This increases the overall lipophilicity of the drug, improving its partitioning into the organic phase.
-
Polymer Composition: The choice of PLGA (ratio of lactic to glycolic acid) and its molecular weight can influence drug-polymer interactions and encapsulation efficiency.
-
Process Parameters: Optimize parameters such as the volume of the internal aqueous phase, the polymer concentration, and the energy of homogenization/sonication.
In Vitro BBB Permeability Assays (PAMPA)
Q5: The permeability (P_e_) values for my this compound derivatives in the PAMPA-BBB assay are highly variable between experiments. What could be the cause?
A5: High variability in PAMPA assays can stem from several factors related to the artificial membrane, the compounds themselves, and the experimental setup.
Potential Causes and Solutions:
-
Inconsistent Membrane Coating: Ensure a uniform and consistent coating of the lipid solution on the filter membrane. Incomplete or uneven coating can create "leaks" for paracellular transport. Sonication of the lipid solution before application can ensure it is fully dissolved.[5]
-
Compound Solubility: Poor aqueous solubility of your this compound derivatives can lead to inaccurate concentration measurements and variable permeability. Ensure your compounds are fully dissolved in the donor buffer. The use of a small percentage of a co-solvent like DMSO is common, but its concentration should be kept low and consistent across all wells.
-
Incubation Time: Ensure the incubation time is sufficient for detectable amounts of the compound to cross the membrane but not so long that the membrane integrity is compromised or that equilibrium is reached for highly permeable compounds.
-
Evaporation: During incubation, evaporation from the wells can concentrate the solutions and lead to inaccurate results. Use a sealed container with a humid environment (e.g., wet paper towels) to minimize evaporation.[5]
-
UV/Vis Interference: If using UV/Vis spectroscopy for quantification, ensure that your compounds have a suitable chromophore and that there is no interference from the buffer components or the lipid membrane.[5]
In Vivo Pharmacokinetic Studies
Q6: In my in vivo microdialysis study in rats, I am observing very low and variable recovery of my this compound derivative in the brain dialysate. What are the common pitfalls?
A6: Low and variable recovery is a frequent challenge in in vivo microdialysis, particularly for lipophilic compounds or those that interact with the probe materials.
Troubleshooting Tips:
-
Probe Recovery Calibration: It is crucial to determine the in vivo recovery of your specific this compound derivative. This can be done using methods like the "no-net-flux" or "retrodialysis" method. In vitro recovery often does not accurately reflect in vivo recovery.[6][7]
-
Adsorption to Tubing and Probe: Lipophilic compounds can adsorb to the tubing and the microdialysis probe itself. Consider using tubing made of low-adsorption materials and pre-condition the system by perfusing it with a solution of your compound before starting the experiment.
-
Flow Rate: A slower perfusion flow rate generally leads to higher recovery but lower temporal resolution. Optimize the flow rate to balance these two factors.
-
Surgical Trauma: The implantation of the microdialysis probe can cause tissue damage and inflammation, which can alter local blood flow and BBB permeability. Allow for a sufficient recovery period (e.g., 24 hours) after probe implantation before starting the experiment.[8]
-
Analytical Sensitivity: Ensure your analytical method (e.g., LC-MS/MS) has sufficient sensitivity to detect the low concentrations of your compound in the dialysate.
II. Quantitative Data Summary
The following tables provide a summary of quantitative data for this compound and its derivatives to facilitate comparison of their properties related to BBB penetration.
Table 1: Physicochemical Properties and In Silico BBB Permeability Predictions
| Compound | Molecular Weight ( g/mol ) | LogP (calculated) | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors | Predicted BBB Permeability (LogBB) |
| This compound | 337.46 | 3.8 | 40.5 | 1 | 3 | -0.1 to 0.2 |
| Lobelane | 305.48 | 5.2 | 3.24 | 0 | 1 | 0.3 to 0.5 |
| Norlobelane | 291.45 | 5.0 | 12.03 | 1 | 1 | 0.2 to 0.4 |
| N-Methyl-Lobeline | 351.49 | 4.1 | 40.5 | 1 | 3 | -0.05 to 0.15 |
Note: Predicted LogBB values are estimates from various QSAR models and can vary. A LogBB > 0 indicates good BBB penetration, while a LogBB < 0 suggests poor penetration.[9]
Table 2: In Vitro and In Vivo BBB Permeability Data
| Compound | In Vitro Model | Apparent Permeability (P_app_) (10⁻⁶ cm/s) | In Vivo Model | Brain-to-Plasma Ratio (K_p_) | Unbound Brain-to-Plasma Ratio (K_p,uu_) |
| This compound | PAMPA-BBB | 1.5 - 3.0 | Rat | 0.8 - 1.5 | 0.1 - 0.3 |
| Lobelane | PAMPA-BBB | 4.0 - 6.0 | Rat | 2.5 - 4.0 | 0.5 - 0.8 |
| Representative P-gp Substrate | MDR1-MDCKII | < 1.0 (High Efflux) | P-gp KO Mouse | K_p_ (KO) > K_p_ (WT) | K_p,uu_ (KO) > K_p,uu_ (WT) |
| Representative CNS-penetrant drug | PAMPA-BBB | > 5.0 | Rat | > 2.0 | ~ 1.0 |
Note: These are representative value ranges compiled from literature and can vary based on experimental conditions.[2][10]
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guides.
Synthesis of a this compound Ester Prodrug (Example: this compound Acetate)
Objective: To synthesize this compound acetate as a representative ester prodrug to potentially enhance lipophilicity.
Materials:
-
(-)-Lobeline hydrochloride
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Free-basing of this compound: Dissolve (-)-lobeline hydrochloride in water and adjust the pH to ~9-10 with a suitable base (e.g., 1M NaOH). Extract the free base into an organic solvent like DCM. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base of this compound.
-
Acylation: Dissolve the this compound free base in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates completion of the reaction.
-
Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound acetate.
-
Characterization: Confirm the structure and purity of the product using NMR (¹H and ¹³C), mass spectrometry, and HPLC.
In Vitro P-glycoprotein (P-gp) ATPase Assay
Objective: To determine if a this compound derivative is a substrate or inhibitor of the P-gp efflux pump by measuring its effect on P-gp's ATPase activity.
Materials:
-
P-gp-containing membranes (e.g., from Sf9 cells overexpressing human P-gp)
-
Test this compound derivative
-
Verapamil (positive control substrate)
-
Sodium orthovanadate (Na₃VO₄, inhibitor)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 10 mM MgCl₂)
-
Reagent for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)
Procedure:
-
Prepare Reagents: Prepare stock solutions of the test compound, verapamil, and Na₃VO₄ in a suitable solvent (e.g., DMSO). Prepare the ATP solution in assay buffer.
-
Assay Setup: In a 96-well plate, add the P-gp membranes to the assay buffer.
-
Add the test this compound derivative at various concentrations. Include wells with verapamil as a positive control for ATPase stimulation, and wells with buffer only as a baseline control.
-
To determine the P-gp specific ATPase activity, prepare a parallel set of wells containing Na₃VO₄, which inhibits P-gp's ATPase activity.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the ATP hydrolysis is linear.
-
Stop Reaction and Detect Pi: Stop the reaction by adding a stop solution (e.g., SDS).
-
Add the colorimetric reagent for detecting the liberated inorganic phosphate.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the amount of Pi released by subtracting the absorbance of the Na₃VO₄-treated wells from the corresponding untreated wells. Plot the P-gp-specific ATPase activity as a function of the test compound concentration. An increase in ATPase activity suggests the compound is a substrate, while no change or a decrease may indicate an inhibitor or non-interacting compound.[11][12][13][14]
IV. Visualizations: Signaling Pathways and Experimental Workflows
This section provides diagrams created using Graphviz (DOT language) to illustrate key concepts.
Strategies to Enhance BBB Penetration
References
- 1. sites.rutgers.edu [sites.rutgers.edu]
- 2. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges for the in vivo quantification of brain neuropeptides using microdialysis sampling and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 6. In vivo calibration of microdialysis probes for exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methodological issues in microdialysis sampling for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of neurotransmitters in rat brain tissue exposed to 4'-fluoro-α-PHP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. In vitro P-glycoprotein assays to predict the in vivo interactions of P-glycoprotein with drugs in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of human P-glycoprotein (MDR1/ABCB1) ATPase activity assay method by comparing with in vitro transport measurements: Michaelis-Menten kinetic analysis to estimate the affinity of P-glycoprotein to drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of P-glycoprotein ATPase activity by some phytoconstituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Lobeline Treatment in Animal Research: A Technical Support Guide
Welcome to the Technical Support Center for Lobeline Research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound treatment in animal models. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to help manage variability and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a natural alkaloid derived from the Lobelia inflata plant. It has a complex pharmacology with multiple mechanisms of action. It acts as a ligand for the vesicular monoamine transporter 2 (VMAT2), which can modulate the release of dopamine. Additionally, it functions as a mixed agonist-antagonist at nicotinic acetylcholine receptors (nAChRs) and can inhibit the reuptake of dopamine and serotonin.[1]
Q2: What are the common behavioral effects of this compound observed in animal models?
A: this compound can produce a range of behavioral effects that are dose-dependent. At certain doses, it has been shown to reduce the self-administration of drugs like heroin and d-methamphetamine in rats.[2][3] It can also induce hypoactivity (decreased locomotor activity).[1][4][5] However, at higher doses, it may produce aversive effects, such as conditioned taste avoidance.[6]
Q3: What are the key factors that can introduce variability in animal responses to this compound?
A: Several factors can contribute to variability in experimental outcomes with this compound. These include:
-
Isomerization: this compound exists as cis- and trans-isomers, which have different pharmacological activities. The ratio of these isomers can be affected by the pH and temperature of the this compound solution.[7][8]
-
Animal Characteristics: Biological variables such as species, strain, sex, and age of the animals can significantly influence their response to this compound.[1][4][5][9]
-
Route of Administration: The method of this compound administration (e.g., intravenous, subcutaneous, oral) will affect its bioavailability and pharmacokinetics.
-
Experimental Procedures: Minor differences in experimental protocols, handling stress, and time of day for testing can all introduce variability.
Q4: How stable is this compound in solution, and how should it be stored?
A: this compound's stability in solution is a critical factor to control. The conversion of the more active cis-lobeline to the less active trans-lobeline is catalyzed by higher temperatures and is highly dependent on pH, with stability decreasing as pH increases.[7][8] To minimize isomerization, it is recommended to prepare fresh solutions, use a low pH solvent (not exceeding pH 3.0), and store them at low temperatures (2–8 °C).[7]
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments in a question-and-answer format.
Issue 1: High Variability in Behavioral Readouts
A: High variability is a common challenge in behavioral pharmacology. Here are some potential causes and troubleshooting steps specific to this compound research:
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound Isomer Ratio | The cis- and trans-isomers of this compound have different potencies.[7][8] Ensure consistent preparation of your this compound solution. Solution: Standardize your solvent pH to be acidic (ideally below 3.0) and prepare fresh solutions for each experiment, or store stock solutions at 2-8°C for no longer than recommended periods.[7] |
| Sex Differences in Response | Studies have shown that female rats can be more sensitive to the locomotor depressant effects of this compound at specific doses.[1][4][5][9] Solution: Include both male and female animals in your study design and analyze the data for sex-specific effects. Ensure equal representation of sexes across your experimental groups. |
| Animal Stress and Habituation | Stress from handling and novel environments can significantly impact behavioral outcomes. Solution: Implement a consistent handling and habituation protocol for all animals before starting the experiment. Allow animals to acclimate to the testing room for at least 30-60 minutes prior to any procedures. |
| Circadian Rhythm Effects | The time of day can influence an animal's physiology and behavior. Solution: Conduct all behavioral testing at the same time each day to minimize the impact of circadian variations. |
Issue 2: Unexpected or Lack of Behavioral Effect
Q: I am not observing the expected behavioral effects of this compound (e.g., no reduction in drug self-administration or no change in locomotor activity). What could be wrong?
A: This could be due to several factors, from the drug itself to the experimental design.
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing | The behavioral effects of this compound are dose-dependent. A dose that is too low may be ineffective, while a very high dose could lead to a general suppression of behavior or aversive effects.[6] Solution: Perform a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm. |
| Isomerization Leading to Reduced Potency | As mentioned, the conversion of cis- to trans-lobeline reduces its pharmacological activity.[7][8] Solution: Verify the preparation and storage conditions of your this compound solution to ensure you are using the active cis-isomer. |
| Tolerance Development | Repeated administration of this compound can lead to the development of tolerance to its effects.[1][4][5] Solution: If your protocol involves repeated dosing, consider that tolerance may be a factor. You may need to adjust your dosing schedule or incorporate washout periods. |
| Route of Administration | The bioavailability of this compound is low when administered orally.[10] Solution: Ensure you are using an appropriate route of administration (e.g., subcutaneous or intravenous) to achieve effective concentrations in the central nervous system. |
Issue 3: Issues with In-Vivo Microdialysis Experiments
Q: I am having trouble getting consistent and reliable dopamine measurements with in-vivo microdialysis after this compound administration. What are some common pitfalls?
A: In-vivo microdialysis is a sensitive technique that requires careful execution.
| Potential Cause | Troubleshooting Steps |
| Probe-Induced Trauma | The implantation of the microdialysis probe can cause tissue damage, which can affect neurotransmitter levels. Solution: Allow for a sufficient post-surgery recovery and probe equilibration period (at least 2 hours) before collecting baseline samples.[6] |
| Inconsistent Probe Recovery | The efficiency of the microdialysis probe in recovering analytes from the extracellular fluid can vary. Solution: Calibrate your probes in vitro before implantation to determine their recovery rate. You can also perform in vivo calibration using the no-net-flux method. |
| Analyte Degradation | Dopamine is susceptible to oxidation. Solution: Use an antioxidant (e.g., ascorbic acid) in your perfusion solution to prevent the degradation of dopamine in your samples. |
| Short-Acting Effect of this compound | The effects of this compound on dopamine can be transient.[11] Solution: Ensure your microdialysis sampling intervals are frequent enough to capture the dynamic changes in dopamine levels following this compound administration. |
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Heroin Self-Administration in Rats
| This compound Dose (mg/kg, s.c.) | Mean Number of Heroin Infusions (± SEM) | Percent Change from Baseline |
| 0 (Saline) | 15.2 ± 2.1 | 0% |
| 0.3 | 14.8 ± 2.5 | -2.6% |
| 1.0 | 8.5 ± 1.9 | -44.1% |
| 3.0 | 5.1 ± 1.5** | -66.4% |
| p < 0.05, **p < 0.01 compared to saline control. Data adapted from a study on heroin self-administration.[2] |
Table 2: Effect of this compound Isomerization on Respiratory Excitation in Anesthetized Rats
| This compound Injection Composition | Change in Respiratory Rate (breaths/min ± SEM) | Percent Reduction in Effect Compared to Pure cis-lobeline |
| Pure cis-lobeline | 25.5 ± 3.2 | 0% |
| 36.9% trans-lobeline | 12.7 ± 2.8 | 50.2% |
| p < 0.05 compared to pure cis-lobeline. Data adapted from a study on the pharmacodynamics of this compound isomers.[7][8] |
Experimental Protocols
Protocol 1: Conditioned Place Preference (CPP) in Mice
This protocol is designed to assess the rewarding or aversive properties of this compound.
1. Apparatus:
-
A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger outer chambers and a smaller neutral center chamber. Guillotine doors separate the chambers.
2. Procedure:
-
Phase 1: Pre-Conditioning (Habituation and Baseline Preference Test - Day 1):
-
Place the mouse in the central chamber and allow it to freely explore all three chambers for 15-30 minutes with the guillotine doors open.[3][5]
-
Record the time spent in each chamber to establish baseline preference. A biased design pairs the drug with the initially non-preferred chamber, while an unbiased design randomly assigns the drug-paired chamber.[12]
-
-
Phase 2: Conditioning (Days 2-5):
-
This phase consists of four conditioning sessions, one in the morning and one in the afternoon, for two days.
-
Day 2 & 4 (Drug Pairing): Administer this compound (at the desired dose and route) and immediately confine the mouse to one of the outer chambers for 30 minutes by closing the guillotine doors.
-
Day 3 & 5 (Vehicle Pairing): Administer the vehicle (e.g., saline) and confine the mouse to the opposite outer chamber for 30 minutes.
-
The order of drug and vehicle pairings should be counterbalanced across animals.
-
-
Phase 3: Post-Conditioning (Test Day - Day 6):
-
Data Analysis:
-
Calculate a CPP score as the time spent in the drug-paired chamber on the test day minus the time spent in the same chamber during the pre-conditioning phase.
-
A significant increase in the CPP score indicates a rewarding effect (preference), while a significant decrease suggests an aversive effect.
-
Protocol 2: In-Vivo Microdialysis for Dopamine Measurement in the Rat Striatum
This protocol outlines the procedure for measuring extracellular dopamine levels in the striatum of freely moving rats following this compound administration.
1. Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF) for perfusion, containing an antioxidant.
2. Procedure:
-
Surgery and Probe Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeted to the striatum. Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.
-
Connect the probe to the syringe pump and fraction collector.
-
Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[13]
-
Allow for a 2-3 hour equilibration period to establish a stable baseline of dopamine levels.[6]
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.
-
Administer this compound (at the desired dose and route).
-
Continue collecting dialysate samples at the same intervals for a predetermined period (e.g., 2-3 hours) to monitor changes in dopamine levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify the concentration of dopamine.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the average baseline levels for each animal.
-
Use appropriate statistical analysis to compare dopamine levels before and after this compound administration.
-
Mandatory Visualizations
Caption: this compound's multifaceted mechanism of action in a dopaminergic synapse.
Caption: A typical experimental workflow for a Conditioned Place Preference study.
Caption: Troubleshooting high variability in this compound behavioral experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. jove.com [jove.com]
- 3. Examining Cocaine Conditioning Place Preference in Mice [bio-protocol.org]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 5. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of VMAT2 inhibitors this compound and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sex differences in tolerance to the locomotor depressant effects of this compound in periadolescent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The influence of this compound on nucleus accumbens dopamine and locomotor responses to nicotine in nicotine-pretreated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using Conditioned Place Preference to Identify Relapse Prevention Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Lobeline in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the parameters for the High-Performance Liquid Chromatography (HPLC) analysis of lobeline in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC parameters for this compound analysis in plasma?
A1: A common and effective starting point for the analysis of this compound in plasma involves using a reverse-phase C18 column with a mobile phase consisting of acetonitrile and water, acidified with formic or phosphoric acid.[1][2] A gradient elution is often employed to ensure good separation from endogenous plasma components.
Q2: What are the most common sample preparation techniques for this compound in plasma?
A2: The two most prevalent sample preparation techniques for analyzing this compound in plasma are protein precipitation and liquid-liquid extraction. Protein precipitation, often using acetonitrile or methanol, is a simpler and faster method with high recovery rates.[2][3] However, it may be less effective at removing matrix interferences compared to liquid-liquid extraction.
Q3: How can I minimize matrix effects in my plasma samples?
A3: Matrix effects, which can suppress or enhance the analyte signal, are a common challenge in plasma analysis.[4] To minimize these effects, you can:
-
Optimize the sample preparation method to selectively remove interfering substances like phospholipids.
-
Adjust the chromatographic conditions to separate this compound from co-eluting matrix components.[5]
-
Use a matrix-matched calibration curve, where standards are prepared in blank plasma to compensate for the matrix effect.[4]
-
Dilute the sample, if the this compound concentration is sufficiently high, to reduce the concentration of interfering matrix components.[5]
Q4: What are typical validation parameters I should assess for my HPLC method for this compound in plasma?
A4: According to ICH guidelines, the validation of your HPLC method should include the assessment of:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit).2. Precipitated proteins from inadequate sample cleanup.3. Mobile phase incompatibility causing precipitation. | 1. Systematically check and replace components (start with the guard column). Backflush the analytical column.2. Improve the protein precipitation step (e.g., optimize solvent-to-plasma ratio, vortexing time, and centrifugation speed).3. Ensure mobile phase components are miscible and buffers are fully dissolved. |
| Peak Tailing | 1. Secondary interactions between this compound (a basic compound) and active silanol groups on the column.2. Column degradation.3. Sample overload. | 1. Lower the mobile phase pH (e.g., using formic or phosphoric acid) to ensure this compound is in its ionized form.2. Replace the column.3. Reduce the injection volume or sample concentration. |
| Peak Fronting | 1. Sample solvent is stronger than the mobile phase.2. Column void or channeling. | 1. Reconstitute the final sample extract in the initial mobile phase.2. Replace the column. |
| Split Peaks | 1. Clogged inlet frit of the column or guard column.2. Injector issue (e.g., partially blocked needle or seat). | 1. Replace the guard column or column frit.2. Clean or replace the injector components. |
| Baseline Noise or Drift | 1. Air bubbles in the pump or detector.2. Contaminated mobile phase or detector cell.3. Inadequate mobile phase degassing. | 1. Purge the pump and detector.2. Prepare fresh mobile phase and flush the system. Clean the detector cell.3. Degas the mobile phase using sonication or an online degasser. |
| Inconsistent Retention Times | 1. Inconsistent mobile phase composition.2. Fluctuation in column temperature.3. Pump malfunction or leaks. | 1. Prepare fresh mobile phase carefully. Use a gradient mixer if applicable.2. Use a column oven to maintain a stable temperature.3. Check for leaks in the pump and ensure a consistent flow rate. |
| Low or No Signal (Poor Recovery) | 1. Inefficient extraction of this compound from plasma.2. Degradation of this compound during sample processing.3. Matrix-induced ion suppression (for LC-MS). | 1. Optimize the sample preparation method (e.g., change the extraction solvent or pH).2. Minimize sample processing time and keep samples on ice.3. Evaluate and mitigate matrix effects (see FAQs). |
Data Presentation
Table 1: Example HPLC Parameters for this compound Analysis in Plasma
| Parameter | Recommended Condition |
| Column | C18 (e.g., Zorbax SB-C18, 2.1 mm x 150 mm, 5 µm)[2] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile[2] |
| Gradient | Example: Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 10 - 20 µL |
| Detection | UV (e.g., 250 nm) or Mass Spectrometry (MS) |
Table 2: Typical Validation Data for HPLC Analysis of this compound in Plasma
| Validation Parameter | Typical Value |
| Linearity Range | 2 - 500 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 9%[2] |
| Inter-day Precision (%RSD) | < 9%[2] |
| Accuracy (Recovery) | 97.5 - 102.3%[2] |
| Limit of Quantification (LOQ) | 2 ng/mL[2] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add a known amount of internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the HPLC system.
Protocol 2: HPLC Method Validation
-
Specificity: Analyze blank plasma samples from at least six different sources to ensure no endogenous peaks interfere with the retention time of this compound and the internal standard.
-
Linearity: Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound (e.g., 2, 5, 10, 50, 100, 250, 500 ng/mL).[2] Plot the peak area ratio (this compound/internal standard) against the concentration and determine the linearity by linear regression.
-
Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations within the linear range. Analyze five replicates of each QC level on the same day (intra-day) and on three different days (inter-day). Calculate the percentage recovery for accuracy and the relative standard deviation (%RSD) for precision.
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6]
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound in plasma.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. actapharmsci.com [actapharmsci.com]
- 4. Matrix Effects | Separation Science [sepscience.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Considerations for long-term storage of lobeline and its derivatives
This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of lobeline and its derivatives. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the stability and integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound and its salts?
A1: Solid this compound, typically as hydrochloride or sulfate salts, should be stored at low temperatures in a tightly sealed container, protected from light and moisture. For (-)-Lobeline hydrochloride, storage at -20°C is recommended, with an expected stability of at least four years.[1] Other suppliers also suggest storing solid this compound hydrochloride and sulfate at -20°C.[2][3] The solid powder is generally considered stable under these conditions.[4]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared in an appropriate solvent, aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, and stored at -20°C or -80°C.[2][5] Solutions stored at -80°C are usable for up to six months, while those at -20°C should be used within one month.[2][5][6] It is critical to protect these solutions from light.[5][6] For aqueous solutions, it is not recommended to store them for more than one day.[1]
Q3: What are the best solvents for dissolving this compound and its derivatives?
A3: The choice of solvent depends on the specific salt and the experimental requirements.
-
This compound Hydrochloride: Soluble in water (1:40), alcohol (1:12), and chloroform.[4] It is also soluble in DMSO (approx. 10 mg/mL) and ethanol (approx. 2 mg/mL).[1]
-
This compound Sulfate: Soluble in DMSO, water, and ethanol, with solubility up to 100 mg/mL in each.[2]
-
General Advice: Always select the appropriate solvent based on the product's solubility information and your downstream application.[2] If you choose water for a stock solution, it should be filtered and sterilized before use.[5]
Q4: What are the primary factors that cause this compound to degrade?
A4: The main factors contributing to this compound degradation in solution are temperature and pH.[7] this compound is particularly susceptible to isomerization from the active cis-isomer to the less active trans-isomer.[7] This conversion is accelerated by temperatures above 40°C and a pH greater than 2.6.[7] Additionally, this compound hydrochloride is incompatible with oxidizing agents, alkalis, iodides, and tannic acid.[4]
Troubleshooting Guide
Q1: My this compound stock solution has a precipitate. What should I do?
A1: Precipitation can sometimes occur, especially after thawing. Gentle warming of the tube to 37°C and sonication in an ultrasonic bath can often help redissolve the compound.[2][3][6] However, if the precipitate does not dissolve, it may indicate insolubility at that concentration or potential degradation. It is recommended to centrifuge the solution and use the clear supernatant, re-evaluating the concentration if necessary.
Q2: I am observing inconsistent or reduced pharmacological activity in my experiments. Could my this compound be the issue?
A2: Yes, inconsistent results can be a sign of compound degradation. The primary concern is the isomerization of cis-lobeline to trans-lobeline, which significantly reduces its respiratory excitatory effects.[7] This process is often silent (no visual change) and is accelerated by improper storage temperatures (above 2-8°C) and pH (above 2.6) in solution.[7] To verify the integrity of your compound, a stability-indicating analysis, such as HPLC, is recommended.[7]
Q3: How can I check if my stored this compound has degraded?
A3: The most reliable way to assess the purity and degradation of your this compound sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7][8] This technique can separate the parent compound from its degradation products and isomers.[7] By comparing the chromatogram of your stored sample to that of a fresh, high-purity standard, you can quantify the remaining active compound and detect any significant degradation.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions
| Compound Form | Storage Temperature | Duration | Key Considerations |
| Solid (Hydrochloride/Sulfate) | -20°C | ≥ 4 years[1] | Keep tightly sealed; protect from light and moisture.[3][5] |
| Stock Solution (in DMSO, Ethanol) | -20°C | ≤ 1 month[2][5][6] | Aliquot to avoid freeze-thaw cycles; protect from light.[2][5] |
| Stock Solution (in DMSO, Ethanol) | -80°C | ≤ 6 months[2][5][6] | Aliquot to avoid freeze-thaw cycles; protect from light.[2][5] |
| Aqueous Solution | 2-8°C | ≤ 24 hours[1] | Not recommended for long-term storage.[1] |
Table 2: Factors Influencing this compound Stability in Solution
| Factor | Condition to Avoid | Rationale |
| Temperature | > 40°C[7] | Accelerates the rate of isomerization from cis to trans form.[7] |
| pH | > 2.6[7] | Key factor in promoting isomerization from cis to trans form.[7] |
| Light | Direct/UV Light Exposure | Can potentially induce photolytic degradation.[5][6] |
| Freeze/Thaw Cycles | Repeated Cycles | Can lead to product inactivation and precipitation.[2][5][6] |
| Incompatibilities | Oxidizing agents, alkalis, iodides[4] | Can cause chemical reactions leading to degradation.[4] |
Visualizations
Caption: Workflow for receiving and storing new this compound compounds.
Caption: Key factors accelerating the degradation of this compound in solution.
Caption: this compound's dual action on dopamine neurotransmission.
Experimental Protocols
Protocol: Forced Degradation Study for Stability Assessment
Forced degradation (or stress testing) is essential for developing a stability-indicating analytical method.[9][10] It helps identify likely degradation products and demonstrates the specificity of the analytical method.[9] The goal is to achieve 5-20% degradation of the active substance.[11]
Objective: To assess the stability of a this compound sample under various stress conditions and develop a stability-indicating HPLC method.
Materials:
-
This compound sample (solid)
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)
-
Acids and Bases (e.g., 0.1 M HCl, 0.1 M NaOH)[11]
-
Oxidizing Agent (e.g., 3% Hydrogen Peroxide)
-
HPLC system with a suitable detector (e.g., PDA or UV)[8]
-
C18 column (commonly used for this type of analysis)[12]
-
pH meter, calibrated incubators/ovens, photostability chamber.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., Methanol or a water/methanol mix) to a known concentration (e.g., 1 mg/mL).[11]
-
-
Application of Stress Conditions:
-
For each condition, mix a defined volume of the stock solution with the stressor. Store a separate, unstressed "control" solution prepared with the stock solution and diluent at -20°C.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).[13] After incubation, cool the sample to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.[13] Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a set period (e.g., 24 hours), protected from light.[13]
-
Thermal Degradation: Place the solid powder in a hot air oven (e.g., at 80°C for 1 hour).[14] Also, incubate a stock solution at the same temperature.
-
Photolytic Degradation: Expose the solid powder and a stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[11] Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis by HPLC:
-
Develop an HPLC method capable of separating the main this compound peak from any potential degradation products. This often requires experimentation with mobile phase composition (e.g., Acetonitrile and a pH-adjusted buffer), flow rate, and column type.[12][15]
-
Inject the control sample first to determine the retention time and peak area of the intact this compound.
-
Inject each of the stressed samples.
-
Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent this compound peak.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining in each stressed sample relative to the unstressed control.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main this compound peak.
-
The profile of degradation helps to understand the compound's liabilities, informing best practices for formulation and storage.[9]
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. nano-ntp.com [nano-ntp.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Stress Degradation Studies on Embelin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijprajournal.com [ijprajournal.com]
Technical Support Center: Validating the Lobeline-VMAT2 Interaction In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the interaction between lobeline and the Vesicular Monoamine Transporter 2 (VMAT2) in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the primary in vitro assays to validate the interaction between this compound and VMAT2?
A1: The two primary in vitro assays are the [³H]dihydrotetrabenazine ([³H]DTBZ) binding assay and the vesicular [³H]dopamine ([³H]DA) uptake assay. The binding assay measures the ability of this compound to displace the radioligand [³H]DTBZ from its binding site on VMAT2, while the uptake assay measures this compound's ability to inhibit the transport of [³H]DA into synaptic vesicles.
Q2: What is the mechanism of this compound's interaction with VMAT2?
A2: this compound interacts with the tetrabenazine (TBZ) binding site on VMAT2.[1][2] It acts as a competitive inhibitor of VMAT2 function, meaning it competes with substrates like dopamine for transport into the vesicle.[3]
Q3: What are typical binding affinity (Ki) and inhibitory concentration (IC50) values for this compound at VMAT2?
A3: The reported values for this compound's interaction with VMAT2 can vary slightly between studies but are generally in the micromolar range. For instance, the IC50 for this compound inhibiting [³H]DTBZ binding is approximately 0.90 µM, and for inhibiting [³H]DA uptake, it is around 0.88 µM.[1][3] The Ki value for this compound at the [³H]DTBZ binding site has been reported to be around 2.04 µM.[3]
Q4: How does the affinity of this compound for VMAT2 compare to its affinity for the dopamine transporter (DAT)?
A4: this compound exhibits a significantly higher potency for VMAT2 compared to DAT. Reports indicate that this compound is approximately 67-fold more potent at inhibiting VMAT2 function than DAT function.[3] The IC50 for this compound's inhibition of [³H]DA uptake via DAT is around 80 µM, highlighting its selectivity for VMAT2.[3]
Q5: Are there any analogs of this compound with improved affinity for VMAT2?
A5: Yes, structural modifications of this compound have led to the development of analogs with enhanced affinity and selectivity for VMAT2. For example, the saturated analog lobelane shows a 10-fold increase in potency for inhibiting [³H]DA uptake compared to this compound, with a Ki value of approximately 45 nM.[3] Nor-lobelane also exhibits high potency.[3]
Quantitative Data Summary
The following tables summarize the binding affinities and functional inhibition data for this compound and its key analogs at VMAT2.
Table 1: Inhibition of [³H]Dihydrotetrabenazine ([³H]DTBZ) Binding to VMAT2
| Compound | Kᵢ (µM) | IC₅₀ (µM) | Reference |
| This compound | 2.04 | 0.90 | [1][3] |
| Lobelane | 0.97 | - | [3] |
| meso-Transdiene (MTD) | 9.88 | - | [3] |
Table 2: Inhibition of Vesicular [³H]Dopamine ([³H]DA) Uptake by VMAT2
| Compound | Kᵢ (µM) | IC₅₀ (µM) | Reference |
| This compound | 0.47 | 0.88 | [1][3] |
| Lobelane | 0.045 | - | [3] |
| Nor-lobelane | 0.044 | - | [3] |
Experimental Workflows and Signaling Pathways
Experimental Workflow: [³H]DTBZ Binding Assay
Caption: Workflow for the [³H]DTBZ competitive binding assay.
Experimental Workflow: Vesicular [³H]DA Uptake Assay
Caption: Workflow for the vesicular [³H]DA uptake inhibition assay.
Signaling Pathway: this compound's Mechanism of Action at VMAT2
Caption: this compound competitively inhibits dopamine uptake via VMAT2.
Troubleshooting Guides
[³H]DTBZ Binding Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Non-Specific Binding (>20% of total binding) | 1. Inadequate washing of filters. 2. Radioligand sticking to filters or plasticware. 3. Poor quality of isolated vesicles (e.g., contamination with other membranes). 4. Incorrect concentration of the compound used to define non-specific binding. | 1. Increase the number and volume of washes with ice-cold buffer. 2. Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI). Consider using low-binding microplates. 3. Optimize the vesicle isolation protocol. Perform quality control checks, such as Western blotting for VMAT2 and other synaptic markers. 4. Ensure the concentration of the unlabeled ligand (e.g., tetrabenazine) is sufficient to saturate all specific binding sites (typically 100-1000 fold higher than the radioligand Kd). |
| Low Signal-to-Noise Ratio | 1. Low VMAT2 expression in the tissue source. 2. Inactive or degraded radioligand. 3. Insufficient incubation time to reach equilibrium. 4. Suboptimal assay buffer conditions (pH, ionic strength). | 1. Use a brain region with high VMAT2 expression, such as the striatum. 2. Check the expiration date and proper storage of the radioligand. Perform a saturation binding experiment to determine the Kd and Bmax. 3. Optimize the incubation time to ensure binding has reached equilibrium. 4. Verify the pH and composition of the assay buffer. |
| High Variability Between Replicates | 1. Inconsistent pipetting. 2. Uneven vesicle suspension. 3. Inconsistent washing of filters. 4. Fluctuation in incubation temperature. | 1. Use calibrated pipettes and ensure proper technique. 2. Gently vortex the vesicle suspension before aliquoting. 3. Use an automated cell harvester for consistent and rapid filtration and washing. 4. Use a temperature-controlled incubator or water bath. |
Vesicular [³H]DA Uptake Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low [³H]DA Uptake Signal | 1. Poor quality or low concentration of synaptic vesicles. 2. Inactive VMAT2 due to improper vesicle handling (e.g., freeze-thaw cycles). 3. Absence of ATP in the assay buffer. 4. Suboptimal incubation time or temperature. 5. Degraded [³H]DA. | 1. Optimize the vesicle isolation protocol and quantify protein concentration. 2. Use freshly prepared vesicles. Avoid freezing and thawing of the vesicle preparation.[4] 3. VMAT2-mediated uptake is an active process that requires ATP to maintain the proton gradient. Ensure ATP is included in the assay buffer. 4. Optimize the incubation time and temperature (e.g., 8 minutes at 37°C). 5. Store [³H]DA appropriately and check for degradation. |
| High Background/Non-Specific Uptake | 1. [³H]DA sticking to filters. 2. Uptake by other transporters if the vesicle preparation is impure. 3. Passive diffusion of [³H]DA into vesicles. | 1. Pre-soak filters in PEI. Ensure efficient and rapid washing. 2. Improve the purity of the synaptic vesicle preparation. 3. This is generally low but can be assessed by performing the assay at 4°C, which inhibits active transport. |
| Inconsistent IC₅₀ Values | 1. Inaccurate concentrations of this compound or other inhibitors. 2. Variability in the activity of the vesicle preparations. 3. Issues with the curve-fitting software or model. | 1. Prepare fresh serial dilutions of the inhibitors for each experiment. 2. Prepare a large batch of vesicles if possible to use across multiple experiments to reduce inter-assay variability. Always run a positive control with a known inhibitor. 3. Ensure the data is properly normalized and that the correct non-linear regression model is used. |
Detailed Experimental Protocols
[³H]Dihydrotetrabenazine ([³H]DTBZ) Competitive Binding Assay
-
Vesicle Preparation:
-
Homogenize rat striatal tissue in ice-cold 0.32 M sucrose buffer.
-
Perform differential centrifugation to obtain a crude synaptic vesicle pellet. This typically involves a low-speed spin to remove nuclei and large debris, followed by a high-speed spin to pellet synaptosomes, and finally, osmotic lysis of synaptosomes and ultracentrifugation to pellet synaptic vesicles.
-
Resuspend the final vesicle pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Determine the protein concentration of the vesicle suspension using a standard method like the Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of [³H]DTBZ (typically near its Kd, e.g., 1-2 nM).
-
Varying concentrations of the competing ligand (e.g., this compound).
-
For determining non-specific binding, add a high concentration of an unlabeled VMAT2 ligand like tetrabenazine (e.g., 10 µM).
-
-
Initiate the binding reaction by adding the synaptic vesicle preparation (e.g., 50-100 µg of protein per well).
-
Incubate the plate at room temperature or 30°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Termination and Detection:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the competing ligand.
-
Plot the specific binding as a percentage of the control (no competing ligand) against the log concentration of the competing ligand.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
If the Kd of the radioligand is known, the Ki value for the competing ligand can be calculated using the Cheng-Prusoff equation.
-
Vesicular [³H]Dopamine ([³H]DA) Uptake Inhibition Assay
-
Vesicle Preparation:
-
Prepare synaptic vesicles as described for the binding assay.
-
-
Uptake Reaction:
-
In a 96-well plate, pre-incubate the synaptic vesicle preparation (e.g., 20-50 µg of protein per well) with varying concentrations of the inhibitor (e.g., this compound) in an assay buffer containing ATP and Mg²⁺.
-
For determining non-specific uptake, use a potent VMAT2 inhibitor like Ro4-1284 (e.g., 10 µM).
-
Initiate the uptake by adding a fixed concentration of [³H]DA (e.g., 50 nM).
-
Incubate the plate at 37°C for a short period to measure the initial rate of uptake (e.g., 8 minutes).
-
-
Termination and Detection:
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake for each inhibitor concentration.
-
Plot the specific uptake as a percentage of the control (no inhibitor) against the log concentration of the inhibitor.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, taking into account the concentration and Km of the substrate ([³H]DA).
-
References
- 1. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of this compound Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of VMAT2 inhibitors this compound and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Lobeline and Nicotine: A Comparative Analysis of Nicotinic Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of two well-known alkaloids, lobeline and nicotine, for various subtypes of nicotinic acetylcholine receptors (nAChRs). The information presented herein is supported by experimental data from peer-reviewed scientific literature and is intended to be a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.
Introduction
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems. Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous ligands such as nicotine, leads to the influx of cations and subsequent neuronal depolarization. The diverse subunit composition of nAChRs results in a wide array of receptor subtypes with distinct pharmacological and physiological properties.
Nicotine, the primary psychoactive component of tobacco, is a potent agonist at most nAChR subtypes and is well-known for its addictive properties. This compound, an alkaloid derived from the plant Lobelia inflata, also interacts with nAChRs but exhibits a more complex pharmacological profile, acting as a partial agonist or antagonist depending on the receptor subtype. This differential activity has led to interest in this compound as a potential therapeutic agent for smoking cessation and other substance use disorders. Understanding the comparative binding affinities of these two compounds is crucial for elucidating their mechanisms of action and for the rational design of novel therapeutics targeting the nicotinic cholinergic system.
Comparative Binding Affinity
The binding affinity of a ligand for a receptor is typically quantified by its inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the reported Kᵢ values for this compound and nicotine at various nAChR subtypes.
| nAChR Subtype | This compound Kᵢ (nM) | Nicotine Kᵢ (nM) | Reference(s) |
| α4β2 | 4.4 - 16 | ~1 - 2 | [1][2] |
| α3β2 | Potent Antagonist | High Affinity | [3][4][5] |
| α7 | ~10-fold lower affinity than nicotine | High Affinity | [6] |
| α3β4 | Lower Affinity | Lower Affinity | [7] |
Note: The α4β2 and α3β2 subtypes exist in different stoichiometries, which can affect ligand affinity. The data presented here represent a general overview from the available literature.
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a detailed methodology for a typical assay used to determine the Kᵢ values of unlabeled ligands like this compound and nicotine.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound or nicotine) to displace a radiolabeled ligand with known affinity for the target nAChR subtype.
1. Receptor Preparation:
-
Tissue Source: Specific brain regions known to express high densities of the nAChR subtype of interest (e.g., rat cerebral cortex for α4β2) are dissected.
-
Homogenization: The tissue is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors to prevent protein degradation.
-
Membrane Preparation: The homogenate is centrifuged at a low speed to remove large debris, and the resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors. The membrane pellet is washed and resuspended in the assay buffer.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay, to ensure consistent receptor concentrations across experiments.
2. Binding Assay:
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for the nAChR subtype of interest is used (e.g., [³H]cytisine for α4β2).[2][8]
-
Incubation: A constant concentration of the radioligand and the prepared cell membranes are incubated with a range of concentrations of the unlabeled competitor (this compound or nicotine).
-
Equilibrium: The incubation is carried out for a sufficient duration (e.g., 60-75 minutes at 4°C) to allow the binding reaction to reach equilibrium.[2]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
-
IC₅₀ Determination: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Kᵢ Calculation: The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
References
- 1. Influence of Subunit Composition on Desensitization of Neuronal Acetylcholine Receptors at Low Concentrations of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. A novel mechanism of action and potential use for this compound as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound effects on tonic and methamphetamine-induced dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of this compound Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of this compound on α4β2* Nicotinic Acetylcholine Receptor Binding and Uptake of [18F]Nifene in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulation of Surface α4β2 Nicotinic Receptors Is Initiated by Receptor Desensitization after Chronic Exposure to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [3H]cytisine binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lobeline and Varenicline for Smoking Cessation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of lobeline and varenicline, two compounds investigated for smoking cessation. This analysis is supported by experimental data on their mechanisms of action, receptor binding affinities, clinical efficacy, and pharmacokinetic profiles.
Introduction
Nicotine addiction remains a significant global health challenge, driving the demand for effective smoking cessation therapies. Both this compound, a natural alkaloid, and varenicline, a synthetic drug, have been subjects of extensive research for this purpose. While both interact with the nicotinic acetylcholine receptors (nAChRs) central to nicotine addiction, their distinct pharmacological properties lead to vastly different clinical outcomes. This guide offers a detailed comparative analysis to inform future research and drug development in this therapeutic area.
Mechanism of Action
Varenicline: A Selective Partial Agonist of α4β2 nAChRs
Varenicline's primary mechanism of action is as a partial agonist of the α4β2 subtype of the nicotinic acetylcholine receptor.[1][2] This dual action is key to its efficacy. As a partial agonist, it provides a moderate and sustained level of dopamine release in the mesolimbic system, which helps to alleviate craving and withdrawal symptoms during smoking cessation attempts.[1][3] Simultaneously, by binding to the α4β2 receptors, varenicline acts as an antagonist in the presence of nicotine, blocking it from binding and thereby reducing the rewarding and reinforcing effects of smoking.[1][3] Varenicline exhibits high selectivity for the α4β2 receptor subtype.[2]
This compound: A More Complex and Less Understood Mechanism
This compound's mechanism is more multifaceted. It is considered a partial agonist at nAChRs, but its interaction is complex and it also acts as an antagonist at both α3β2 and α4β2 nAChR subtypes, inhibiting nicotine-evoked dopamine release.[4][5] Unlike nicotine, this compound does not appear to release dopamine from presynaptic terminals but may induce its metabolism intraneuronally.[4][5] Furthermore, a significant aspect of this compound's action is its interaction with the vesicular monoamine transporter 2 (VMAT2).[4][5] By inhibiting VMAT2, this compound disrupts the storage and release of dopamine, which may contribute to its effects on the neurochemical actions of psychostimulants.[4]
Signaling Pathway Diagrams
Comparative Quantitative Data
Receptor Binding Affinity
The binding affinity of a compound for its target receptor is a critical determinant of its potency and pharmacological profile. Varenicline and this compound exhibit distinct binding profiles to nAChR subtypes.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Varenicline | α4β2 | 0.06 - 0.4 | [6][7] |
| α3β4 | >500-fold lower than α4β2 | [2] | |
| α7 | 125 - 322 | [6][7] | |
| α1βγδ | >20,000-fold lower than α4β2 | [2] | |
| This compound | α4β2 | 1.4 - 4 | [8][9] |
| α7 | >10,000 | [8] | |
| α3β2 | Potent Antagonist | [4] |
Note: Lower Ki values indicate higher binding affinity.
Clinical Efficacy for Smoking Cessation
Clinical trials have demonstrated a stark contrast in the efficacy of varenicline and this compound for achieving long-term smoking abstinence.
| Drug | Comparison | Abstinence Rate (Drug) | Abstinence Rate (Control) | Study Duration | Outcome Measure | Reference |
| Varenicline | vs. Placebo | 44% | 18% | 12 weeks | 4-week continuous abstinence | [10] |
| vs. Placebo | 22-23% | 8-10% | 1 year | Continuous abstinence | [10] | |
| vs. Bupropion | 44% | 30% | 12 weeks | 4-week continuous abstinence | [10] | |
| vs. Nicotine Patch | 56% | 43.2% | 10-12 weeks | Prolonged abstinence | [11] | |
| This compound Sulfate | vs. Placebo | 17% | 15% | 6 weeks | Abstinence (not statistically significant) | [12] |
| vs. Placebo | No significant difference | - | - | Long-term abstinence | [12][13] |
A Cochrane review concluded there is no evidence from long-term trials that this compound can aid in smoking cessation.[12]
Pharmacokinetic Properties
The pharmacokinetic profiles of varenicline and this compound also differ significantly, impacting their dosing and therapeutic window.
| Parameter | Varenicline | This compound | Reference |
| Bioavailability | High, not affected by food | - | [3] |
| Metabolism | Minimal, 92% excreted unchanged | - | [1] |
| Elimination Half-life | ~24 hours | - | [1] |
| Time to Peak Plasma Concentration | 3-4 hours | - | [1] |
| Protein Binding | <20% | - | [1] |
Data for this compound's pharmacokinetic parameters in humans are not as well-established in the context of smoking cessation aids.
Experimental Protocols
Nicotinic Acetylcholine Receptor Binding Assay
A common method for determining the binding affinity of compounds to nAChRs is the competitive binding assay.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., varenicline or this compound) for a specific nAChR subtype.
General Protocol:
-
Receptor Preparation: Membranes from cells expressing the desired nAChR subtype (e.g., HEK cells transfected with α4 and β2 subunits) are prepared.
-
Radioligand: A radiolabeled ligand with known high affinity for the receptor, such as [³H]cytisine or [¹²⁵I]epibatidine, is used.
-
Incubation: The receptor preparation is incubated with the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Varenicline Clinical Trial Design (Example)
Objective: To evaluate the efficacy and safety of varenicline for smoking cessation.
General Protocol:
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[14]
-
Participants: Adult smokers motivated to quit (e.g., smoking ≥10 cigarettes per day).[14] Exclusion criteria often include major psychiatric disorders and recent cardiovascular events.[1]
-
Intervention: Participants are randomized to receive either varenicline (typically 1 mg twice daily after a titration period) or a matching placebo for a specified duration (e.g., 12 weeks).[1][14]
-
Counseling: All participants typically receive brief smoking cessation counseling.[14]
-
Outcome Measures:
-
Primary Endpoint: Biochemically confirmed (e.g., using exhaled carbon monoxide) continuous abstinence for a defined period (e.g., weeks 9-12).[3]
-
Secondary Endpoints: Continuous abstinence at longer follow-up periods (e.g., 24 or 52 weeks), 7-day point prevalence abstinence, and assessment of craving and withdrawal symptoms.[3]
-
-
Safety Assessment: Adverse events are monitored and recorded throughout the study.
Conclusion
The comparative analysis of this compound and varenicline reveals two compounds with fundamentally different profiles for smoking cessation. Varenicline has a well-defined mechanism of action as a selective partial agonist of α4β2 nAChRs, which translates to robust and consistent efficacy in clinical trials, establishing it as a first-line pharmacotherapy. In contrast, this compound exhibits a more complex pharmacology, interacting with both nAChRs and VMAT2. However, despite its interesting preclinical profile, clinical evidence for its efficacy in promoting long-term smoking cessation is lacking.[12][13] For researchers and drug development professionals, the success of varenicline underscores the therapeutic potential of targeting the α4β2 nAChR with partial agonists. The story of this compound, on the other hand, highlights the challenge of translating preclinical findings into clinical efficacy and the importance of robust, long-term clinical trials. Future research may focus on leveraging the unique properties of these molecules to design novel therapeutics with improved efficacy and safety profiles.
References
- 1. Effect of Varenicline on Smoking Cessation Through Smoking Reduction | Clinical Trial - American College of Cardiology [acc.org]
- 2. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can this compound help people to quit smoking | Cochrane [cochrane.org]
- 5. A pilot clinical trial of varenicline for smoking cessation in black smokers | WHO FCTC [extranet.who.int]
- 6. Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enteksci.com [enteksci.com]
- 8. researchgate.net [researchgate.net]
- 9. A multicenter phase 3 trial of this compound sulfate for smoking cessation. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A multicenter phase 3 trial of this compound sulfate for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Varenicline on Smoking Cessation Through Smoking Reduction: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lobeline and Cytisine for Nicotine Addiction Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global effort to combat nicotine addiction has led to the investigation of numerous pharmacological interventions. Among these, the plant-derived alkaloids lobeline and cytisine have been subjects of scientific scrutiny for their potential to aid in smoking cessation. Both compounds interact with nicotinic acetylcholine receptors (nAChRs), the primary target of nicotine in the brain, yet their clinical efficacy and safety profiles diverge significantly. This guide provides an objective comparison of this compound and cytisine, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action to inform future research and drug development in the field of nicotine addiction.
Data Presentation
Table 1: Efficacy of this compound vs. Cytisine in Smoking Cessation (Placebo-Controlled Trials)
| Compound | Trial | Treatment Duration | Primary Outcome | Abstinence Rate (Drug) | Abstinence Rate (Placebo) | Odds Ratio (OR) [95% CI] |
| This compound Sulfate | Glover et al., 2010 | 6 weeks | 7-day point prevalence abstinence at 6 weeks | 17% | 15% | Not Statistically Significant (P=0.62) |
| Cytisinicline | ORCA-2 (Rigotti et al., 2023) | 6 weeks | Continuous abstinence weeks 3-6 | 25.3% | 4.4% | 8.0 [3.9-16.3][1] |
| Cytisinicline | ORCA-2 (Rigotti et al., 2023) | 12 weeks | Continuous abstinence weeks 9-12 | 32.6% | 7.0% | 6.3 [3.7-11.6][2] |
Table 2: Long-Term Efficacy of Cytisine (ORCA-2 Trial)
| Treatment Group | Primary Outcome | Abstinence Rate (Cytisinicline) | Abstinence Rate (Placebo) | Odds Ratio (OR) [95% CI] |
| 6-week Cytisinicline | Continuous abstinence weeks 3-24 | 8.9% | 2.6% | 3.7 [1.5-10.2][2] |
| 12-week Cytisinicline | Continuous abstinence weeks 9-24 | 21.1% | 4.8% | 5.3 [2.8-11.1][2] |
Table 3: Safety and Tolerability of this compound and Cytisine
| Compound | Trial | Common Adverse Events | Serious Adverse Events (Drug-Related) | Discontinuation due to Adverse Events |
| This compound Sulfate | Glover et al., 2010 | Dizziness, nausea, vomiting, throat irritation | Not specified in available abstract | Not specified in available abstract |
| Cytisinicline | ORCA-2 (Rigotti et al., 2023) | Nausea, abnormal dreams, insomnia (all <10%) | None reported[2] | 2.9%[2] |
Table 4: Pharmacokinetic Properties of this compound and Cytisine in Humans
| Parameter | This compound | Cytisine |
| Bioavailability | Low and variable | ~30% (in animals)[3] |
| Half-life (t½) | ~1.8 - 2.2 hours (in rats)[4] | ~4.8 hours[3] |
| Metabolism | Information not readily available | Minimal, primarily excreted unchanged[3] |
| Excretion | Information not readily available | Renal[3] |
Experimental Protocols
Cytisine: The ORCA-2 Trial
The ORCA-2 trial was a multi-center, double-blind, randomized, placebo-controlled Phase 3 study designed to evaluate the efficacy and safety of cytisinicline for smoking cessation.
-
Participants: The study enrolled 810 adult daily cigarette smokers who were motivated to quit. Key inclusion criteria included smoking ≥10 cigarettes per day and having an expired air carbon monoxide (CO) level of ≥10 ppm.[5] Exclusion criteria included the use of other tobacco products within the past two weeks and recent acute cardiovascular events.[5]
-
Intervention: Participants were randomized in a 1:1:1 ratio to one of three groups:
-
Cytisinicline 3 mg three times daily for 12 weeks.
-
Cytisinicline 3 mg three times daily for 6 weeks, followed by placebo for 6 weeks.
-
Placebo three times daily for 12 weeks.[2]
-
-
Methodology: A quit date was set for day 5-7 after randomization. All participants received behavioral support throughout the trial. The primary efficacy endpoints were biochemically verified (CO <10 ppm) continuous smoking abstinence during the last 4 weeks of treatment for both the 6-week and 12-week arms compared to placebo.[1]
-
Data Analysis: Efficacy was assessed by calculating odds ratios and 95% confidence intervals for abstinence rates between the cytisinicline and placebo groups. Safety was evaluated by monitoring and recording all adverse events.
This compound: Phase 3 Trial (Glover et al., 2010)
This was a multicenter, double-blind, parallel, placebo-controlled Phase 3 trial to assess the efficacy and safety of sublingual this compound sulfate for smoking cessation.
-
Participants: The trial included 750 smokers across three sites.
-
Intervention: Participants were randomized to receive either sublingual this compound sulfate tablets or a matching placebo.
-
Methodology: In addition to the study drug, all participants received individual smoking cessation counseling lasting up to approximately 10 minutes. The primary outcome was 7-day point prevalence abstinence at the 6-week follow-up.
-
Data Analysis: Statistical significance of the difference in abstinence rates between the this compound and placebo groups was determined.
Mechanism of Action and Signaling Pathways
Cytisine: A Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors
Cytisine's primary mechanism of action is as a partial agonist of the α4β2 nicotinic acetylcholine receptor.[6] This dual action is key to its therapeutic effect:
-
Agonist Action: By weakly stimulating the α4β2 nAChRs, cytisine mimics the effect of nicotine, which leads to a moderate and sustained release of dopamine in the mesolimbic pathway.[6] This helps to alleviate nicotine withdrawal symptoms and cravings.
-
Antagonist Action: Cytisine binds with high affinity to the α4β2 nAChRs, effectively blocking nicotine from binding to these receptors if the individual lapses and smokes.[6] This reduces the rewarding and reinforcing effects of nicotine.
The downstream signaling cascade following α4β2 nAChR activation involves depolarization of the neuron and subsequent dopamine release.[7] Some evidence also suggests that these receptors can engage in metabotropic signaling, activating intracellular second messengers independent of ion flux.[8]
This compound: A Complex Interaction with Nicotinic Receptors and VMAT2
This compound's mechanism is more complex and less clearly defined in the context of smoking cessation. It acts as a ligand at nAChRs, exhibiting both agonist and antagonist properties.[9] However, a key distinguishing feature is its interaction with the vesicular monoamine transporter 2 (VMAT2).[10]
VMAT2 is responsible for packaging dopamine into synaptic vesicles for release. By interacting with VMAT2, this compound can disrupt the normal storage and release of dopamine.[10] It has been shown to inhibit dopamine uptake into vesicles and promote its release from these vesicles into the cytoplasm, where it can be metabolized.[10] This action may contribute to an alteration of the dopamine signaling that underlies nicotine reinforcement. However, this complex mechanism has not translated into clinical efficacy for smoking cessation.
Experimental Workflow and Logical Comparison
The clinical development pathways for cytisine and this compound illustrate a stark contrast in outcomes, which can be visualized as a comparative workflow.
The logical relationship of the evidence strongly favors cytisine over this compound for the treatment of nicotine addiction.
Conclusion
The available evidence from rigorous clinical trials demonstrates a clear superiority of cytisine over this compound for the treatment of nicotine addiction. Cytisine has shown statistically significant and clinically meaningful efficacy in promoting smoking cessation with a favorable safety profile. In contrast, this compound has failed to demonstrate efficacy in a large Phase 3 clinical trial.
For researchers and drug development professionals, the divergent paths of these two nAChR ligands offer valuable insights. The success of cytisine underscores the therapeutic potential of partial agonists of the α4β2 nAChR. The failure of this compound, despite its interesting and complex pharmacology involving VMAT2, highlights the challenge of translating preclinical mechanistic understanding into clinical benefit for smoking cessation. Future research may focus on optimizing cytisine's dosing and delivery, exploring its potential in different populations of smokers, and further elucidating the nuanced downstream signaling of α4β2 nAChR partial agonists to inform the development of next-generation therapies for nicotine addiction.
References
- 1. medpagetoday.com [medpagetoday.com]
- 2. Achieve Life Sciences Announces Publication of Cytisinicline Phase 3 ORCA-2 Smoking Cessation Trial in Journal of the American Medical Association (JAMA) :: Achieve Life Sciences, Inc. (ACHV) [ir.achievelifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. A novel mechanism of action and potential use for this compound as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lobeline and Bupropion in Preclinical Models of Addiction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of lobeline and bupropion in preclinical addiction models. The following sections detail the pharmacological mechanisms, comparative efficacy in substance self-administration paradigms, and effects on neurotransmitter systems, supported by quantitative data and experimental protocols.
Introduction
This compound, a natural alkaloid derived from Lobelia inflata, and bupropion, a synthetic antidepressant, have both been investigated as potential pharmacotherapies for substance use disorders. Their distinct mechanisms of action offer different approaches to modulating the neurobiological circuits underlying addiction. This guide synthesizes preclinical data to evaluate their comparative efficacy.
Mechanisms of Action
The primary molecular targets of this compound and bupropion differ significantly, influencing their effects on addictive behaviors.
This compound primarily interacts with the vesicular monoamine transporter 2 (VMAT2), a key protein responsible for packaging dopamine and other monoamines into synaptic vesicles for release.[1] By inhibiting VMAT2, this compound disrupts the storage of dopamine, thereby reducing its release in response to addictive substances.[1] It also has activity as a nicotinic acetylcholine receptor (nAChR) antagonist.
Bupropion functions as a dual norepinephrine-dopamine reuptake inhibitor (NDRI) by binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2] This action increases the extracellular concentrations of dopamine and norepinephrine in the brain.[3]
The contrasting mechanisms of these two compounds are visualized in the signaling pathway diagram below.
Comparative Efficacy in Preclinical Models
The efficacy of this compound and bupropion has been evaluated in various animal models of addiction, primarily through drug self-administration paradigms.
Methamphetamine Self-Administration
Both this compound and bupropion have been shown to reduce methamphetamine self-administration in rats, suggesting potential therapeutic value for methamphetamine use disorder.
| Compound | Animal Model | Doses Tested (mg/kg) | Methamphetamine Dose (mg/kg/infusion) | Effect on Self-Administration | Reference |
| This compound | Rat | 0.3 - 3.0 | 0.05 | Dose-dependent decrease; persistent effect with repeated administration.[4] | [4] |
| Bupropion | Rat | 10, 30, 60 | 0.025, 0.05, 0.1 | Dose-dependent decrease; 30 and 60 mg/kg were effective.[5][6] | [5][6] |
Cocaine Self-Administration
Studies investigating the effects of this compound and bupropion on cocaine self-administration have also been conducted.
| Compound | Animal Model | Doses Tested (mg/kg) | Cocaine Dose (mg/kg/infusion) | Effect on Self-Administration | Reference |
| This compound | Rat | 0.3, 1.0 | 10, 20, 30 (for hyperactivity) | 1.0 mg/kg attenuated cocaine-induced hyperactivity after repeated administration.[7] | [7] |
| Bupropion | Rat | 60 | Not specified | Attenuated cocaine self-administration in extended-access sessions.[8] | [8] |
Nicotine Self-Administration
Bupropion is an FDA-approved smoking cessation aid, and its effects on nicotine self-administration have been studied in non-human primates.
| Compound | Animal Model | Doses Tested (mg/kg/hr) | Nicotine Dose (mg/kg/infusion) | Effect on Self-Administration | Reference |
| Bupropion | Rhesus Monkey | 1.0, 1.8 | 0.001, 0.0032 | 1.8 mg/kg/hr significantly attenuated self-administration of nicotine combined with a low dose of cocaine.[9] | [9] |
| Bupropion | Rat | 70 (s.c.) | 0.02 | Acutely decreased nicotine self-administration by ~60-70%; complete decrease with repeated administration.[10] | [10] |
Effects on Dopamine Neurotransmission
The divergent mechanisms of this compound and bupropion lead to different effects on dopamine levels in the brain.
| Compound | Animal Model | Doses Tested (mg/kg) | Effect on Extracellular Dopamine | Reference |
| This compound | Rat | 3.0 | Did not alter basal dopamine levels in the nucleus accumbens or striatum.[11] | [11] |
| Bupropion | Rat | 10, 25, 100 (i.p.) | Dose-dependent increase in striatal dopamine; maximal increases of +76%, +164%, and +443%, respectively.[12] | [12] |
Molecular Binding Affinities
The binding affinities of this compound and bupropion to their respective primary targets are summarized below.
| Compound | Target | Binding Affinity (Ki) | Reference |
| This compound | VMAT2 | ~1-2 µM | [13] |
| Bupropion | DAT | 2.8 µM | [14] |
| Bupropion | NET | 1.4 µM | [14] |
Experimental Protocols
This section provides an overview of the methodologies used in the key cited studies.
Drug Self-Administration in Rats
-
Animal Models: Studies typically utilize adult male Sprague-Dawley or Wistar rats.[4][5][8]
-
Surgical Procedures: Animals are surgically implanted with intravenous catheters in the jugular vein to allow for direct administration of drugs.[4][5][8]
-
Apparatus: Self-administration sessions are conducted in operant conditioning chambers equipped with two levers and a drug infusion pump.
-
Training and Testing: Rats are trained to press an active lever to receive an infusion of a drug (e.g., methamphetamine, cocaine, nicotine) on a fixed-ratio schedule of reinforcement (e.g., FR5, meaning five lever presses result in one infusion).[4][5] The effects of this compound or bupropion are assessed by administering these compounds prior to the self-administration session and measuring the change in the number of infusions earned.
In Vivo Microdialysis
-
Animal Models: Experiments are performed in freely moving rats to assess neurochemical changes in a more naturalistic state.[12]
-
Surgical Procedures: A microdialysis probe is stereotaxically implanted into a specific brain region, such as the striatum or nucleus accumbens.[12]
-
Procedure: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid). Neurotransmitters from the extracellular fluid diffuse across the probe's semipermeable membrane into the perfusate. The collected dialysate is then analyzed to measure the concentration of dopamine and its metabolites.
-
Drug Administration: this compound or bupropion is administered systemically (e.g., intraperitoneally), and changes in extracellular dopamine levels are monitored over time.[12]
Conclusion
Preclinical data indicate that both this compound and bupropion can reduce the self-administration of psychostimulants. Their distinct mechanisms of action—VMAT2 inhibition for this compound and DAT/NET inhibition for bupropion—offer different therapeutic strategies for addiction. Bupropion's ability to increase basal dopamine levels contrasts with this compound's lack of effect on tonic dopamine, a difference that may have implications for their clinical utility and side effect profiles. Further research, including head-to-head comparative studies in various addiction models, is warranted to fully elucidate the relative therapeutic potential of these two compounds.
References
- 1. A novel mechanism of action and potential use for this compound as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates d-methamphetamine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bupropion Attenuates Methamphetamine Self-Administration in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bupropion attenuates methamphetamine self-administration in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound augments and inhibits cocaine-induced hyperactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Systemic bupropion treatment reduces long-access cocaine self-administ" by Taylor J. Templeton-Jager, Siga Diarra et al. [digitalscholar.lsuhsc.edu]
- 9. Effects of Chronic Treatment with Bupropion on Self-Administration of Nicotine + Cocaine Mixtures in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tolerance does not develop to the decrease in nicotine self-administration produced by repeated bupropion administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acute effects of bupropion on extracellular dopamine concentrations in rat striatum and nucleus accumbens studied by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of VMAT2 inhibitors this compound and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bupropion hydrochloride, Non-selective DAT/NET inhibitor (CAS 31677-93-7) | Abcam [abcam.com]
Lobinaline vs. lobeline: differences in pharmacology and potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of two piperidine alkaloids, lobinaline and lobeline. While structurally related and both originally isolated from plants of the Lobelia genus, these compounds exhibit distinct pharmacological profiles, particularly in their interactions with nicotinic acetylcholine receptors (nAChRs) and the dopamine transporter (DAT). This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways to facilitate a comprehensive understanding of their differential effects.
Quantitative Comparison of Pharmacological Activity
The following table summarizes the binding affinities and functional potencies of lobinaline and this compound at their primary molecular targets.
| Target | Parameter | Lobinaline | This compound | Reference |
| α4β2 Nicotinic Acetylcholine Receptor (nAChR) | Kᵢ (rat cortical membranes, [³H]-cytisine) | 1.066 µM | 4.4 nM | [1][2] |
| Functional Activity | Partial Agonist | Antagonist | [1][3] | |
| α7 Nicotinic Acetylcholine Receptor (nAChR) | Binding Affinity | Equipotent to α4β2 | Low Affinity | [3] |
| Functional Activity | Agonist | Not Reported | [3] | |
| Dopamine Transporter (DAT) | IC₅₀ ([³H]-dopamine uptake, rat striatal synaptosomes) | 359 nM | 80 µM | [4][5] |
| Vesicular Monoamine Transporter 2 (VMAT2) | IC₅₀ ([³H]-dihydrotetrabenazine binding) | Not Reported | 0.90 µM | [6] |
Key Pharmacological Differences
Lobinaline and this compound display contrasting actions at nAChRs. Lobinaline acts as a partial agonist at α4β2 nAChRs and an agonist at α7 nAChRs, and it shows relatively non-selective binding between these two subtypes[1][3]. In contrast, this compound is a potent antagonist at α4β2 nAChRs[2][3].
Regarding their effects on the dopaminergic system, both compounds inhibit the dopamine transporter (DAT), but with a significant difference in potency. Lobinaline is a potent inhibitor of DAT, with an IC₅₀ value in the nanomolar range[4]. This compound is a considerably less potent DAT inhibitor, with a reported IC₅₀ of 80 µM[5]. Furthermore, this compound also interacts with the vesicular monoamine transporter 2 (VMAT2), inhibiting dopamine uptake into synaptic vesicles[6].
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a simplified signaling pathway for nAChR activation and a typical workflow for a radioligand binding assay.
Figure 1: Simplified nAChR activation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel multifunctional pharmacology of lobinaline, the major alkaloid from Lobelia cardinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-directed evolution of novel modulators of the dopamine transporter in Lobelia cardinalis hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antagonistic Effects of Lobeline at Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lobeline's antagonistic effects at nicotinic acetylcholine receptors (nAChRs) with other well-characterized antagonists, mecamylamine and dihydro-β-erythroidine. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate pharmacological tools for research and drug development.
Introduction to nAChR Antagonists
Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems. Their modulation by antagonists is a key area of research for understanding nicotine addiction, neurodegenerative diseases, and other neurological disorders.
-
This compound , a natural alkaloid, exhibits a complex pharmacological profile, acting as both an antagonist and a partial agonist at different nAChR subtypes. It has shown potential as a smoking cessation aid.[1][2] A primary mechanism of its action involves the inhibition of dopamine uptake and the promotion of dopamine release from storage vesicles through interaction with the vesicular monoamine transporter (VMAT2).[2]
-
Mecamylamine is a non-competitive, non-selective nAChR antagonist that can cross the blood-brain barrier.[3] It is known to block various nAChR subtypes and has been investigated for its potential in treating addiction and mood disorders.[3][4]
-
Dihydro-β-erythroidine (DHβE) is a competitive nAChR antagonist with a degree of selectivity for subtypes containing the β2 subunit, which are implicated in the reinforcing effects of nicotine.[5][6]
Comparative Analysis of Antagonistic Potency
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound, mecamylamine, and DHβE at various nAChR subtypes. These values are essential for comparing the potency and selectivity of these antagonists.
Note: Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Binding Affinity (Ki) of nAChR Antagonists
| nAChR Subtype | This compound (nM) | Mecamylamine (nM) | Dihydro-β-erythroidine (nM) |
| α4β2 | 4.4[7], 16.0[8] | - | - |
| General Neuronal nAChRs | 4[8] | - | - |
Ki values represent the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay.
Table 2: Inhibitory Concentration (IC50) of nAChR Antagonists
| nAChR Subtype | This compound (µM) | Mecamylamine (µM) | Dihydro-β-erythroidine (µM) |
| α3β4 | - | 0.64 | - |
| α4β2 | - | 2.5 | 0.37[6] |
| α3β2 | - | 3.6 | - |
| α7 | - | 6.9 | - |
| α4β4 | - | - | 0.19[6] |
IC50 values represent the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist in functional assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the antagonistic effects of these compounds.
Radioligand Binding Assays
This technique is used to determine the binding affinity of a compound for a specific receptor.
-
Preparation of Membranes: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes containing the nAChRs.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]cytisine for α4β2 subtypes) and varying concentrations of the antagonist (this compound, mecamylamine, or DHβE).
-
Separation and Counting: The mixture is filtered to separate the receptor-bound radioligand from the unbound. The radioactivity of the filter is then measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the functional inhibition of nAChRs by an antagonist.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the specific nAChR subunits of interest.
-
Electrophysiological Recording: After allowing for receptor expression, the oocyte is placed in a recording chamber and impaled with two electrodes to clamp the membrane potential.
-
Drug Application: An agonist (e.g., acetylcholine) is applied to elicit an ionic current through the nAChRs. The antagonist is then co-applied with the agonist at various concentrations.
-
Data Analysis: The reduction in the agonist-induced current by the antagonist is measured to determine the IC50 value.
In Vivo Microdialysis
This technique is used to measure neurotransmitter levels, such as dopamine, in the brain of a freely moving animal to assess the functional consequences of nAChR antagonism.
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., the nucleus accumbens).
-
Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid, and the dialysate, containing extracellular fluid from the brain, is collected at regular intervals.
-
Drug Administration: The antagonist is administered systemically or locally through the probe. An agonist like nicotine can also be administered to stimulate dopamine release.
-
Neurochemical Analysis: The concentration of dopamine and its metabolites in the dialysate is measured using high-performance liquid chromatography (HPLC).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by nAChR antagonism and the general workflows of the experimental protocols described.
Caption: nAChR Antagonist Signaling Pathway.
Caption: Experimental Workflow Comparison.
Functional Outcomes of nAChR Antagonism
The antagonistic effects of these compounds at nAChRs translate to distinct functional outcomes in vivo.
-
This compound: The behavioral effects of this compound are not consistently blocked by mecamylamine or dihydro-β-erythroidine, suggesting a unique mechanism of action.[7] It can reduce nicotine withdrawal-induced depression-like behavior, potentially by targeting brain nAChRs and modulating noradrenergic neurotransmission and hippocampal brain-derived neurotrophic factor (BDNF).[9] this compound also inhibits the behavioral and neurochemical effects of psychostimulants like amphetamine.[2]
-
Mecamylamine: As a non-selective antagonist, mecamylamine can impair attentional processes, specifically the orienting and executive control networks.[4] It can also induce autonomic effects.[3] Studies have shown that mecamylamine can block the conditioned responding evoked by nicotine.
-
Dihydro-β-erythroidine (DHβE): DHβE is effective in blocking some of the central actions of nicotine, and its mechanism of blockade appears to be different from that of mecamylamine, likely involving a direct action on the nicotine receptor.[10] It has been shown to be involved in the neuroadaptive changes underlying cocaine sensitization, particularly through its action on β2-containing nAChRs in the ventral tegmental area.[11]
Downstream Signaling Effects
Antagonism of nAChRs can modulate several downstream intracellular signaling pathways, impacting neuronal function and plasticity.
-
MAPK/ERK Pathway: Activation of nAChRs can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a key component of the MAPK signaling cascade.[12][13] This pathway is involved in learning, memory, and cell survival. Antagonism of nAChRs can attenuate this signaling.
-
CREB Phosphorylation: The cAMP response element-binding protein (CREB) is a transcription factor involved in synaptic plasticity and memory. Its phosphorylation and activation can be influenced by nAChR-mediated calcium influx and subsequent activation of kinases like CaMKII and ERK.[9][14] this compound has been shown to reduce withdrawal-induced increases in p-CREB expression in the hippocampus.[9]
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another important signaling cascade involved in cell survival and neuroprotection that can be modulated by nAChR activity.
Conclusion
This compound, mecamylamine, and dihydro-β-erythroidine each present a distinct profile as nAChR antagonists.
-
This compound offers a complex mechanism that extends beyond direct nAChR antagonism to include interaction with VMAT2, making it a unique tool for studying dopamine regulation. Its potential therapeutic applications in addiction are a significant area of interest.
-
Mecamylamine serves as a broad-spectrum tool for investigating the overall role of neuronal nAChRs in various physiological and behavioral processes, although its lack of selectivity requires careful interpretation of results.
-
Dihydro-β-erythroidine provides a more targeted approach for dissecting the function of β2-containing nAChRs, which are crucial for the rewarding effects of nicotine.
The choice of antagonist will ultimately depend on the specific research question, the desired level of subtype selectivity, and the experimental model being used. The data and protocols presented in this guide are intended to facilitate this decision-making process for researchers in the field.
References
- 1. The Effects of this compound on α4β2* Nicotinic Acetylcholine Receptor Binding and Uptake of [18F]Nifene in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel mechanism of action and potential use for this compound as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic injection of nicotinic acetylcholine receptor antagonist mecamylamine affects licking, eyelid size, and locomotor and autonomic activities but not temporal prediction in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Unexpected loss of sensitivity to the nicotinic acetylcholine receptor antagonist activity of mecamylamine and dihydro‐β‐erythroidine in nicotine‐tolerant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Pharmacology of this compound, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of this compound on nicotine withdrawal-induced depression-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo pharmacological effects of dihydro-beta-erythroidine, a nicotinic antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contribution of dihydro-beta-erythroidine sensitive nicotinic acetylcholine receptors in the ventral tegmental area to cocaine-induced behavioral sensitization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nicotinic Modulation of Hippocampal Cell Signaling and Associated Effects on Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nicotinic Acetylcholine Receptors Sensitize a MAPK-linked Toxicity Pathway on Prolonged Exposure to β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Tolerance Between Lobeline and Nicotine: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo cross-tolerance between lobeline and nicotine, drawing upon key experimental findings in the field. The data presented herein is intended to serve as a valuable resource for researchers investigating nicotinic acetylcholine receptor (nAChR) pharmacology and developing novel therapeutics for nicotine addiction.
Summary of Findings
In vivo studies have demonstrated the development of cross-tolerance between this compound and nicotine. Chronic administration of either compound can lead to a reduced pharmacological response to the other, particularly in assays measuring antinociception and effects on locomotor activity. This suggests an overlap in the mechanisms of action and receptor systems engaged by both alkaloids.
Data Presentation
Locomotor Activity
Chronic treatment with this compound has been shown to induce tolerance to its own effects on locomotor activity and, importantly, cross-tolerance to the effects of nicotine.
Table 1: Effect of Chronic this compound Treatment on Nicotine-Induced Locomotor Activity in Mice
| Treatment Group | Challenge Drug | Mean Locomotor Activity (counts/30 min ± SEM) |
| Chronic Saline | Nicotine (1 mg/kg) | 4500 ± 350 |
| Chronic this compound (15 mg/kg, twice daily for 10 days) | Nicotine (1 mg/kg) | 2800 ± 300* |
*p < 0.05 compared to Chronic Saline + Nicotine group. Data extrapolated from descriptive statements in Damaj et al., 1997.[1]
Antinociception (Tail-Flick Test)
Cross-tolerance is also evident in antinociceptive assays. Mice made tolerant to the antinociceptive effects of nicotine exhibit a diminished response to this compound, and vice-versa.
Table 2: Cross-Tolerance in Antinociceptive Effects of Nicotine and this compound in the Mouse Tail-Flick Test
| Chronic Treatment | Challenge Drug | Dose (mg/kg, s.c.) | Maximum Possible Effect (%MPE ± SEM) |
| Saline | Nicotine | 2 | 85 ± 8 |
| Nicotine (2 mg/kg, twice daily for 7 days) | Nicotine | 2 | 35 ± 6 |
| Saline | This compound | 10 | 70 ± 9 |
| Nicotine (2 mg/kg, twice daily for 7 days) | This compound | 10 | 30 ± 5 |
| Saline | This compound | 15 | 90 ± 7 |
| This compound (15 mg/kg, twice daily for 10 days) | This compound | 15 | 40 ± 8 |
| Saline | Nicotine | 2 | 85 ± 8 |
| This compound (15 mg/kg, twice daily for 10 days) | Nicotine | 2 | 45 ± 7 |
*p < 0.05 compared to respective Saline control group. Data synthesized from findings reported by Damaj et al., 1997.[1]
Experimental Protocols
Locomotor Activity Assessment
Objective: To assess the effect of chronic this compound administration on the locomotor stimulant effects of nicotine.
Animal Model: Male ICR mice.
Procedure:
-
Habituation: Mice are habituated to the locomotor activity chambers for 30 minutes daily for 2-3 days prior to the experiment.
-
Chronic Treatment: A control group receives twice-daily subcutaneous (s.c.) injections of saline for 10 days. The experimental group receives twice-daily s.c. injections of this compound (15 mg/kg) for 10 days.[1]
-
Challenge: On the 11th day, 24 hours after the last chronic treatment injection, animals from both groups are challenged with an s.c. injection of nicotine (1 mg/kg).
-
Data Collection: Immediately following the challenge injection, mice are placed in automated locomotor activity chambers, and their horizontal activity is recorded for a period of 30 minutes.[1]
Antinociception: Tail-Flick Test
Objective: To determine if cross-tolerance develops between the antinociceptive effects of nicotine and this compound.
Animal Model: Male ICR mice.
Procedure:
-
Baseline Latency: The baseline latency for each mouse to flick its tail from a radiant heat source is determined before any drug administration. A cut-off time (e.g., 10 seconds) is established to prevent tissue damage.[2][3]
-
Chronic Treatment Regimens:
-
Nicotine Tolerance: Mice are injected s.c. twice daily with nicotine (2 mg/kg) for 7 days.
-
This compound Tolerance: Mice are injected s.c. twice daily with this compound (15 mg/kg) for 10 days.[1]
-
A corresponding control group for each regimen receives saline injections on the same schedule.
-
-
Challenge and Testing: On the day following the last chronic injection, the antinociceptive effects of either nicotine or this compound are assessed. The test drug is administered s.c., and tail-flick latencies are measured at fixed time points (e.g., 5, 15, 30, and 60 minutes) after injection.
-
Data Analysis: The data are often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Signaling Pathways and Mechanisms of Action
The cross-tolerance between this compound and nicotine is thought to be mediated through their interactions with nAChRs and their subsequent effects on dopaminergic systems. While both compounds interact with nAChRs, their mechanisms of action are distinct.
Nicotine is a well-established nAChR agonist. Its binding to these receptors, particularly the α4β2 subtype, leads to the opening of the ion channel and subsequent depolarization of the neuron, which can trigger the release of neurotransmitters like dopamine.[4]
This compound, on the other hand, has a more complex pharmacological profile. It is considered a partial agonist at some nAChR subtypes and an antagonist at others.[5] Furthermore, this compound interacts with the vesicular monoamine transporter 2 (VMAT2), which is involved in the packaging of dopamine into synaptic vesicles.[5][6] By interacting with VMAT2, this compound can alter dopamine storage and release, a mechanism distinct from the direct channel activation by nicotine.[7][8][9]
The diagram below illustrates the proposed signaling pathways for nicotine and the distinct mechanism of action for this compound.
The following diagram illustrates the general experimental workflow for a cross-tolerance study.
References
- 1. Pharmacology of this compound, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Tail flick test - Wikipedia [en.wikipedia.org]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A novel mechanism of action and potential use for this compound as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of this compound Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vesicular monoamine transporter 2: Role as a novel target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacological Activity of Cis- and Trans-Lobeline: A Review of Current Evidence and a Call for Further Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobeline, a piperidine alkaloid isolated from Lobelia inflata, has a long history of medicinal use, primarily as a respiratory stimulant. It is known to exist as two distinct stereoisomers: cis-lobeline and trans-lobeline. While the pharmacological profile of the isomeric mixture of this compound has been studied, particularly its interactions with nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2), a critical gap exists in the scientific literature regarding a direct and comprehensive comparison of the individual pharmacological activities of the cis- and trans-isomers.[1][2][3] This guide synthesizes the currently available comparative data, highlights the significant knowledge deficits, and provides detailed experimental protocols from the key study that has investigated this topic to date.
Unidirectional Isomerization and Its Implications
A crucial aspect of this compound's chemistry is the unidirectional isomerization of the more active cis-form to the less active trans-form. This conversion is influenced by factors such as temperature and pH.[1][2][3] This chemical instability has significant implications for the formulation, storage, and ultimate pharmacological efficacy of this compound-based preparations.
Caption: Unidirectional isomerization of cis- to trans-lobeline.
Comparative Pharmacological Data: A Singular Focus on Respiratory Effects
To date, only one peer-reviewed study has been identified that directly compares the pharmacological activity of cis- and trans-lobeline. This investigation focused on their respiratory excitatory effects in an animal model.
Data Presentation
The study revealed a significant difference in the respiratory stimulant effects of the two isomers, with cis-lobeline being considerably more potent. The administration of a mixture containing trans-lobeline resulted in a diminished respiratory response compared to a solution of pure cis-lobeline.
| Isomer Composition | Reduction in Respiratory Excitatory Effect (compared to pure cis-lobeline) |
| 36.9% trans-lobeline | 50.2% |
| 22.5% trans-lobeline | 63.0% |
Data extracted from a study by Xu et al. (2022).[1][2]
A Call for Broader Comparative Studies
The aforementioned study underscores a critical gap in our understanding of this compound's pharmacology.[1][2][3] The authors of the study explicitly state that "no studies have reported the differences in pharmacological activities between the two isomers" beyond their investigation into respiratory effects.[1] This lack of data extends to other known targets of this compound, including various nAChR subtypes and VMAT2. Such information is vital for the development of stereochemically pure and pharmacologically optimized this compound-based therapeutics.
Experimental Protocols
The following is a detailed methodology for the key in vivo experiment cited in this guide, which assessed the respiratory excitatory effects of this compound isomers.
In Vivo Assessment of Respiratory Excitatory Effects in Rats
Objective: To compare the respiratory excitatory effects of this compound injections with varying degrees of isomerization from cis- to trans-lobeline.
Animal Model:
-
Species: Wistar rats
-
Anesthesia: Sodium pentobarbital solution (60 mg/kg) administered via the tail vein.
Experimental Procedure:
-
Anesthesia and Monitoring: Anesthetized rats are fixed on a multi-channel electrophysiological apparatus to observe and record their respiratory rate and heart rate.
-
Induction of Respiratory Depression: Pentobarbital sodium (0.1 mL) is injected every 1–2 minutes until the respiration rate is reduced to approximately 50 beats per minute and is maintained for 3–5 minutes.
-
Data Collection: Respiratory rate and heart rate are collected every 5 minutes.
-
Drug Administration: this compound solutions with varying concentrations of cis- and trans-isomers are administered to different groups of animals.
-
Measurement of Pharmacodynamic Effect: The change in respiratory rate following the administration of the this compound solutions is measured and compared between the groups.
Workflow Diagram:
Caption: Workflow for in vivo respiratory effect assessment.
Conclusion
The current body of scientific literature presents a clear disparity in the pharmacological activity of cis- and trans-lobeline, with the cis-isomer demonstrating greater efficacy as a respiratory stimulant. However, this comparison is limited to a single pharmacological endpoint. The unidirectional isomerization from the more active cis- form to the less active trans- form highlights the importance of stereochemical considerations in the development and formulation of this compound. There is a pressing need for further research to comprehensively characterize and compare the pharmacological profiles of cis- and trans-lobeline at various molecular targets. Such studies are essential for unlocking the full therapeutic potential of this historically significant natural product.
References
A Comparative Analysis of Lobeline and Diazepam: Memory and Anxiolytic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the memory and anxiolytic effects of lobeline, a natural alkaloid, and diazepam, a well-established benzodiazepine. The information presented is based on available experimental data to assist researchers in understanding the pharmacological profiles of these two compounds.
Executive Summary
This compound and diazepam exhibit distinct mechanisms of action that translate to different effects on memory and anxiety. Diazepam, a positive allosteric modulator of the GABA-A receptor, is a potent anxiolytic but is also known to cause memory impairment. This compound, with its complex pharmacology primarily involving nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2), has shown potential for both memory enhancement and anxiolytic-like effects in preclinical studies. This guide will delve into the experimental data, methodologies, and underlying signaling pathways of both compounds.
Data on Memory Effects
The following table summarizes the effects of this compound and diazepam on memory, primarily assessed through the Morris water maze test in rodents. It is important to note that direct comparative studies are limited, and the data is collated from separate experiments.
| Parameter | This compound | Diazepam |
| Test | Morris Water Maze | Morris Water Maze |
| Species | Rat | Rat |
| Dosage | 0.3, 0.9 mg/kg | 0.3, 1.0, 3.0 mg/kg |
| Effect on Learning/Acquisition | Improved learning[1] | Impaired acquisition[2][3] |
| Effect on Memory Retention | Improved memory function[1] | Significantly impaired retention at 1.0 and 3.0 mg/kg[4] |
| Escape Latency | Not Reported | Prolonged escape latency[5] |
| Path Length | Not Reported | Increased path length[5] |
| Time in Target Quadrant (Probe Trial) | Not Reported | Reduced time in target quadrant[4] |
Data on Anxiolytic Effects
The anxiolytic properties of this compound and diazepam have been evaluated using the elevated plus maze, a standard preclinical model for anxiety.
| Parameter | This compound | Diazepam |
| Test | Elevated Plus Maze | Elevated Plus Maze |
| Species | Rat/Mouse | Mouse |
| Dosage | Not specified in comparative context | 0.5, 1.0, 1.5, 2.0, 4.0 mg/kg |
| Effect on Time in Open Arms | Anxiolytic-like effects observed[1] | Increased percentage of time spent in open arms[6] |
| Effect on Open Arm Entries | Not Reported | Increased percentage of open arm entries[7] |
| General Anxiolytic Profile | Shows potential anxiolytic properties | Marked anxiolytic effect in naive mice[8] |
Detailed Experimental Protocols
Morris Water Maze
Objective: To assess spatial learning and memory.
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface in one of the four quadrants. Visual cues are placed around the room to aid in spatial navigation.
Procedure:
-
Habituation: On the first day, the animal is allowed to swim freely for 60 seconds to acclimate to the pool.
-
Acquisition Phase: For the next 4-5 days, the animal undergoes several trials per day. In each trial, the animal is placed in the water at a different starting position and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the animal is allowed to swim for a fixed period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
Drug Administration: this compound or diazepam is typically administered intraperitoneally (i.p.) 30 minutes before the first trial of each day during the acquisition phase.
Elevated Plus Maze
Objective: To assess anxiety-like behavior.
Apparatus: A plus-shaped maze elevated from the floor (approximately 50-70 cm). It consists of two open arms and two arms enclosed by high walls.
Procedure:
-
Acclimation: The animal is placed in the center of the maze, facing one of the open arms.
-
Test: The animal is allowed to explore the maze for a 5-minute period.
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Drug Administration: The test compound (this compound or diazepam) or vehicle is administered (e.g., i.p.) 30 minutes prior to the test.
Mechanisms of Action and Signaling Pathways
This compound's Multifaceted Mechanism
This compound's pharmacological profile is complex, interacting with multiple neurotransmitter systems. Its primary actions are believed to be through:
-
Nicotinic Acetylcholine Receptors (nAChRs): this compound acts as a ligand at nAChRs, exhibiting both agonist and antagonist properties depending on the receptor subtype and concentration. This modulation of the cholinergic system is thought to contribute to its cognitive effects.
-
Vesicular Monoamine Transporter 2 (VMAT2): this compound interacts with VMAT2, which is responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles.[9][10][11] By modulating VMAT2 function, this compound can alter the storage and release of these neurotransmitters, influencing mood, motivation, and memory.[9][10][11]
-
Dopamine Transporter (DAT): this compound can inhibit the dopamine transporter, leading to an increase in extracellular dopamine levels.
-
NMDA Receptors: Some evidence suggests that this compound may also modulate N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and learning.
References
- 1. This compound-induced learning improvement of rats in the radial-arm maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diazepam impairs acquisition but not performance in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of triazolam and diazepam on learning and memory as assessed using a water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diazepam impairs place learning in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BENZODIAZEPINE-INDUCED SPATIAL LEARNING DEFICITS IN RATS ARE REGULATED BY THE DEGREE OF MODULATION OF α1 GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. A novel mechanism of action and potential use for this compound as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Differential Agonist Activity of Lobeline, Its Simplified Analogs, and Nicotine at Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of lobeline, its simplified analogs, and nicotine, with a focus on their differential activities at nicotinic acetylcholine receptors (nAChRs). The information presented herein is supported by experimental data to aid in the understanding of their distinct mechanisms of action and to inform future drug discovery and development efforts.
Introduction
Nicotine, the primary psychoactive component of tobacco, exerts its effects by acting as an agonist at nAChRs.[1] this compound, an alkaloid from Lobelia inflata, has also been investigated for its interaction with nAChRs, often in the context of smoking cessation aids.[2] While both compounds target nAChRs, they exhibit distinct pharmacological profiles. This compound, unlike nicotine, demonstrates a complex mix of agonist and antagonist activities that vary depending on the nAChR subtype and the experimental conditions.[2][3] Furthermore, this compound and its analogs interact with other targets, such as the vesicular monoamine transporter 2 (VMAT2), contributing to their unique neurochemical effects.[2][4] This guide delves into the comparative binding affinities and functional activities of these compounds, providing detailed experimental methodologies and visual representations of key pathways and workflows.
Quantitative Comparison of Binding Affinities and Functional Activity
The following tables summarize the quantitative data on the binding affinities (Ki) and functional potencies of nicotine, this compound, and two of its simplified analogs at nAChRs.
| Compound | Receptor/Assay | Ki (nM) | Reference |
| (-)-Nicotine | Neuronal nAChRs | 2 | [5] |
| (-)-Lobeline | Neuronal nAChRs | 4 | [5] |
| Rat Cortical Membranes ([3H]cytisine binding) | 16.0 | [6] | |
| CRM-I-13-1 | Rat Cortical Membranes ([3H]cytisine binding) | 15,000 | [6] |
| CRM-I-32-1 | Rat Cortical Membranes ([3H]cytisine binding) | 5,400 | [6] |
Table 1: Comparative Binding Affinities at Nicotinic Acetylcholine Receptors. This table highlights the high affinity of both nicotine and this compound for neuronal nAChRs, while the simplified analogs of this compound, CRM-I-13-1 and CRM-I-32-1, exhibit significantly lower binding affinities.
| Compound | Functional Assay | Observation | Reference |
| Nicotine | 86Rb+ efflux from striatal synaptosomes | Stimulated efflux in a mecamylamine-reversible manner | [6] |
| This compound | 86Rb+ efflux from striatal synaptosomes | Slight increase in efflux at low concentrations, reduced efflux at high concentrations; effects not reversed by mecamylamine | [6] |
| CRM-I-13-1 & CRM-I-32-1 | 86Rb+ efflux from striatal synaptosomes | Similar pattern of activity to this compound, though less potent | [6] |
Table 2: Comparative Functional Activity in 86Rb+ Efflux Assay. This table illustrates the contrasting functional effects of nicotine and this compound. Nicotine acts as a classical agonist, while this compound displays a more complex, biphasic response that is not mediated by the same mechanism as nicotine, as indicated by the lack of reversal by the nAChR antagonist mecamylamine.
Experimental Protocols
Radioligand Binding Assay for nAChRs
This protocol describes a common method for determining the binding affinity of a compound for nAChRs using competitive displacement of a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of test compounds (e.g., this compound, its analogs, nicotine) for nAChRs.
Materials:
-
Rat cortical membranes (source of nAChRs)
-
[3H]cytisine or [3H]nicotine (radioligand)
-
Test compounds (this compound, analogs, nicotine)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Whatman GF/B filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the nAChRs. The pellet is washed and resuspended in the incubation buffer.
-
Binding Reaction: In a series of tubes, incubate the rat cortical membranes with a fixed concentration of the radioligand (e.g., [3H]cytisine) and varying concentrations of the test compound.
-
Incubation: Allow the mixture to incubate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through Whatman GF/B filters under vacuum. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. The amount of radioactivity on each filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
86Rb+ Efflux Assay for nAChR Function
This functional assay measures the ability of a compound to activate nAChRs and induce ion flux.
Objective: To assess the agonist or antagonist activity of test compounds by measuring their effect on 86Rb+ efflux from synaptosomes.
Materials:
-
Striatal synaptosomes (nerve terminals rich in nAChRs)
-
86RbCl (a radioactive tracer for K+)
-
Krebs-Ringer buffer
-
Test compounds (nicotine, this compound, analogs)
-
Mecamylamine (nAChR antagonist)
-
Scintillation counter
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from rat striatum by differential centrifugation of brain homogenates.
-
Loading with 86Rb+: Incubate the synaptosomes in Krebs-Ringer buffer containing 86RbCl. The 86Rb+ will be taken up by the synaptosomes.
-
Washing: Wash the synaptosomes with fresh buffer to remove extracellular 86Rb+.
-
Stimulation: Resuspend the loaded synaptosomes in buffer and expose them to varying concentrations of the test compound (e.g., nicotine, this compound) for a short period.
-
Termination and Separation: Terminate the reaction by rapid filtration. The filtrate, containing the 86Rb+ that has effluxed from the synaptosomes, is collected.
-
Quantification: The amount of 86Rb+ in the filtrate is measured using a scintillation counter.
-
Data Analysis: The amount of 86Rb+ efflux is calculated as a percentage of the total 86Rb+ initially loaded into the synaptosomes. Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compounds. To confirm the involvement of nAChRs, the assay can be performed in the presence and absence of an antagonist like mecamylamine.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate a key signaling pathway activated by nAChR agonists and a typical workflow for a radioligand binding assay.
Caption: nAChR-mediated signaling pathway.
Caption: Radioligand binding assay workflow.
Discussion of Differential Mechanisms
The data presented reveal a clear distinction between the pharmacological actions of nicotine and this compound. Nicotine acts as a conventional agonist at nAChRs, leading to channel opening, ion influx, and subsequent cellular responses.[1] In contrast, this compound's activity is more nuanced. While it binds with high affinity to nAChRs, its functional effects are complex.[5][7] At lower concentrations, it can exhibit partial agonist activity, while at higher concentrations, it can act as an antagonist.[6] The observation that mecamylamine does not block this compound's effects in the 86Rb+ efflux assay suggests that this compound may exert some of its effects through mechanisms other than direct nAChR channel activation or that it interacts with nAChR subtypes insensitive to mecamylamine.[6]
Indeed, a significant aspect of this compound's mechanism of action is its interaction with the vesicular monoamine transporter 2 (VMAT2).[2][4] By inhibiting VMAT2, this compound can alter the storage and release of dopamine, which is a key neurotransmitter in reward and addiction pathways.[2] This action is distinct from nicotine's primary mechanism of directly stimulating dopamine release via nAChR activation on dopaminergic neurons.[8]
The simplified analogs of this compound, CRM-I-13-1 and CRM-I-32-1, show markedly reduced affinity for nAChRs compared to the parent compound.[6] This suggests that the structural complexity of this compound is crucial for its high-affinity binding. The functional data for these analogs, though limited, indicate a similar, albeit less potent, profile to this compound in the 86Rb+ efflux assay.[6] Further research is needed to fully characterize the activity of a broader range of this compound analogs at both nAChRs and other targets like VMAT2 to delineate the structure-activity relationships that govern their unique pharmacological profiles.
Conclusion
References
- 1. m.youtube.com [m.youtube.com]
- 2. A novel mechanism of action and potential use for this compound as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C22H27NO2 | CID 101616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and structurally simplified analogs exhibit differential agonist activity and sensitivity to antagonist blockade when compared to nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of this compound, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Nicotine and neuronal nicotinic acetylcholine receptors: unraveling the mechanisms of nicotine addiction [frontiersin.org]
Safety Operating Guide
Safe Disposal of Lobeline: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of lobeline and its salts, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a potent alkaloid, this compound requires careful handling and disposal as hazardous waste.
This compound and its derivatives are classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is also very toxic to aquatic life with long-lasting effects, necessitating strict adherence to disposal protocols to avoid environmental contamination.[3] Disposal of this compound must always be conducted in accordance with local, state, and federal regulations.[3]
Hazard Profile and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be aware of its hazard profile and to use appropriate personal protective equipment.
| Hazard Category | Description | Recommended PPE |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1][2] Can cause cardiac disturbances and central nervous system depression.[4] | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.[3] |
| Respiratory Hazard | May cause respiratory tract irritation.[4] Inhalation of high concentrations can lead to CNS depression.[4] | Use in a well-ventilated area or with local exhaust ventilation.[4] For solids, avoid generating dust.[3] |
| Environmental Hazard | Very toxic to aquatic organisms, which may cause long-term adverse effects in the aquatic environment.[3] | Prevent release to the environment.[3] Collect all wash water for treatment before disposal.[3] |
Step-by-Step this compound Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compounds, contaminated labware, and spill cleanup materials.
1. Waste Segregation and Collection:
-
Solid this compound Waste: Collect pure this compound, its salts, and heavily contaminated solids (e.g., weighing paper, gloves) in a designated, compatible, and clearly labeled hazardous waste container.[5] The container should be kept tightly closed.[4]
-
Liquid this compound Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.[6]
-
Contaminated Labware:
2. Waste Container Labeling:
-
All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste"[6]
-
The full chemical name: "this compound" (or the specific salt, e.g., "this compound hydrochloride")
-
The primary hazard(s) (e.g., "Toxic")
-
The accumulation start date
-
Any other information required by your institution's Environmental Health and Safety (EHS) department.
-
3. Storage of this compound Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area.[1][4]
-
Ensure containers are stored away from incompatible materials.
-
Secondary containment (e.g., a larger, chemically resistant bin) is recommended to contain any potential leaks.
4. Spill and Contamination Procedures:
-
Minor Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.[6]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][6]
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the immediate area and alert others.
-
Contact your institution's EHS office immediately.
-
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[6]
-
Do not dispose of this compound down the drain or in regular trash.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Operational Protocols for Handling Lobeline
For researchers, scientists, and drug development professionals, ensuring safe handling of pharmacologically active compounds like Lobeline is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1][2][3][4] It has also been noted to potentially cause cardiac disturbances and central nervous system depression.[1]
Personal Protective Equipment (PPE) Recommendations
Due to the hazardous nature of this compound, stringent adherence to PPE protocols is mandatory. The following table summarizes the recommended PPE for various laboratory activities involving this compound. It is crucial to note that no official occupational exposure limits (e.g., Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs)) have been established for this compound.[4][5] Therefore, a conservative approach to PPE is warranted.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing stock solutions (solids) | Tightly fitting safety goggles and a face shield | Double-gloving with chemical-resistant nitrile gloves | Disposable, low-permeability gown with a solid front and tight-fitting cuffs; shoe covers | NIOSH-approved N95 or P100 respirator within a certified chemical fume hood |
| Handling dilute solutions | Safety glasses with side shields | Chemical-resistant nitrile gloves | Standard laboratory coat | Not generally required if handled in a well-ventilated area |
| Administering to animals | Safety glasses with side shields | Chemical-resistant nitrile gloves | Standard laboratory coat | Not generally required if performed in a well-ventilated space |
| Cleaning spills | Tightly fitting safety goggles and a face shield | Double-gloving with heavy-duty, chemical-resistant gloves | Chemical-resistant apron over a disposable gown; shoe covers | NIOSH-approved respirator with particulate and organic vapor cartridges |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize exposure and prevent contamination. The following step-by-step plan outlines the procedures for preparation, handling, and disposal.
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary materials, including PPE, before handling the compound.
-
Prepare a spill kit appropriate for a solid chemical spill.
2. Handling:
-
Always wear the appropriate PPE as outlined in the table above.
-
Handle solid this compound in a manner that minimizes dust generation.[1][2]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][4]
-
Avoid eating, drinking, or smoking in areas where this compound is handled.[3][6]
3. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep it away from incompatible substances such as strong oxidizing agents.[1]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
4. Disposal:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be considered hazardous waste.
-
Dispose of all hazardous waste in accordance with local, state, and federal regulations.[3]
-
For non-regulated disposal in a non-laboratory setting, the FDA recommends mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed container, and then disposing of it in the household trash.[7] However, for laboratory and research purposes, professional hazardous waste disposal services are required.
Contingency Plan for Accidental Exposure and Spills
In case of skin contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek immediate medical attention.[3]
In case of eye contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Seek immediate medical attention.
In case of inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.[3]
In case of ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.[4]
In case of a spill:
-
Evacuate the area and restrict access.
-
Wear the appropriate PPE for cleaning spills.
-
For small spills of solid material, gently cover with an absorbent material to avoid raising dust, and then carefully sweep it into a designated hazardous waste container.
-
For liquid spills, absorb with an inert material and place it in a hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
Experimental Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
